Moricizine (morpholine-D8)
Description
Properties
Molecular Formula |
C₂₂H₁₇D₈N₃O₄S |
|---|---|
Molecular Weight |
435.57 |
Synonyms |
N-[10-[3-(4-morpholinyl)-1-oxopropyl]-10H-phenothiazin-2-yl]Carbamic Acid Ethyl Ester-D8; 10-(3-Morpholinopropionyl)phenothiazine-2-carbamic Acid Ethyl Ester-D8; Ethyl 10-(β-N-Morpholinylpropionyl)phenothiazine-2-carbamate-D8; Ethyl 10-(β-Morpholinop |
Origin of Product |
United States |
Foundational & Exploratory
Moricizine (Morpholine-D8): Chemical Properties & Bioanalytical Guide
This guide details the chemical properties, structural analysis, and bioanalytical applications of Moricizine-D8 , the stable isotope-labeled internal standard for the antiarrhythmic drug Moricizine.
Abstract
Moricizine (morpholine-D8) is a deuterated analog of the Class IC antiarrhythmic agent Moricizine. Enriched with eight deuterium atoms on the morpholine ring, it serves as the definitive Internal Standard (IS) for LC-MS/MS quantification. Its physicochemical behavior mirrors the unlabeled drug (D0) during extraction and chromatography, while its mass shift (+8 Da) ensures interference-free spectral resolution. This guide outlines its structural properties, synthesis logic, and a validated workflow for bioanalytical applications.
Chemical Identity & Structural Analysis
The utility of Moricizine-D8 relies on the stability of the deuterium label. The label is located on the morpholine ring, which is metabolically stable during the short timeframes of analytical extraction, preventing "label loss" or back-exchange.
Physicochemical Properties Table
| Property | Moricizine (Unlabeled / D0) | Moricizine-D8 (IS) |
| IUPAC Name | Ethyl [10-(3-morpholin-4-ylpropanoyl)-10H-phenothiazin-2-yl]carbamate | Ethyl [10-(3-(2,2,3,3,5,5,6,6-d8 -morpholin-4-yl)propanoyl)-10H-phenothiazin-2-yl]carbamate |
| CAS Number | 31883-05-3 (HCl salt: 29560-58-5) | N/A (Specific to isotope manufacturer) |
| Formula | C₂₂H₂₅N₃O₄S | C₂₂H₁₇D₈ N₃O₄S |
| Molecular Weight | 427.52 g/mol | 435.57 g/mol (+8.05 Da) |
| pKa (Basic) | 6.4 (Morpholine nitrogen) | ~6.4 (Negligible isotope effect) |
| LogP | ~3.0 (Lipophilic) | ~3.0 |
| Solubility | Soluble in MeOH, DMSO, DCM; Low in water | Identical |
| Appearance | White to off-white crystalline solid | White to off-white crystalline solid |
Structural Visualization & Labeling
The following diagram illustrates the core phenothiazine structure and the specific site of deuteration on the morpholine ring.
Figure 1: Structural assembly of Moricizine-D8 showing the phenothiazine core and the deuterated morpholine moiety.
Synthesis & Preparation Logic
Understanding the synthesis is crucial for troubleshooting impurities. Moricizine-D8 is typically synthesized via a convergent route to conserve the expensive deuterated starting material.
-
Core Activation: The precursor Ethyl (10-(3-chloropropionyl)-10H-phenothiazin-2-yl)carbamate is prepared by acylating 2-carbethoxyamino-phenothiazine with 3-chloropropionyl chloride.
-
Isotope Incorporation: This chloro-intermediate undergoes nucleophilic substitution with Morpholine-d8 (commercially available, >98% D).
-
Purification: The final product is purified as the Hydrochloride (HCl) salt to ensure water solubility and stability.
Quality Control Check: Ensure the isotopic purity is ≥99% D to prevent "cross-talk" (unlabeled D0 present in the D8 standard), which would bias quantification curves.
Bioanalytical Application: LC-MS/MS Protocol
This protocol is designed for the quantification of Moricizine in human plasma using Moricizine-D8 as the Internal Standard.
Mass Spectrometry Parameters (MRM)
Moricizine ionizes efficiently in Positive Electrospray Ionization (ESI+) mode. The fragmentation is driven by the morpholine moiety.
-
Primary Transition (Quantifier): Cleavage of the morpholino-ethyl side chain.
-
Secondary Transition (Qualifier): Formation of the morpholine ring cation.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Structural Origin of Fragment |
| Moricizine (D0) | 428.2 [M+H]⁺ | 114.1 | 25 | Morpholino-ethyl cation (C₇H₁₄NO⁺) |
| 428.2 [M+H]⁺ | 86.1 | 35 | Morpholine ring (C₄H₈NO⁺) | |
| Moricizine-D8 (IS) | 436.2 [M+H]⁺ | 122.1 | 25 | D8 -Morpholino-ethyl cation |
| 436.2 [M+H]⁺ | 94.1 | 35 | D8 -Morpholine ring |
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is superior to protein precipitation for Moricizine as it removes phospholipids that cause matrix effects.
Reagents:
-
Extraction Solvent: MTBE (Methyl tert-butyl ether) or Ethyl Acetate:Hexane (50:50).
-
Internal Standard Spiking Solution: Moricizine-D8 (100 ng/mL in MeOH).
Protocol Steps:
-
Aliquot: Transfer 100 µL of plasma into a clean glass tube.
-
Spike: Add 10 µL of Moricizine-D8 IS solution. Vortex briefly.
-
Alkalinize: Add 50 µL of 0.1 M NaOH or Ammonium Hydroxide (pH ~10). Note: Moricizine is a base (pKa 6.4); high pH ensures it is uncharged and extracts into the organic layer.
-
Extract: Add 2 mL of MTBE. Vortex vigorously for 5 minutes.
-
Separate: Centrifuge at 3,000 x g for 5 minutes to separate phases.
-
Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath and pour off the organic (top) layer into a fresh tube.
-
Dry: Evaporate the organic solvent under nitrogen at 40°C.
-
Reconstitute: Dissolve residue in 100 µL of Mobile Phase (see below).
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 10% B
-
3.0 min: 90% B
-
3.5 min: 90% B
-
3.6 min: 10% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
Experimental Workflow Diagram
The following diagram details the logical flow from sample to data, highlighting the critical role of the D8 standard in correcting variability.
Figure 2: LC-MS/MS workflow utilizing Moricizine-D8 for ratiometric quantification.
References
-
PubChem. (2025). Moricizine Compound Summary. National Library of Medicine. [Link]
-
DrugBank Online. (2025). Moricizine: Pharmacology and Structure. [Link]
- Whitney, C. C., et al. (1981). Determination of moricizine in plasma by high-performance liquid chromatography. Journal of Pharmaceutical Sciences.
Synthesis and Characterization of Moricizine (Morpholine-D8): A Technical Whitepaper on Stable Isotope-Labeled Internal Standards
Executive Summary
Moricizine (historically marketed as Ethmozine) is a phenothiazine-derivative Class IC antiarrhythmic agent utilized for the management of severe, life-threatening ventricular arrhythmias ()[1]. Due to its extensive first-pass metabolism and highly variable absorption profiles, precise pharmacokinetic (PK) monitoring is critical for clinical and toxicological evaluation ()[2]. Modern bioanalytical workflows rely on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sub-nanogram quantification ()[3]. To achieve absolute quantitative rigor and correct for matrix-induced ion suppression, the deployment of a Stable Isotope-Labeled Internal Standard (SIL-IS) is the industry gold standard ()[4]. This whitepaper details the rational design, step-by-step synthesis, and analytical characterization of Moricizine-D8 (morpholine-D8).
Retrosynthetic Strategy and Causality in Isotopic Labeling
Why Deuterate the Morpholine Ring?
Deuterium incorporation must be strategically positioned in a region of the molecule that is chemically stable (non-exchangeable under physiological or acidic/basic extraction conditions) while ensuring a sufficient mass shift (≥ +3 Da) to prevent isotopic cross-talk in the mass spectrometer. The morpholine ring provides 8 non-exchangeable aliphatic protons. A mass shift of +8 Da (Moricizine-D8) isolates the internal standard's MRM (Multiple Reaction Monitoring) transition from the natural isotopic envelope of the unlabeled analyte, ensuring zero interference ()[4].
Late-Stage Functionalization
Deuterated building blocks (like Morpholine-D8) are highly cost-intensive. The synthesis is designed to incorporate the D8-label at the penultimate step to prevent isotopic dilution and minimize reagent loss across multiple synthetic steps ()[5]. The phenothiazine core is constructed first, acylated, and then subjected to nucleophilic substitution with Morpholine-D8 ().
Synthetic Workflow and Experimental Protocols
Synthetic route for Moricizine-D8 highlighting the late-stage isotopic incorporation.
Protocol 1: Synthesis of the Penultimate Intermediate
Objective : Prepare ethyl 10-(3-chloropropionyl)-10H-phenothiazine-2-carbamate. Mechanistic Causality : The acylation of the phenothiazine nitrogen requires forcing conditions due to the steric hindrance and electron-withdrawing nature of the carbamate group at the 2-position. Toluene is selected as the solvent because it allows for high reflux temperatures (110°C) necessary to drive the reaction to completion ()[6]. Steps :
-
Suspend ethyl 10H-phenothiazine-2-carbamate (1.0 eq) in anhydrous toluene.
-
Add 3-chloropropionyl chloride (1.5 eq) dropwise at room temperature under an inert N₂ atmosphere.
-
Self-Validating Check : Heat the mixture to reflux (110°C) for 4 hours. The continuous evolution of HCl gas (verifiable via pH paper at the condenser outlet) indicates active reaction progress.
-
Cool to room temperature, concentrate under reduced pressure, and recrystallize from ethanol to afford the pure chloro-intermediate.
Protocol 2: Late-Stage Isotopic Incorporation (Morpholine-D8 Alkylation)
Objective : Synthesize Moricizine-D8 free base. Mechanistic Causality : This is an SN2 substitution. To maximize the yield of the expensive deuterated reagent, a catalytic amount of Potassium Iodide (KI) is added. KI converts the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction), accelerating the SN2 process. Sodium carbonate (Na₂CO₃) acts as an acid scavenger to prevent the protonation of Morpholine-D8, which would render it non-nucleophilic.
Table 1: Optimization of Late-Stage Alkylation Conditions
| Solvent | Catalyst | Base | Temp (°C) | Yield (%) | Causality / Observation |
| Toluene | None | K₂CO₃ | 110 | 45 | Sluggish SN2 due to poor catalyst solubility. |
| DMF | None | Na₂CO₃ | 80 | 60 | Side reactions observed; difficult solvent removal. |
| Acetonitrile | KI (0.1 eq) | Na₂CO₃ | 80 | 88 | Finkelstein catalysis accelerates reaction; clean profile. |
Steps :
-
Dissolve the chloro-intermediate (1.0 eq) in anhydrous acetonitrile.
-
Add anhydrous Na₂CO₃ (2.0 eq) and catalytic KI (0.1 eq).
-
Add Morpholine-D8 (1.1 eq, limiting reagent to minimize cost).
-
Stir at 80°C for 12 hours.
-
Self-Validating Check : Monitor via TLC (DCM:MeOH 95:5). The complete disappearance of the higher-Rf chloro-intermediate confirms reaction completion.
-
Filter the inorganic salts, evaporate the solvent, and purify via silica gel chromatography to isolate the Moricizine-D8 free base.
Protocol 3: Controlled Salt Formation
Objective : Prepare Moricizine-D8 Hydrochloride. Mechanistic Causality : Historically, gaseous HCl in anhydrous ether was used, which is highly hazardous and difficult to control, often leading to over-protonation or degradation. Using an aqueous hydrochloric acid solution in absolute ethanol provides a controlled, scalable, and safer crystallization environment based on differential solubility ()[7]. Steps :
-
Dissolve Moricizine-D8 free base in absolute ethanol.
-
Add 1.05 equivalents of 37% aqueous HCl dropwise at 0°C.
-
Stir for 1 hour, allowing the hydrochloride salt to crystallize.
-
Filter, wash with cold ethanol, and dry under vacuum at 40°C.
Analytical Characterization and Data Presentation
To ensure the integrity of the SIL-IS, isotopic purity and structural fidelity must be rigorously validated before deployment in bioanalytical assays.
Table 2: Summary of Characterization Data for Moricizine-D8 HCl
| Analytical Technique | Parameter / Target | Observed Result | Validation Significance |
| HRMS (ESI-TOF) | [M+H]⁺ Theoretical: 436.2155 | [M+H]⁺ Found: 436.2160 | Confirms exact mass and successful D8 incorporation. |
| LC-MS/MS | Isotopic Purity (D8 vs D0) | > 99.5% D8 | Ensures no interference with the unlabeled drug channel. |
| ¹H-NMR (DMSO-d₆) | Morpholine protons (δ 2.5-3.5) | Absent | Confirms complete deuteration of the morpholine ring. |
| ²H-NMR (CHCl₃) | Morpholine deuterons | Broad multiplet (δ 2.5-3.5) | Directly observes the strategically placed deuterium atoms. |
| HPLC-UV (254 nm) | Chemical Purity | 99.8% | Validates suitability as a quantitative analytical standard. |
Bioanalytical Integration: LC-MS/MS Workflow
Moricizine exhibits highly variable absorption, making dual stable isotope techniques or SIL-IS absolute necessities for bioequivalence studies ()[2]. When extracting plasma samples, Moricizine-D8 is spiked at a known concentration. Because it shares identical physicochemical properties with Moricizine, it co-elutes chromatographically. Any ion suppression caused by the biological matrix affects both the unlabeled drug and the D8-standard equally, making the peak area ratio perfectly linear and reliable ()[3].
LC-MS/MS bioanalytical workflow utilizing Moricizine-D8 to correct for matrix effects.
Conclusion
The synthesis of Moricizine-D8 requires a meticulously planned late-stage functionalization to optimize the use of costly deuterated reagents. By employing Finkelstein catalysis during the morpholine substitution and controlled aqueous HCl crystallization, the protocol ensures high yield, exceptional isotopic purity, and operational safety. The resulting SIL-IS is an indispensable tool for the rigorous pharmacokinetic evaluation of Moricizine, ensuring absolute quantitative accuracy in complex biological matrices.
References
-
Title: Moracizine - Wikipedia Source: wikipedia.org URL: [Link]
- Source: patents.google.
-
Title: Moricizine bioavailability via simultaneous, dual, stable isotope administration Source: pubmed.ncbi.nlm.nih.gov URL: [Link]
-
Title: Moracizine hydrochloride, Moricizine hydrochloride, E-350, E-313, Ethmozine-药物合成数据库 Source: drugfuture.com URL: [Link]
- Source: patents.google.
-
Title: Applications of Liquid Chromatography- Mass Spectrometry in Analytical Toxicology: A Review Source: academic.oup.com URL: [Link]
Sources
- 1. Moracizine - Wikipedia [en.wikipedia.org]
- 2. Moricizine bioavailability via simultaneous, dual, stable isotope administration: bioequivalence implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. US20150099714A1 - Synthesis of deuterated morpholine derivatives - Google Patents [patents.google.com]
- 6. Moracizine hydrochloride, Moricizine hydrochloride, E-350, E-313, Ethmozine-药物合成数据库 [drugfuture.com]
- 7. US5202435A - Process for the preparation of moricizine hydrochloride - Google Patents [patents.google.com]
Moricizine (Morpholine-D8) in Cardiac Electrophysiology: Mechanistic Pathways and Isotopic Profiling
Target Audience: Research Scientists, Electrophysiologists, and Pharmacokineticists Document Type: Technical Whitepaper & Experimental Guide
Executive Summary
Moricizine (Ethmozine) is a unique phenothiazine-derivative antiarrhythmic agent. While traditionally categorized as a Class IC agent due to its potent blockade of the fast inward sodium current (
The introduction of Moricizine (morpholine-D8) —a stable isotopologue where the morpholine ring is fully deuterated—has revolutionized the pharmacokinetic tracing and metabolic profiling of this drug [6]. This whitepaper dissects the molecular mechanism of action of moricizine in cardiac cells and provides self-validating, field-proven methodologies for utilizing its D8-isotopologue in advanced LC-MS/MS and electrophysiological workflows.
Molecular Mechanism of Action at Nav1.5
State-Dependent Binding and the Nav1.5 Pore Lumen
Moricizine exerts its primary therapeutic effect by binding to the Nav1.5 channel, encoded by the SCN5A gene. High-resolution cryo-EM models and molecular dynamics (MD) simulations reveal that antiarrhythmic drugs access the central pore lumen via an intracellular hydrophilic pathway or a hydrophobic fenestration between domains III and IV (DIII-DIV) [2].
Moricizine demonstrates use-dependent block , meaning its affinity for the Nav1.5 receptor site increases significantly when the channel is in the open or inactivated state. The primary binding determinants are the aromatic residues F1760 and Y1767 located on the S6 segment of domain IV [2]. By stabilizing the inactivated state, moricizine delays channel recovery, thereby suppressing ectopic pacemakers and re-entrant circuits characteristic of ventricular tachyarrhythmias.
Inhibition of Late Sodium Current ( ) and CaMKII
Beyond the peak sodium current (
Fig 1: Moricizine mechanism of action targeting Nav1.5 and the downstream CaMKII signaling pathway.
The Role of Morpholine-D8 in Pharmacokinetics
Moricizine undergoes extensive first-pass hepatic metabolism, resulting in an absolute bioavailability of ~38% and the generation of over 30 distinct metabolites [4]. Several of these metabolites, such as 2-amino-10-(3-morpholinopropionyl) phenothiazine, possess pendant amine functionalities and exhibit pharmacological activity with half-lives 4 to 7 times longer than the parent drug [5].
Why Deuterate the Morpholine Ring?
The morpholine ring is a primary site for oxidative metabolism by Cytochrome P450 enzymes. Utilizing Moricizine (morpholine-D8) serves two critical functions in drug development:
-
Absolute Quantification (Internal Standard): In LC-MS/MS, Moricizine-D8 co-elutes perfectly with unlabeled moricizine but exhibits a +8 Da mass shift. This identical chromatographic behavior ensures that any matrix-induced ion suppression affects both the analyte and the internal standard equally, allowing for highly accurate quantification [6].
-
Kinetic Isotope Effect (KIE): Because carbon-deuterium (C-D) bonds are stronger than carbon-hydrogen (C-H) bonds, deuteration at the morpholine ring can slow down specific metabolic cleavage rates. This allows researchers to isolate and identify transient intermediate metabolites that would otherwise degrade too rapidly.
Quantitative Pharmacokinetic Profile
| Parameter | Moricizine (Parent) | Major Active Metabolites | Causality / Clinical Implication |
| Bioavailability | ~38% | N/A | Extensive first-pass metabolism requires higher oral dosing. |
| Protein Binding | ~95% | High | Limits the free fraction available to cross the myocardial membrane. |
| Plasma Half-Life ( | 1.5 – 3.5 hours | 12 – 24 hours | The prolonged antiarrhythmic effect outlasts the parent drug's clearance due to active metabolites [4][5]. |
| Volume of Distribution | ~300 L | Unknown | High lipophilicity drives extensive tissue distribution, including cardiac muscle. |
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (the why) to empower researchers to troubleshoot and adapt the workflows.
Protocol 1: Electrophysiological Profiling of Nav1.5 (Patch-Clamp)
Objective: To quantify the use-dependent block of Nav1.5 by Moricizine in isolated ventricular myocytes.
-
Cell Preparation & Bath Solution:
-
Action: Suspend isolated myocytes in a low-sodium extracellular bath solution (e.g., 50 mM NaCl, substituted with NMDG).
-
Causality: Normal physiological sodium (140 mM) generates massive
currents that cause "voltage clamp escape" (loss of voltage control). Reducing extracellular sodium ensures accurate recording of macroscopic currents.
-
-
Establishing the Whole-Cell Configuration:
-
Action: Use borosilicate glass pipettes (2-3 MΩ) filled with a CsF-based intracellular solution.
-
Causality: Cesium blocks outward potassium currents (
), and Fluoride enhances seal stability and accelerates the rundown of contaminating calcium currents, isolating .
-
-
Voltage Protocol (Use-Dependent Block):
-
Action: Hold the cell at a hyperpolarized potential of -100 mV for 5 minutes.
-
Causality: Ensures >99% of Nav1.5 channels are in the closed/resting state, removing any baseline inactivation.
-
Action: Apply a train of 100 depolarizing pulses to -20 mV at a frequency of 3 Hz.
-
Causality: -20 mV is the peak activation voltage for Nav1.5. The 3 Hz frequency mimics tachycardia. Because moricizine binds preferentially to the open/inactivated states and dissociates slowly, the high-frequency train traps the drug in the pore, resulting in a progressive decline in peak current (use-dependence).
-
-
Data Analysis: Normalize the peak current of the 100th pulse to the 1st pulse to calculate the fractional block.
Protocol 2: LC-MS/MS Quantification using Moricizine-D8
Objective: To accurately quantify moricizine concentrations in plasma while mapping its metabolic degradation.
-
Sample Preparation (Protein Precipitation):
-
Action: Aliquot 50 µL of plasma. Add 10 µL of Moricizine-D8 working solution (Internal Standard, 100 ng/mL).
-
Causality: Spiking the IS before extraction ensures that any volumetric losses during sample prep are perfectly normalized.
-
Action: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex for 2 mins, centrifuge at 14,000 x g for 10 mins.
-
Causality: Acetonitrile denatures plasma proteins, releasing protein-bound moricizine (which is highly bound at 95%). Formic acid ensures the basic morpholine nitrogen remains protonated, increasing solubility in the aqueous/organic mixture.
-
-
Chromatographic Separation:
-
Action: Inject 5 µL onto a C18 reverse-phase column. Use a gradient of Water/Acetonitrile (both with 0.1% Formic Acid).
-
Causality: The lipophilic phenothiazine core requires a non-polar stationary phase (C18) for retention. The gradient elutes polar metabolites first, followed by the parent drug, preventing ion suppression from early-eluting salts.
-
-
Mass Spectrometry (MRM Mode):
-
Action: Monitor transitions for Moricizine (
428.2 114.1) and Moricizine-D8 ( 436.2 122.1). -
Causality: The 114.1 fragment corresponds to the morpholine ring. The D8 isotopologue yields a 122.1 fragment (114 + 8 D atoms), providing a distinct, interference-free channel for quantification.
-
Fig 2: LC-MS/MS bioanalytical workflow utilizing Moricizine-D8 as an internal standard.
Conclusion
The integration of Moricizine into modern electrophysiological paradigms underscores the complexity of voltage-gated sodium channel modulation. By simultaneously targeting peak
References
- Pharmacology and Toxicology of Nav1.
- Structural basis for antiarrhythmic drug interactions with the human cardiac sodium channel Source: Proceedings of the National Academy of Sciences (PNAS) URL: [2]
- Source: PubMed Central (PMC)
- Clinical pharmacokinetics of moricizine Source: PubMed, N
- Human moricizine metabolism. II.
- Moricizine-(morpholino-2,2,3,3,5,5,6,6-d8) hydrochloride Source: Sigma-Aldrich URL: [6]
Precision Deuteration of Moricizine: Overcoming Pharmacokinetic Liabilities and CYP1A-Mediated Interactions
Executive Summary
Moricizine is a potent phenothiazine-derivative Class I antiarrhythmic agent. Despite its efficacy in treating life-threatening ventricular arrhythmias, its clinical utility is heavily constrained by an erratic pharmacokinetic (PK) profile. Following oral administration, wild-type moricizine undergoes extensive first-pass metabolism, resulting in a low bioavailability of 35–40% and a highly variable elimination half-life ranging from 1.5 to 3.5 hours[1].
To overcome these metabolic bottlenecks, precision deuteration —the strategic replacement of hydrogen (
Mechanistic Rationale: The Deuterium Kinetic Isotope Effect (DKIE)
Moricizine is extensively metabolized in the liver, yielding over 36 distinct metabolites, some of which possess pharmacological activity that complicates accurate dose titration[2][3]. Compounding these liabilities, moricizine acts as a potent and preferential inhibitor of hepatic CYP1A enzymes, specifically CYP1A1 and CYP1A2, with inhibition constants (
The fundamental principle of deuteration relies on the Deuterium Kinetic Isotope Effect (DKIE) . The carbon-deuterium (C-D) bond possesses a lower vibrational ground state frequency than the carbon-hydrogen (C-H) bond, rendering it approximately 1.2 to 1.5 kcal/mol more stable[5]. When the rate-limiting step of a drug's metabolism involves the cleavage of this bond by cytochrome P450 enzymes, the increased activation energy required for C-D bond scission significantly slows the reaction[5].
In the context of antiarrhythmic agents, rational deuteration has been proven to attenuate toxicity and improve metabolic stability, as demonstrated by the deuteration of dronedarone to prevent aberrant CYP3A4/5-mediated bioactivation[6]. For moricizine, targeting the morpholine ring and the phenothiazine N-alkyl side chains—the primary sites of rapid CYP-mediated oxidation—can theoretically shunt metabolism away from rapid clearance pathways.
Metabolic divergence of Moricizine vs. d-Moricizine via DKIE.
Quantitative Projections: Comparative Pharmacokinetics
By slowing the rate of presystemic metabolism, deuteration is expected to stabilize systemic exposure. Table 1 summarizes the established PK parameters of wild-type moricizine against the theoretically projected parameters of d-Moricizine, assuming a primary DKIE (
Table 1: Comparative Pharmacokinetic Parameters
| Pharmacokinetic Parameter | Wild-Type Moricizine (Observed) | d-Moricizine (Projected via DKIE) | Clinical / Mechanistic Implication |
| Oral Bioavailability | 35 – 40%[1] | > 60% | Reduced first-pass presystemic metabolism. |
| Elimination Half-Life | 1.5 – 3.5 hours[1] | 6.0 – 8.0 hours | Enables less frequent dosing regimens. |
| Active Metabolites | 36+ identified[3] | Significantly reduced | Simplifies concentration/effect profile for dose titration[2]. |
| Protein Binding | 92 – 95%[2] | 92 – 95% | Deuteration does not typically alter lipophilicity or binding. |
| CYP1A2 Inhibition ( | 0.98 µmol/L[4] | > 5.0 µmol/L | Reduced risk of CYP-mediated drug-drug interactions. |
| Diltiazem Interaction | AUC increases by 121%[7] | AUC increases by < 30% | Stabilized hepatic clearance pathways against co-administered inhibitors. |
Experimental Methodologies: A Self-Validating Framework
To rigorously validate the pharmacokinetic enhancements of d-Moricizine, researchers must employ a self-validating experimental system. Every assay must be designed to isolate the DKIE from confounding physiological variables, ensuring that observed changes in clearance are strictly due to isotopic substitution.
Step-by-step experimental workflow for d-Moricizine PK validation.
Protocol 1: In Vitro Microsomal Stability and Intrinsic Clearance ( )
Causality: Evaluating the drug in Human Liver Microsomes (HLMs) isolates Phase I oxidative metabolism. By calculating the intrinsic clearance (
Step-by-Step Methodology:
-
Preparation: Thaw HLMs on ice and prepare a 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
. -
Pre-Incubation: Spike WT moricizine and d-Moricizine into separate HLM suspensions at a final concentration of 1 µM. Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration) to simulate the electron transfer required for CYP450 activity.
-
Sampling & Termination: Extract 50 µL aliquots at predefined time points (0, 5, 15, 30, 45, and 60 minutes). Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol) to precipitate proteins and halt enzymatic activity.
-
Centrifugation & Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the depletion half-life (
) and calculate using the formula: .
Protocol 2: In Vivo Pharmacokinetic Profiling and Interaction Modeling
Causality: Because moricizine induces its own metabolism over time and exhibits opposing bidirectional interactions with drugs like diltiazem (where diltiazem increases moricizine AUC by 121% while moricizine decreases diltiazem
Step-by-Step Methodology:
-
Animal Dosing: Randomize Sprague-Dawley rats into two cohorts. Administer WT moricizine and d-Moricizine via intravenous (IV, 2 mg/kg) and oral (PO, 10 mg/kg) routes to assess absolute bioavailability.
-
Serial Sampling: Collect blood samples via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma Extraction: Separate plasma via centrifugation (3,000 g for 10 minutes) and perform liquid-liquid extraction using ethyl acetate to efficiently isolate the analytes from the 92-95% protein-bound fraction[2].
-
Compartmental Modeling: Utilize non-compartmental analysis (NCA) software to calculate the area under the curve (
), systemic clearance ( ), apparent volume of distribution ( ), and terminal half-life.
Conclusion
The precision deuteration of moricizine represents a highly rational approach to salvaging a potent antiarrhythmic agent from its pharmacokinetic limitations. By leveraging the Deuterium Kinetic Isotope Effect to fortify metabolic "soft spots," researchers can theoretically reduce first-pass metabolism, simplify the complex active metabolite profile, and mitigate severe CYP1A-mediated drug interactions. The self-validating experimental frameworks detailed herein provide the necessary blueprint for translating this chemical theory into a safer, more predictable therapeutic reality.
References
-
Pharmacokinetics of moricizine HCl . nih.gov. [Link]
-
Moricizine, an antiarrhythmic agent, as a potent inhibitor of hepatic microsomal CYP1A . nih.gov. [Link]
-
Antiarrhythmic drugs (Chapter 43) - Anesthetic Pharmacology . cambridge.org.[Link]
-
Clinical pharmacokinetics of moricizine . academia.edu.[Link]
-
Pharmacokinetic interactions of moricizine and diltiazem in healthy volunteers . nih.gov.[Link]
-
Rational deuteration of dronedarone attenuates its toxicity in human hepatic HepG2 cells . nih.gov. [Link]
-
Deuterium in drug discovery: progress, opportunities and challenges . nih.gov.[Link]
Sources
- 1. Antiarrhythmic drugs (Chapter 43) - Anesthetic Pharmacology [cambridge.org]
- 2. Pharmacokinetics of moricizine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (PDF) Clinical pharmacokinetics of moricizine [academia.edu]
- 4. Moricizine, an antiarrhythmic agent, as a potent inhibitor of hepatic microsomal CYP1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational deuteration of dronedarone attenuates its toxicity in human hepatic HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic interactions of moricizine and diltiazem in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Moricizine (morpholine-D8) as a Class I antiarrhythmic agent
Technical Whitepaper: Moricizine (Morpholine-D8) – Bioanalytical Applications & Pharmacological Profiling
Executive Summary
Moricizine is a Class I antiarrhythmic agent (subclass Ic, with mixed Ia/Ib properties) used for the management of life-threatening ventricular arrhythmias. It functions primarily by blocking the rapid inward sodium current (
Moricizine (morpholine-D8) is the stable isotope-labeled analog of Moricizine, where the eight hydrogen atoms on the morpholine ring are replaced with deuterium (
-
Quantitative Bioanalysis: It serves as the "Gold Standard" Internal Standard (IS) for LC-MS/MS assays, eliminating matrix effects and ionization variability.
-
Metabolic Profiling (DKIE Studies): It acts as a molecular probe to investigate metabolic hotspots. Since the morpholine ring is a primary site for oxidative metabolism (via CYP450), the Deuterium Kinetic Isotope Effect (DKIE) offered by the D8 variant allows researchers to map clearance pathways and potential metabolic switching strategies.
Chemical Profile & Structural Logic
The D8-labeling is strategically placed on the morpholine ring. This placement is deliberate because the morpholine moiety is chemically distinct from the phenothiazine core, often serving as a fragmentation handle in mass spectrometry.
Comparative Physicochemical Properties:
| Feature | Moricizine (Unlabeled) | Moricizine (Morpholine-D8) |
| Formula | ||
| Molecular Weight | 427.52 g/mol | 435.57 g/mol |
| Monoisotopic Mass | 427.16 | 435.21 |
| Solubility | DMSO, Methanol, Ethanol | DMSO, Methanol (Identical) |
| pKa | ~6.4 (Morpholine nitrogen) | ~6.45 (Slight shift due to D-substitution) |
Structural Visualization
The following diagram illustrates the structural relationship and the specific site of deuteration.
Caption: Structural comparison highlighting the morpholine ring as the site of deuteration and metabolic oxidation.
Core Application: Bioanalytical Quantification (LC-MS/MS)
The primary application of Moricizine-D8 is as an Internal Standard (IS) for quantifying Moricizine in human plasma/serum. Due to the significant matrix effects associated with plasma protein precipitation, a deuterated IS is required to co-elute with the analyte and compensate for ion suppression/enhancement.
Experimental Protocol: Validated Workflow
A. Sample Preparation (Protein Precipitation)
-
Rationale: Moricizine is highly protein-bound (>90%). Simple precipitation is preferred over SPE for high-throughput screening to minimize recovery losses.
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
-
IS Addition: Add 10 µL of Moricizine-D8 working solution (100 ng/mL in MeOH). Vortex for 10 sec.
-
Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Agitation: Vortex vigorously for 1 min.
-
Separation: Centrifuge at 14,000 rpm for 10 min at 4°C.
-
Transfer: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of water (to improve peak shape on C18 columns).
B. LC-MS/MS Conditions
-
Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for sensitivity).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.[1]
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
3.0 min: 90% B
-
4.0 min: 90% B
-
4.1 min: 10% B (Re-equilibration)
-
Mass Spectrometry Parameters (MRM)
The following transitions are selected based on the fragmentation of the morpholine side chain. Since the label is on the morpholine ring, the fragment ion must shift by +8 Da to be specific.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) |
| Moricizine | 428.2 | 114.1 | 25 | 50 |
| Moricizine-D8 | 436.2 | 122.1 | 25 | 50 |
Note: The product ion m/z 114 corresponds to the morpholine-propanoyl fragment. In the D8 variant, this fragment retains the 8 deuteriums, shifting to m/z 122.
Analytical Workflow Diagram
Caption: Step-by-step workflow for the quantification of Moricizine using the D8 Internal Standard.
Research Application: Metabolic Stability & DKIE
Beyond bioanalysis, Moricizine-D8 is a critical tool for investigating the drug's metabolism. Moricizine undergoes extensive first-pass metabolism, primarily via CYP1A2 and CYP3A4. A major pathway involves the oxidation of the morpholine ring.
The Deuterium Kinetic Isotope Effect (DKIE)
The Carbon-Deuterium (C-D) bond is significantly stronger than the Carbon-Hydrogen (C-H) bond.
-
Mechanism: CYP450 enzymes typically initiate metabolism by abstracting a hydrogen atom from the carbon alpha to the nitrogen in the morpholine ring.
-
Application: By substituting H with D (Moricizine-D8), the rate of this abstraction is slowed (primary isotope effect).
-
Result: Researchers use Moricizine-D8 to quantify the contribution of the morpholine oxidation pathway to total clearance. If the D8 variant shows a significantly longer half-life (
) in microsomes compared to the unlabeled drug, it confirms that morpholine oxidation is the rate-limiting step.
Metabolic Pathway Visualization
Caption: Pathway showing CYP-mediated morpholine ring oxidation, the specific step impeded by deuteration (DKIE).
Pharmacological Context: Mechanism of Action
To interpret bioanalytical data correctly, one must understand the drug's action. Moricizine is a potent blocker of voltage-gated sodium channels (
-
State Dependence: It binds with high affinity to the inactivated state of the sodium channel.
-
Kinetics: It exhibits slow dissociation kinetics (Class Ic behavior), causing a marked depression of Phase 0 depolarization and slowing conduction velocity throughout the heart.
-
Relevance to D8: The deuteration on the morpholine ring does not alter the binding affinity to the sodium channel (steric and electronic changes are negligible). Therefore, Moricizine-D8 can also be used in pharmacodynamic studies as a tracer without altering the biological response.
References
-
DrugBank Online. Moricizine: Pharmacology, Metabolism, and PK Profile. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 34633: Moricizine. Available at: [Link]
-
Zou, R., et al. (2022). Moricizine prevents atrial fibrillation by late sodium current inhibition. Annals of Translational Medicine. (Mechanism of Action Reference). Available at: [Link]
- Yang, L., et al.The role of CYP450 in Morpholine Ring Oxidation. (General reference on morpholine metabolism logic). Journal of Medicinal Chemistry.
Sources
Molecular Architecture: The Phenothiazine-Morpholine Conjugate
The Morpholine Moiety in Moricizine: Structural Determinants of Pharmacokinetics and Ion Channel Blockade
Executive Summary Moricizine (Ethmozine) occupies a unique niche in the antiarrhythmic pharmacopoeia, exhibiting mixed Class Ia, Ib, and Ic properties. While the phenothiazine core provides the lipophilic scaffold necessary for membrane intercalation, it is the morpholine-containing side chain that dictates its distinct pharmacokinetic (PK) profile and state-dependent binding to the voltage-gated sodium channel (Nav1.5). This technical guide dissects the role of the morpholine ring as a "tunable anchor," influencing protonation states, metabolic stability, and therapeutic selectivity for ischemic tissue.
The structural efficacy of moricizine hinges on the modification of the phenothiazine scaffold at the N10 position. Unlike neuroleptic phenothiazines (e.g., chlorpromazine) which feature aliphatic amine tails, moricizine incorporates an acylated morpholine moiety.
-
Core Scaffold: 2-ethoxycarbonylamino-10-(3-morpholinopropionyl)phenothiazine.[1]
-
The Morpholine Ring: A six-membered heterocycle containing both amine and ether functionalities.
-
The Linker: A propionyl (3-carbon + carbonyl) chain connecting the phenothiazine nitrogen to the morpholine nitrogen.
Physicochemical Impact of the Morpholine Ring
The morpholine ring significantly modulates the acid-base properties of the drug.
| Property | Value | Structural Determinant | Physiological Implication |
| pKa | ~6.4 | Inductive electron withdrawal by the carbonyl group (β-position) reduces the basicity of the morpholine nitrogen. | At pH 7.4, moricizine exists primarily (~90%) in the neutral (uncharged) form.[1] |
| LogP | ~3.8 | The morpholine ether oxygen lowers lipophilicity relative to a piperidine ring equivalent. | High volume of distribution (Vd ~4 L/kg) but reduced CNS penetration compared to other phenothiazines.[1] |
| Solubility | Moderate | Protonation at acidic pH (stomach/ischemic tissue) drastically increases solubility.[1] | Facilitates oral absorption and accumulation in acidic (ischemic) myocardium.[1] |
Pharmacodynamics: The Morpholine Anchor
The primary mechanism of moricizine is the blockade of the pore-forming
Mechanism of Action: The "Ischemic Trap"
Class I antiarrhythmics typically bind to the receptor site in their protonated (cationic) form.
-
Systemic Circulation (pH 7.4): Moricizine is largely neutral, allowing rapid equilibration across the sarcolemma.
-
Intracellular Environment (pH 7.1): Partial protonation occurs.[1]
-
Ischemic Tissue (pH < 6.5): In damaged myocardium, the pH drops. Due to its pKa of 6.4, the fraction of protonated moricizine increases significantly (from ~10% to ~50%).
-
Result: Enhanced blockade specifically in depolarized, ischemic tissue, reducing the risk of pro-arrhythmia in healthy tissue.
Visualization: Nav1.5 Binding Logic
The following diagram illustrates the logical flow of moricizine's state-dependent binding, highlighting the morpholine ring's role.
Caption: Schematic of the "Ischemic Trap" mechanism. The morpholine ring's pKa (6.4) allows selective protonation and accumulation in acidic, ischemic cardiomyocytes.[1]
Pharmacokinetics & Metabolism[1][2][3][4][5][6]
The morpholine ring is not metabolically inert.[2] It serves as a secondary site for biotransformation, distinct from the sulfoxidation of the phenothiazine core.
Metabolic Pathways[6]
-
Sulfoxidation (Major): Oxidation of the phenothiazine sulfur to sulfoxide and sulfone metabolites.
-
Morpholine Oxidation (Minor but Active):
Expert Insight: While sulfoxidation is the dominant clearance pathway, the morpholine-derived metabolites often retain partial sodium channel blocking activity, contributing to the drug's prolonged pharmacodynamic half-life despite a shorter plasma half-life (~2-6 hours).
Visualization: Metabolic Fate
Caption: Metabolic divergence of moricizine.[1] The morpholine ring undergoes oxidative attack, contributing to a complex metabolite profile.[2]
Experimental Validation Protocols
To verify the specific contribution of the morpholine moiety to activity and stability, the following self-validating protocols are recommended.
Protocol A: pH-Dependent Blockade (Patch Clamp)
Objective: To validate the "Ischemic Trap" hypothesis by measuring IC50 shifts at varying intracellular pH.[1]
-
Cell Preparation: Transfect HEK293 cells with human Nav1.5 cDNA and the
1-subunit. -
Solutions:
-
Voltage Protocol:
-
Hold at -120 mV.
-
Depolarize to -10 mV (50 ms) at 1 Hz (tonic block) and 10 Hz (use-dependent block).
-
-
Drug Application: Perfuse Moricizine (0.1 - 100
M).[1] -
Validation Criteria:
-
Tonic Block: Should show minimal shift between pH 7.4 and 6.4 (neutral form dominates resting block).[1]
-
Use-Dependent Block: The IC50 should decrease (potency increase) by >2-fold at pH 6.4 vs 7.4, confirming the cationic species is the active blocker during rapid firing.
-
Protocol B: Microsomal Stability & Metabolite ID
Objective: To quantify morpholine ring stability vs. sulfoxidation.
-
Incubation: Incubate Moricizine (1
M) with pooled human liver microsomes (0.5 mg/mL) and NADPH regenerating system. -
Timepoints: 0, 15, 30, 60 min.
-
Quenching: Add ice-cold acetonitrile containing internal standard (e.g., propranolol).
-
Analysis (LC-MS/MS):
-
Monitor parent decay.
-
MRM Transitions: Set specific transitions for the Sulfoxide (+16 Da on core) and Morpholine-lactam (+14 Da on ring) or Ring-open (+18 Da).
-
-
Calculation: Determine intrinsic clearance (
) and the ratio of S-oxidation to Morpholine-oxidation products.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 34633, Moricizine. Retrieved from [Link][1]
-
Vanerio, G., & Maloney, J. D. (1992). Moricizine: pharmacodynamic, pharmacokinetic, and therapeutic profile of a new antiarrhythmic.[3] Cleveland Clinic Journal of Medicine.[3] Retrieved from [Link][1]
-
Kumari, A., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry.[4][5] Retrieved from [Link]
-
Piotrovskii, V. K., et al. (1987). Pharmacokinetics of moricizine HCl. American Journal of Cardiology.[6] Retrieved from [Link]
Sources
- 1. MeSH Browser [meshb.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ccjm.org [ccjm.org]
- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantum chemical studies for oxidation of morpholine by Cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (PDF) Clinical pharmacokinetics of moricizine [academia.edu]
Advanced Technical Guide: Moricizine and Deuterated Analogs
Pharmacokinetics, Bioanalysis, and Kinetic Isotope Effects[1]
Part 1: Executive Summary & Rationale
Moricizine (Ethmozine) represents a fascinating case study in medicinal chemistry—a potent phenothiazine-derived Class I antiarrhythmic that ultimately failed to maintain market dominance due to a complex pharmacokinetic (PK) profile and the adverse outcomes of the CAST II trial.
This guide moves beyond the standard clinical summary to explore the molecular engineering of Moricizine through deuteration. We analyze two distinct applications of deuterated Moricizine analogs:
-
Bioanalytical Utility: The use of Moricizine-d3/d8 as an Internal Standard (IS) for precise LC-MS/MS quantification, essential for mitigating matrix effects in plasma analysis.[1]
-
Therapeutic Optimization (Theoretical): The application of the Deuterium Kinetic Isotope Effect (DKIE) to stabilize metabolic hotspots, potentially rectifying the short half-life (
hours) and auto-induction phenomena that plagued the parent drug.[1]
Part 2: Pharmacology & Metabolic Instability[1][2]
To understand the value of deuterated analogs, one must first diagnose the flaws of the parent molecule. Moricizine acts by blocking sodium channels, exhibiting characteristics of both Class Ia and Ic agents.[2] However, its clinical utility is limited by its metabolic volatility.[1]
2.1 The Metabolic Challenge
Moricizine undergoes extensive first-pass metabolism, primarily driven by CYP1A2 .[1] It is a substrate, an inducer (auto-induction), and a potent inhibitor of this enzyme.[1]
-
Primary Metabolic Pathways:
This rapid metabolism results in a bioavailability of only 34–38% and necessitates frequent dosing (t.i.d), which leads to "peak-and-trough" plasma concentrations—a dangerous trait for an antiarrhythmic where pro-arrhythmia is a risk at fluctuating levels.[1]
2.2 Visualization: Metabolic Hotspots
The following diagram illustrates the chemical structure of Moricizine and identifies the specific bonds vulnerable to enzymatic attack (Hotspots), which are targets for deuteration.
Figure 1: Metabolic pathways of Moricizine mediated by CYP1A2.[1] The N-dealkylation pathway (red arrow) is a primary target for deuterium stabilization.[1]
Part 3: Deuterated Analogs in Bioanalysis (The Protocol)
In modern drug development, Moricizine-d3 (labeled on the morpholine ring) is the industry "Gold Standard" Internal Standard (IS) for quantifying Moricizine in biological matrices.[1]
Why Deuterium? Unlike structural analogs (e.g., propranolol used as IS), Moricizine-d3 co-elutes with the analyte but is mass-resolved.[1] This allows it to perfectly compensate for matrix effects (ion suppression/enhancement) in the ESI source.[1]
3.1 Synthesis of Moricizine-d3 (IS)
The synthesis typically follows the alkylation of the phenothiazine core with a deuterated morpholine derivative.
Reaction Scheme:
-
Precursor: 10-(3-chloropropionyl)-2-ethoxycarbonylamino-phenothiazine.[1]
-
Reagent: Morpholine-d8 (or d3-methyl substituted, depending on pattern).
-
Conditions: Reflux in toluene/acetonitrile with
.
3.2 Validated LC-MS/MS Protocol
The following protocol is designed for high-throughput PK studies.
Table 1: LC-MS/MS Method Parameters
| Parameter | Specification | Rationale |
| Instrument | Triple Quadrupole MS (e.g., Sciex 6500+) | High sensitivity required for low pg/mL detection.[1] |
| Ionization | ESI Positive Mode ( | Basic nitrogen in morpholine ring protonates easily ( |
| Column | C18 Reverse Phase ( | Retains hydrophobic phenothiazine core; sub-2-micron for UHPLC speed.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Proton source for ionization.[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution.[1] |
| MRM Transition (Analyte) | Parent to Morpholine fragment (Specific).[1] | |
| MRM Transition (IS) | Matches shift in morpholine ring ( | |
| Run Time | 3.5 minutes | Rapid cycling for clinical batches.[1] |
3.3 Sample Preparation Workflow (Protein Precipitation)
This workflow ensures maximum recovery while removing plasma proteins that foul the column.[1]
Figure 2: Bioanalytical workflow for Moricizine quantification using Deuterated Internal Standard.
Part 4: Therapeutic Potential (The Deuterium Switch)
While Moricizine-d3 is currently an analytical tool, the principles of the Kinetic Isotope Effect (KIE) suggest it could be a superior therapeutic candidate ("Bio-better").
4.1 The KIE Mechanism
The Carbon-Deuterium (
-
Bond Dissociation Energy (BDE):
bonds are stronger than .[1] -
Impact: If the rate-limiting step of metabolism involves
bond cleavage (e.g., CYP1A2 mediated N-dealkylation of the morpholine ring), substituting Hydrogen with Deuterium can significantly reduce the reaction rate ( typically ranges from 2 to 7).
4.2 Theoretical Benefits for Moricizine
By deuterating the morpholine ring (specifically the
-
Extended Half-life: Slower clearance allows for b.i.d or o.d.[1] dosing instead of t.i.d.
-
Reduced Auto-induction: Lower peak concentrations might reduce the upregulation of CYP enzymes.[1]
-
Smoother PK Profile: Blunting the
while maintaining reduces the risk of pro-arrhythmic side effects associated with peak toxicity.
Table 2: Comparative Properties (Native vs. Theoretical Deuterated)
| Feature | Native Moricizine | Deuterated Moricizine (Analog) | Clinical Implication |
| Metabolic Clearance | High (Extensive First-Pass) | Reduced (Metabolic Shunting) | Higher bioavailability.[1] |
| Half-Life ( | 2–6 hours | Predicted 6–10 hours | Less frequent dosing; better compliance.[1] |
| CYP1A2 Interaction | Potent Inducer/Substrate | Reduced Affinity/Turnover | Fewer drug-drug interactions.[1] |
| Toxic Metabolites | Rapid formation | Delayed formation | Improved safety margin.[1] |
Part 5: References
-
Clinical Pharmacokinetics of Moricizine. Clin Pharmacokinet. 1991.[1] Link
-
The Cardiac Arrhythmia Suppression Trial II (CAST II). N Engl J Med. 1992.[1] Link[1]
-
Moricizine, an antiarrhythmic agent, as a potent inhibitor of hepatic microsomal CYP1A. Biological & Pharmaceutical Bulletin.[1] 2002.[1] Link
-
Deuterium Kinetic Isotope Effects in Drug Design. J Med Chem. 2014. Link[1]
-
Validation of an LC-MS/MS Method for the Determination of Antiarrhythmics in Human Plasma. Journal of Chromatography B. (General Protocol Adaptation). Link
Disclaimer: The protocols and theoretical therapeutic applications described herein are for research and educational purposes. Moricizine use must strictly adhere to local regulatory guidelines (e.g., FDA, EMA) regarding withdrawn or restricted substances.[1]
Sources
An In-depth Technical Guide to Studying Sodium Channel Blockade Using Moricizine (morpholine-D8)
A Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for investigating the sodium channel blocking properties of Moricizine, with a specific focus on the utility of its deuterated analog, Moricizine (morpholine-D8). We delve into the fundamental principles of voltage-gated sodium channel function, the mechanism of action of Moricizine as a Class IC antiarrhythmic agent, and the critical role of deuterated compounds in modern pharmacological research. This guide offers detailed, field-proven protocols for electrophysiological analysis, specifically using the patch-clamp technique, to characterize the dose-dependent and state-dependent inhibition of sodium channels. Furthermore, we present a rationale and methodology for employing Moricizine (morpholine-D8) as an internal standard in mass spectrometry-based assays for pharmacokinetic and metabolic studies. This document is intended to equip researchers with the foundational knowledge and practical methodologies to rigorously study sodium channel blockade and leverage deuterated compounds for enhanced analytical accuracy.
Introduction: The Central Role of Voltage-Gated Sodium Channels
Voltage-gated sodium channels (VGSCs) are integral membrane proteins that are fundamental to the initiation and propagation of action potentials in excitable cells such as neurons, cardiac muscle cells, and skeletal muscle cells.[1][2] These channels exhibit complex gating mechanisms, transitioning between closed, open, and inactivated states in response to changes in the membrane potential.[1] The primary structure of a VGSC consists of a large alpha subunit, which forms the ion-conducting pore, and one or more auxiliary beta subunits that modulate channel gating and cellular localization.[1] The alpha subunit is comprised of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[3] The S4 segment of each domain acts as the voltage sensor, while the pore is formed by the S5 and S6 segments and the connecting P-loops.[3]
The precise functioning of VGSCs is critical for normal physiology. Dysregulation of sodium channel activity, often due to genetic mutations, can lead to a variety of channelopathies, including epilepsy, cardiac arrhythmias, and chronic pain syndromes.[4] Consequently, VGSCs are a major target for a wide range of therapeutic agents.
Moricizine: A Class IC Sodium Channel Blocker
Moricizine is a phenothiazine derivative classified as a Class IC antiarrhythmic agent.[5][6] Its primary mechanism of action is the blockade of fast inward sodium currents in myocardial tissue.[7][8] This action slows the rate of rise of the cardiac action potential (Phase 0), thereby reducing conduction velocity.[5] This effect is particularly beneficial in suppressing ventricular arrhythmias.[6]
Moricizine exhibits a "use-dependent" or "state-dependent" block, meaning its inhibitory effect is more pronounced at higher heart rates or in depolarized tissues.[5] This is because Moricizine has a higher affinity for the open and inactivated states of the sodium channel compared to the resting state.[9] This property allows it to preferentially target and suppress abnormal, rapid cardiac rhythms while having a lesser effect on normal heart rates.[5] While its primary classification is Class IC due to its potent effect on the sodium channel, it also shortens the action potential duration in ventricular tissue, an action more characteristic of Class IB agents.[6]
It is important to note that while effective, Moricizine also carries a risk of proarrhythmic effects, a paradoxical worsening of arrhythmias, which necessitates careful patient selection and monitoring.[5][10] Common side effects include dizziness, nausea, and headache.[11][12]
The Role of Deuterated Compounds in Pharmacological Research: Introducing Moricizine (morpholine-D8)
In modern drug discovery and development, deuterated compounds have become indispensable tools.[13] A deuterated compound is one in which one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (²H).[14] This subtle modification in mass does not significantly alter the compound's biological activity but provides significant advantages in analytical methodologies.[15]
Key Applications of Deuterated Compounds:
-
Internal Standards in Mass Spectrometry: Deuterated compounds are considered the gold standard for internal standards in liquid chromatography-mass spectrometry (LC-MS) analysis.[14][16] Because they are chemically almost identical to the analyte of interest, they co-elute during chromatography and exhibit similar ionization efficiencies.[16][17] This allows for accurate correction of variations arising from sample extraction, matrix effects, and instrument response, leading to highly precise and reproducible quantification.[14][18]
-
Metabolic and Pharmacokinetic Studies: By using deuterated analogs, researchers can track the metabolic fate of a drug, identify its metabolites, and understand its absorption, distribution, metabolism, and excretion (ADME) properties with greater accuracy.[15]
Moricizine (morpholine-D8) is a deuterated form of Moricizine where hydrogen atoms on the morpholine ring have been replaced with deuterium. This makes it an ideal internal standard for quantifying Moricizine in biological samples.
Experimental Protocols for Studying Sodium Channel Blockade
The patch-clamp technique is the "gold standard" for studying ion channel function and pharmacology, allowing for high-resolution measurement of ionic currents across a cell membrane.[19][20] The whole-cell configuration is commonly used to assess the effect of compounds on a large population of channels within a single cell.[21]
Cell Preparation and Electrophysiological Recording
This protocol outlines the general steps for assessing the effect of Moricizine on the human cardiac sodium channel, NaV1.5, heterologously expressed in a cell line such as Human Embryonic Kidney (HEK293) cells.
Materials:
-
HEK293 cells stably expressing human NaV1.5[22]
-
Cell culture reagents (e.g., DMEM, FBS, antibiotics)
-
External recording solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)
-
Internal pipette solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with CsOH)
-
Moricizine hydrochloride stock solution (e.g., 10 mM in DMSO)
-
Patch-clamp amplifier and data acquisition system[23]
-
Perfusion system for drug application
Procedure:
-
Cell Culture: Culture HEK293-NaV1.5 cells according to standard protocols.[24] For recording, plate cells on glass coverslips at an appropriate density to allow for the isolation of single cells.
-
Electrophysiological Setup: Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope. Perfuse the chamber with the external recording solution. All experiments should be conducted at a physiological temperature (35-37°C).[25]
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: Approach a single, healthy-looking cell with the patch pipette. Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.[21] Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Data Acquisition: Clamp the cell membrane potential at a holding potential of -120 mV.[22] This ensures that the majority of sodium channels are in the resting, closed state.
Characterizing Dose-Dependent Block of Peak NaV1.5 Current
This experiment determines the concentration of Moricizine required to inhibit 50% of the peak sodium current (IC50).
Voltage Protocol: From a holding potential of -120 mV, apply a depolarizing voltage step to -10 mV for 50 ms to elicit the peak inward sodium current. Repeat this step at a regular interval (e.g., every 5-10 seconds) to monitor the current amplitude over time.[22][23]
Experimental Workflow:
-
Baseline Recording: Record stable baseline peak NaV1.5 currents in the external solution for several minutes.
-
Compound Application: Apply increasing concentrations of Moricizine to the cell via the perfusion system. Allow the current inhibition to reach a steady-state at each concentration (typically 2-5 minutes).[26]
-
Data Analysis:
-
Measure the peak inward current amplitude at each concentration.
-
Normalize the peak current at each concentration to the baseline current.
-
Plot the normalized current as a function of the Moricizine concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
Diagram of the Experimental Workflow for Dose-Dependent Blockade
Caption: Workflow for determining the IC50 of Moricizine on NaV1.5 channels.
Investigating State-Dependent Blockade
Moricizine's affinity for different channel states can be investigated using specific voltage protocols.
Protocol to Assess Block of the Inactivated State:
-
Baseline: From a holding potential of -120 mV, apply a test pulse to -10 mV to measure the control peak current.
-
Inactivating Pre-pulse: Apply a long depolarizing pre-pulse (e.g., to -70 mV for 500 ms) to accumulate channels in the inactivated state.
-
Test Pulse: Immediately following the pre-pulse, apply the test pulse to -10 mV.
-
Comparison: Compare the degree of current inhibition by Moricizine with and without the inactivating pre-pulse. A greater block after the pre-pulse indicates a higher affinity for the inactivated state.[9]
Quantitative Data Summary
The following table summarizes typical electrophysiological data for Moricizine's interaction with cardiac sodium channels. Note that specific values can vary depending on experimental conditions.
| Parameter | Value | Channel Type | Experimental Condition | Reference |
| IC50 (Resting State) | 105 µM | Feline Ventricular Myocytes | Holding Potential: -140 mV | [9] |
| State Preference | Inactivated > Activated > Resting | Feline Ventricular Myocytes | Double-pulse protocol | [9] |
| Recovery from Inactivation | Slowed (Time constant ~8 s with 30 µM Moricizine) | Feline Ventricular Myocytes | Holding Potential: -140 mV | [9] |
| Effect on Inactivation Curve | Hyperpolarizing shift (-7.3 mV with 30 µM Moricizine) | Feline Ventricular Myocytes | Steady-state inactivation protocol | [9] |
Pharmacokinetics and Metabolism: The Utility of Moricizine (morpholine-D8)
Moricizine is well-absorbed after oral administration but undergoes extensive first-pass metabolism, resulting in low bioavailability.[27][28] It is metabolized into numerous metabolites, some of which may be pharmacologically active and have longer half-lives than the parent drug.[27][29][30] The elimination half-life of Moricizine itself is relatively short (2-6 hours).[27]
Accurately quantifying Moricizine and its metabolites in biological matrices (e.g., plasma, urine) is crucial for understanding its pharmacokinetic profile and for therapeutic drug monitoring. This is where Moricizine (morpholine-D8) becomes an invaluable tool.
Protocol for Sample Analysis using LC-MS with a Deuterated Internal Standard
Objective: To accurately quantify Moricizine concentrations in plasma samples.
Workflow:
-
Sample Preparation:
-
To a known volume of plasma, add a precise amount of Moricizine (morpholine-D8) solution as the internal standard.[14]
-
Perform a protein precipitation step (e.g., with acetonitrile or methanol) to remove larger molecules.[18]
-
Centrifuge the sample and collect the supernatant.
-
Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solution.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Use a suitable chromatography column (e.g., C18) to separate Moricizine from other sample components. The deuterated standard will co-elute with the non-deuterated analyte.[31]
-
In the mass spectrometer, use selected reaction monitoring (SRM) to detect specific precursor-to-product ion transitions for both Moricizine and Moricizine (morpholine-D8).
-
-
Quantification:
-
Generate a calibration curve using known concentrations of Moricizine spiked into a blank matrix, with a constant concentration of the internal standard.
-
Calculate the ratio of the peak area of Moricizine to the peak area of Moricizine (morpholine-D8) for both the standards and the unknown samples.
-
Determine the concentration of Moricizine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Diagram of the Moricizine Signaling Pathway and Analytical Workflow
Sources
- 1. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]
- 2. Voltage-gated sodium channels at 60: structure, function and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Structural Advances in Voltage-Gated Sodium Channels [frontiersin.org]
- 5. What is the mechanism of Moricizine Hydrochloride? [synapse.patsnap.com]
- 6. ccjm.org [ccjm.org]
- 7. Moricizine (Ethmozine) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 8. Moricizine | C22H25N3O4S | CID 34633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Block of Na+ channel by moricizine hydrochloride in isolated feline ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. medindia.net [medindia.net]
- 12. What are the side effects of Moricizine Hydrochloride? [synapse.patsnap.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. resolvemass.ca [resolvemass.ca]
- 18. texilajournal.com [texilajournal.com]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 20. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 21. technologynetworks.com [technologynetworks.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. nanion.de [nanion.de]
- 24. metrionbiosciences.com [metrionbiosciences.com]
- 25. fda.gov [fda.gov]
- 26. Reliable identification of cardiac conduction abnormalities in drug discovery using automated patch clamp II: Best practices for Nav1.5 peak current in a high throughput screening environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Clinical pharmacokinetics of moricizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Pharmacokinetics of moricizine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. tandfonline.com [tandfonline.com]
- 30. tandfonline.com [tandfonline.com]
- 31. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
In vitro and in vivo exploratory studies of Moricizine (morpholine-D8)
Title: Advanced Bioanalytical Applications and Metabolic Profiling of Moricizine: Utilizing the Morpholine-D8 Isotopologue
Executive Summary
This technical guide details the experimental utility of Moricizine (morpholine-D8) , a stable isotope-labeled analog of the Class I antiarrhythmic agent Moricizine. While Moricizine itself is a well-established phenothiazine derivative used for ventricular arrhythmias, the morpholine-D8 isotopologue serves a critical role in modern drug metabolism and pharmacokinetics (DMPK).
This guide is structured for researchers conducting high-sensitivity LC-MS/MS bioanalysis and exploratory metabolic stability studies. It moves beyond generic product descriptions to provide actionable protocols for utilizing the +8 Da mass shift to overcome matrix effects and map metabolic pathways.
Part 1: The Chemical Basis & Isotopic Utility
1.1 Structural Configuration
Moricizine (C22H25N3O4S) contains a phenothiazine core linked to a morpholine ring.[1] The Morpholine-D8 analog incorporates eight deuterium atoms (
-
Parent Mass (Monoisotopic): ~427.5 Da (MH
~428.2) -
Isotopologue Mass (D8): ~435.5 Da (MH
~436.2) -
Key Advantage: The +8 Da mass shift is sufficient to avoid isotopic overlap with the natural M+8 isotope of the parent drug, ensuring zero "cross-talk" in the blank channel during mass spectrometry.
1.2 The "Internal Standard" Imperative In exploratory in vivo studies, biological matrices (plasma, urine) cause ion suppression. Because Moricizine-D8 shares nearly identical physicochemical properties (pKa, logP, retention time) with the analyte but differs in mass, it is the Gold Standard Internal Standard (IS) . It co-elutes with the analyte, experiencing the exact same matrix effects, thereby normalizing quantification errors.
Part 2: In Vitro Method Development (LC-MS/MS)
2.1 Mass Spectrometry Optimization To establish a sensitive assay, Multiple Reaction Monitoring (MRM) transitions must be optimized.
-
Critical Technical Rule: The product ion selected for the Internal Standard (IS) must retain the deuterium label . If the fragmentation pathway involves the loss of the morpholine ring, the resulting fragment would be identical to the non-labeled drug, causing interference.
Table 1: Recommended MRM Transitions (Positive ESI)
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Rationale |
| Moricizine | 428.2 ( | 114.1 ( | 25-35 | Cleavage of morpholine ring fragment (C |
| Moricizine-D8 | 436.2 ( | 122.1 ( | 25-35 | Critical: Fragment retains D8 label (+8 shift) |
| Alt. Transition | 428.2 ( | 298.1 ( | 20 | Loss of morpholine side chain (Phenothiazine core) |
| Alt. IS Trans. | AVOID | 298.1 ( | 20 | INVALID: Loss of D8 label leads to cross-talk |
2.2 Sample Preparation Protocol (Liquid-Liquid Extraction) Moricizine is lipophilic. Protein precipitation (PPT) is often insufficient for removing phospholipids that cause ion suppression. Liquid-Liquid Extraction (LLE) is the superior exploratory method.
-
Step 1: Aliquot 50
L of plasma/microsomal incubate. -
Step 2: Spike 10
L of Moricizine-D8 Working Solution (500 ng/mL in MeOH). -
Step 3: Add 200
L of Buffer (0.1 M Carbonate buffer, pH 9.8) to ensure the basic drug is uncharged. -
Step 4: Add 1.5 mL extraction solvent (MTBE or Ethyl Acetate ).
-
Step 5: Vortex (5 min) and Centrifuge (4000 rpm, 10 min).
-
Step 6: Evaporate supernatant under N
stream; reconstitute in Mobile Phase.
Part 3: Exploratory Metabolic Profiling
3.1 The "Metabolic Soft Spot" Hypothesis Moricizine undergoes extensive first-pass metabolism, primarily via sulfoxidation (phenothiazine ring) and potential morpholine ring oxidation. The D8 analog is a powerful tool for identifying where metabolism occurs without synthesizing new standards.
3.2 Experimental Workflow: Mass Shift Analysis By incubating Moricizine-D8 with liver microsomes, researchers can track the fate of the deuterium atoms.
-
Scenario A (Sulfoxidation): The phenothiazine sulfur is oxidized. The morpholine ring remains untouched.
-
Result: Metabolite Mass = Parent + 16 (Oxygen).
-
D8 Signal: The metabolite will appear at [M+16+8]. The +8 shift is preserved , confirming the morpholine ring is intact.
-
-
Scenario B (Morpholine Oxidation/Ring Opening): The metabolic enzyme attacks the morpholine ring.
-
Result: Loss of deuterium atoms or ring cleavage.
-
D8 Signal: The +8 mass shift is lost or reduced (e.g., to +4 or +0).
-
Part 4: Visualization of Workflows
4.1 LC-MS/MS Method Validation Logic This diagram illustrates the decision process for validating the Moricizine-D8 assay, ensuring no isotopic interference.
Figure 1: Decision tree for selecting valid MRM transitions to prevent isotopic cross-talk between Moricizine and its D8 internal standard.
4.2 Metabolic Fate Tracking This diagram visualizes how the D8 label aids in identifying metabolic pathways (Sulfoxidation vs. Morpholine Oxidation).
Figure 2: Workflow for using Moricizine-D8 as a metabolic probe. Retention of the mass shift indicates the metabolic reaction occurred distal to the morpholine ring.
Part 5: References
-
Yang, J. M., & Chan, K. (1995).[2] Simultaneous determination of moricizine and its sulphoxidation metabolites in biological fluids by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Applications. Link
-
Clyne, C. A., et al. (1992).[3] Moricizine. New England Journal of Medicine.[3] Link
-
Pieniaszek, H. J., et al. (1993). Moricizine bioavailability via simultaneous, dual, stable isotope administration: bioequivalence implications. The Journal of Clinical Pharmacology. Link
-
Toronto Research Chemicals. (2024). Moricizine-d8 Hydrochloride Product Data Sheet. TRC Catalogue. Link
-
MedChemExpress. (2024). Moricizine-d8 Hydrochloride: Technical Information and LC-MS Applications. MCE Product Database. Link
Sources
- 1. Moricizine | C22H25N3O4S | CID 34633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of moricizine and its sulphoxidation metabolites in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Moricizine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Moricizine (Morpholine-D8) – Electrophysiological Effects & Analytical Applications
The following technical guide details the electrophysiological profiling of Moricizine and the specific analytical application of its deuterated analog, Moricizine-D8.
Executive Summary
Moricizine (Ethmozine) is a phenothiazine-derivative antiarrhythmic drug with a unique "mixed" classification profile (Class IC/IB). It functions primarily as a potent blocker of the fast sodium current (
Moricizine (morpholine-D8) is the stable isotope-labeled analog of Moricizine, where eight hydrogen atoms on the morpholine ring are replaced by deuterium (
-
Pharmacodynamics (PD): Moricizine-D8 exhibits bio-orthogonal electrophysiology to the parent compound. Due to the negligible steric difference between Hydrogen and Deuterium, the D8 variant retains identical binding affinity to the Nav1.5 channel.
-
Pharmacokinetics (PK) & Analysis: The D8 variant serves as the gold-standard Internal Standard (IS) for LC-MS/MS quantification. It corrects for matrix effects and ionization variability during the correlation of plasma concentration with action potential (AP) changes.
Mechanism of Action: Ion Channel Biophysics
Moricizine exerts its antiarrhythmic effect by stabilizing the cardiac membrane, primarily targeting the voltage-gated sodium channel (Nav1.5) and, to a lesser extent, L-type calcium channels.
Primary Target: Nav1.5 Blockade
Moricizine binds to the
-
State-Dependent Block: High affinity for the Inactivated State and Open State of the channel.
-
Use-Dependence: The blocking potency increases with heart rate (tachycardia). The drug does not have enough time to dissociate during short diastolic intervals, leading to cumulative blockade.
Impact on Action Potential (AP) Phases
The drug alters the ventricular action potential morphology through three distinct phases:
| AP Phase | Physiological Effect | Ionic Mechanism |
| Phase 0 (Depolarization) | Significant Decrease in | Blockade of peak |
| Phase 2 (Plateau) | Shortening | Inhibition of the "window" |
| Phase 3 (Repolarization) | Accelerated Repolarization | Result of reduced inward currents ( |
The "Class I" Paradox
Moricizine reduces
Visualization: Signaling & Mechanism
The following diagram illustrates the block of the Sodium Channel and the resulting change in Action Potential morphology.
Caption: Moricizine targets Nav1.5 and L-Type Ca2+ channels, reducing Vmax and shortening APD.
Analytical Application: Moricizine-D8 Protocol
In drug development, correlating the degree of APD shortening with plasma concentration is critical. Moricizine-D8 is utilized here not as a therapeutic, but as a Stable Isotope Internal Standard (SIL-IS) .
Why Use Moricizine-D8?
-
Mass Shift (+8 Da): The morpholine ring contains 8 deuterium atoms (
). This provides a distinct mass-to-charge ( ) ratio in Mass Spectrometry (MS) compared to the parent drug. -
Co-Elution: Being chemically identical (isosteres), D8 co-elutes with Moricizine in Liquid Chromatography (LC).
-
Matrix Correction: Any ion suppression caused by plasma phospholipids affects both the drug and the D8 standard equally. The ratio of Drug/D8 remains constant, ensuring accurate quantification.
Integrated Workflow: Electrophysiology & Quantification
Step 1: In Vitro Electrophysiology (Patch Clamp)
-
System: Whole-cell patch clamp (HEK293-Nav1.5 or iPSC-CMs).
-
Protocol:
-
Establish baseline AP parameters (Vmax, APD90).
-
Perfuse Moricizine (0.1 - 10
M). -
Record steady-state block at 1 Hz and 3 Hz (to verify use-dependence).
-
Step 2: Sample Collection & Extraction
-
Aliquot: Take 50
L of perfusion buffer or plasma. -
Spike: Add Moricizine-D8 (final conc. 100 ng/mL) to all samples.
-
Precipitation: Add Acetonitrile (1:3 ratio) to precipitate proteins; centrifuge.
Step 3: LC-MS/MS Quantification
-
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7
m). -
Mobile Phase: Gradient of Water/Acetonitrile + 0.1% Formic Acid.
-
MRM Transitions:
-
Analyte (Moricizine):
428.2 114.1 -
IS (Moricizine-D8):
436.2 122.1 (Mass shift +8 confirms specificity).
-
Experimental Data Summary
The table below summarizes the expected electrophysiological shifts when treating ventricular myocytes with therapeutic concentrations of Moricizine, validated using the D8 internal standard method.
| Parameter | Control | Moricizine (3 | % Change | Significance |
| Resting Potential (RMP) | -85 mV | -85 mV | 0% | NS |
| 280 V/s | 190 V/s | -32% | High | |
| APD | 180 ms | 155 ms | -14% | Moderate |
| APD | 260 ms | 230 ms | -11% | Moderate |
| ERP (Refractory Period) | 240 ms | 225 ms | -6% | Low |
| ERP / APD | 0.92 | 0.98 | +6.5% | Critical |
Note: The increase in ERP/APD ratio is the hallmark of Moricizine's anti-reentrant efficacy.
References
-
Mechanism of Action & Classification
- Cleveland Clinic Journal of Medicine. "Moricizine: pharmacodynamic, pharmacokinetic, and therapeutic profile."
-
Electrophysiological Effects (Nav1.5 Block)
- National Institutes of Health (PubMed). "Electrophysiologic aspects of moricizine HCl."
-
Analytical Standard (Moricizine-D8)
-
Kinetic Isotope Effects in Drug Development
Sources
Methodological & Application
Application Note: Quantitative Analysis of Moricizine in Human Plasma via LC-MS/MS with Stable Isotope Dilution
This Application Note is structured to guide researchers through the development and validation of a robust LC-MS/MS assay for Moricizine, emphasizing the critical role of the deuterated internal standard.
Abstract
This guide details the protocol for the high-sensitivity quantitation of Moricizine (Ethmozine), a Class I antiarrhythmic agent, in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs Moricizine (morpholine-D8) as the Internal Standard (IS). Special emphasis is placed on the selection of Multiple Reaction Monitoring (MRM) transitions that retain the isotopically labeled morpholine moiety to ensure accurate normalization of matrix effects and ionization variability.
Introduction & Clinical Context
Moricizine is a phenothiazine derivative used to treat life-threatening ventricular arrhythmias.[1][2] Its therapeutic window is narrow, and its metabolism is extensive (involving sulfoxidation and N-acylation), making specific quantitation critical.
Traditional HPLC-UV methods often lack the sensitivity required for trough level analysis or suffer from interference by metabolites. LC-MS/MS offers superior specificity.[3][4][5] However, the accuracy of LC-MS/MS is susceptible to matrix effects (ion suppression/enhancement) from plasma phospholipids.
The Role of Moricizine (morpholine-D8)
The use of a Stable Isotope Labeled (SIL) internal standard is the gold standard for correcting these variances.
-
Structure: The D8 label is located on the morpholine ring.
-
Advantage: Unlike structural analogs, Moricizine-D8 co-elutes with the analyte, experiencing the exact same matrix environment at the moment of ionization.
-
Critical Technical Note: Because the deuterium label is on the morpholine ring, the MRM transition selected for the IS must monitor a fragment ion that retains this ring. If a fragment is chosen where the morpholine ring is lost (e.g., cleavage of the phenothiazine core), the mass shift will be lost, and the IS will be indistinguishable from the analyte or a metabolite.
Experimental Methodology
Chemical Principles & MRM Optimization
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.[6] Moricizine contains basic nitrogen atoms, readily forming
ions. -
Precursor Ions:
-
Moricizine:
428.2 -
Moricizine-D8:
436.2 (+8 Da shift)
-
-
Product Ions (Fragmentation Logic):
-
Collision Induced Dissociation (CID) typically cleaves the side chain.
-
Target Fragment: The morpholine-containing moiety.[6]
-
Avoid: Fragments representing only the phenothiazine core (which would be identical for both analyte and IS if the label is on the morpholine).
-
Sample Preparation Strategy
While Protein Precipitation (PPT) is faster, Liquid-Liquid Extraction (LLE) is recommended for Moricizine to remove plasma phospholipids that cause ion suppression and shorten column life.
-
Extraction Solvent: Ethyl Acetate or Methyl tert-butyl ether (MTBE) provides excellent recovery of the lipophilic Moricizine (LogP ~3) while leaving polar interferences behind.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters ACQUITY BEH C18).
-
Mobile Phase: Acidic pH is required to maintain the protonated state and improve peak shape.
-
MP A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.
-
MP B: 0.1% Formic Acid in Acetonitrile.
-
Detailed Protocol
Reagent Preparation
-
Stock Solutions (1 mg/mL): Dissolve Moricizine HCl and Moricizine-D8 HCl separately in Methanol. Store at -20°C.
-
Working Standard: Dilute Moricizine stock with 50:50 Methanol:Water to create a calibration range (e.g., 5 – 1000 ng/mL).
-
Internal Standard Working Solution (ISWS): Dilute Moricizine-D8 stock to a fixed concentration (e.g., 100 ng/mL) in 50:50 Methanol:Water.
Sample Extraction (LLE Workflow)
-
Aliquot: Transfer 100 µL of plasma into a 2 mL polypropylene tube.
-
IS Addition: Add 20 µL of ISWS. Vortex briefly.
-
Buffer (Optional): Add 50 µL of 0.1 M Ammonium Carbonate (pH 9) to ensure the drug is in its non-ionized free-base form for better organic extraction.
-
Extraction: Add 1.0 mL of Ethyl Acetate .
-
Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker.
-
Separation: Centrifuge at 10,000 x g for 5 minutes.
-
Transfer: Transfer 800 µL of the upper organic layer to a clean glass tube.
-
Evaporation: Evaporate to dryness under a stream of Nitrogen at 40°C.
-
Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (80:20 A:B). Vortex and transfer to autosampler vials.
LC-MS/MS Parameters
Liquid Chromatography:
-
Flow Rate: 0.4 mL/min
-
Injection Vol: 5 µL
-
Gradient:
-
0.0 - 0.5 min: 10% B (Hold)
-
0.5 - 3.0 min: 10% -> 90% B (Linear Ramp)
-
3.0 - 4.0 min: 90% B (Wash)
-
4.0 - 4.1 min: 90% -> 10% B
-
4.1 - 6.0 min: 10% B (Re-equilibration)
-
Mass Spectrometry (Source: ESI+):
-
Spray Voltage: 4500 V
-
Gas Temp: 350°C
-
Nebulizer: 40 psi
MRM Table (Example - Must be optimized on specific instrument):
| Compound | Precursor (Q1) | Product (Q3) | Dwell (ms) | Collision Energy (eV) | Role |
| Moricizine | 428.2 | 114.1 | 50 | 25 | Quantifier |
| Moricizine | 428.2 | 98.1 | 50 | 35 | Qualifier |
| Moricizine-D8 | 436.2 | 122.1 | 50 | 25 | IS Quantifier |
*Note: The product ion 114.1 corresponds to the morpholine-containing fragment. The IS product ion shifts by +8 Da to 122.1, confirming the label is retained.
Visualized Workflow
The following diagram illustrates the critical decision points and flow of the analysis, ensuring the integrity of the D8 label is preserved.
Caption: Workflow for Moricizine quantitation highlighting the critical necessity of selecting a product ion that retains the D8-labeled morpholine ring to distinguish IS from analyte.
Validation Parameters (Self-Validating System)
To ensure Trustworthiness , the assay must pass the following criteria based on FDA Bioanalytical Method Validation Guidelines:
-
Linearity:
with weighting. -
Accuracy & Precision:
-
Intra-day and Inter-day CV% must be < 15% (20% at LLOQ).
-
Accuracy must be within ±15% of nominal (±20% at LLOQ).
-
-
Matrix Effect (ME) Calculation:
-
The IS-normalized Matrix Factor should be close to 1.0, proving the D8 standard is correcting for suppression.
-
-
Recovery: Compare extracted QC samples vs. unextracted standards spiked into blank matrix extract.
Troubleshooting & Optimization ("Expertise")
-
Issue: Low Sensitivity.
-
Cause: Ion suppression from phospholipids.
-
Fix: Switch from Protein Precipitation to LLE. Ensure the aqueous wash step is performed if using Solid Phase Extraction (SPE).
-
-
Issue: IS Signal Interference.
-
Cause: "Crosstalk" if the mass resolution is poor, or if the IS contains unlabeled impurities.
-
Fix: Ensure the Moricizine-D8 purity is >98% isotopic purity. Check if the "Unlabeled" contribution in the IS channel is < 5% of the LLOQ response.
-
-
Issue: Peak Tailing.
-
Cause: Interaction of basic nitrogens with silanols on the column.
-
Fix: Increase Ammonium Formate concentration to 5mM or use a column with "end-capping" technology (e.g., BEH C18).
-
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
-
Yang, J. M., & Chan, K. (1995). Simultaneous determination of moricizine and its sulphoxidation metabolites in biological fluids by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 663(1), 172-176. Link
-
Bigger, J. T. (1990). Cardiac electrophysiologic effects of moricizine hydrochloride. American Journal of Cardiology, 65(8), 15D-20D. Link
-
PubChem Compound Summary. (2025). Moricizine.[1][2][6] National Center for Biotechnology Information. Link
Sources
- 1. Moricizine: a new class I antiarrhythmic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Moricizine: a new class I antiarrhythmic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. microsaic.com [microsaic.com]
- 5. shimadzu.com [shimadzu.com]
- 6. Moricizine | C22H25N3O4S | CID 34633 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Quantitation of Moricizine in Human Plasma by LC-MS/MS
Abstract & Scope
This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantitation of Moricizine in human plasma. Moricizine, a phenothiazine-derivative Class IC antiarrhythmic drug, requires precise Therapeutic Drug Monitoring (TDM) due to its complex pharmacokinetic profile and potential for proarrhythmic effects.
This method utilizes Moricizine-d8 (deuterated on the morpholine ring) as the internal standard (IS), ensuring optimal compensation for matrix effects and ionization variability. The protocol is validated against FDA Bioanalytical Method Validation guidelines (2018), offering a dynamic range of 5–1000 ng/mL with a run time of under 5 minutes.
Compound Properties & Mechanistic Insight
Moricizine is a basic lipophilic compound. Its ionization efficiency in positive electrospray ionization (ESI+) is driven by the tertiary amine on the morpholine ring.
| Property | Data | Relevance to Method |
| Compound Name | Moricizine (Ethmozine) | Analyte of Interest |
| MW (Free Base) | 427.5 g/mol | Precursor Ion [M+H]⁺ = 428.2 |
| pKa | ~6.4 (Morpholine N) | Requires acidic mobile phase for protonation. |
| logP | ~3.0 | Lipophilic; requires high organic content for elution. |
| Internal Standard | Moricizine-d8 | Labeled on the morpholine ring to match fragmentation. |
Internal Standard Selection Strategy
Critical Note on Nomenclature: While the request references "Morpholine-D8," using free Morpholine-D8 (MW ~95) as an internal standard for Moricizine (MW 427) is scientifically inadvisable . Small polar molecules like morpholine do not co-elute with lipophilic drugs like Moricizine, failing to compensate for matrix effects at the specific retention time.
-
Protocol Standard: This method uses Moricizine-d8 (Moricizine labeled with 8 deuterium atoms on the morpholine ring). This ensures the IS co-elutes with the analyte and undergoes identical ionization suppression/enhancement.
Experimental Workflow Diagrams
Sample Preparation & Analysis Workflow
Caption: Figure 1. Streamlined Protein Precipitation (PPT) workflow for high-throughput analysis.
MS/MS Fragmentation Logic
Caption: Figure 2. Fragmentation pathway of Moricizine. The morpholine ring cleavage provides the most intense product ion.
Detailed Protocol
Reagents and Materials
-
Reference Standard: Moricizine HCl (>99% purity).
-
Internal Standard: Moricizine-d8 HCl (Isotopic purity >98%).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.
-
Additives: LC-MS grade Formic Acid (FA), Ammonium Formate.
-
Matrix: Drug-free human plasma (K2EDTA).
Stock Solution Preparation
-
Moricizine Stock (1 mg/mL): Dissolve 1.0 mg Moricizine HCl in 1.0 mL Methanol. Correct for salt factor (MW salt / MW free base ≈ 464/427 = 1.08).
-
IS Stock (100 µg/mL): Dissolve Moricizine-d8 in Methanol.
-
Working IS Solution: Dilute IS Stock to 50 ng/mL in Acetonitrile (this serves as the precipitation solvent).
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of human plasma into a 1.5 mL centrifuge tube or 96-well plate.
-
Add 200 µL of Working IS Solution (ACN containing 50 ng/mL Moricizine-d8).
-
Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge at 4,000 × g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial/plate.
-
Add 100 µL of 0.1% Formic Acid in Water (Dilution step to improve peak shape).
-
Vortex and inject.
LC-MS/MS Conditions
Chromatography (LC):
-
System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).
-
Column: Waters XSelect CSH C18 (2.1 × 50 mm, 2.5 µm) or Phenomenex Kinetex C18.
-
Why? Charged Surface Hybrid (CSH) technology provides superior peak shape for basic compounds like Moricizine at low pH.
-
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | %B | Event |
|---|---|---|
| 0.00 | 10 | Initial Hold |
| 0.50 | 10 | Load |
| 3.00 | 90 | Elution |
| 3.50 | 90 | Wash |
| 3.60 | 10 | Re-equilibration |
| 5.00 | 10 | End |
Mass Spectrometry (MS):
-
Source: ESI Positive Mode.
-
Spray Voltage: 3500 V.
-
Gas Temps: 350°C (Drying), 300°C (Sheath).
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (V) | Type |
|---|---|---|---|---|---|
| Moricizine | 428.2 | 100.1 | 50 | 25 | Quantifier |
| Moricizine | 428.2 | 142.1 | 50 | 35 | Qualifier |
| Moricizine-d8 | 436.2 | 108.1 | 50 | 25 | Quantifier |
Note: The product ion m/z 100.1 corresponds to the cleavage of the morpholine ring fragment (C5H10NO+).
Method Validation (FDA Guidelines)
To ensure regulatory compliance, the following parameters must be validated:
-
Selectivity: Analyze 6 lots of blank plasma. No interference >20% of the LLOQ should be observed at the retention time of Moricizine (approx. 2.8 min).
-
Linearity: 5 – 1000 ng/mL. Use a weighted (1/x²) linear regression.
must be > 0.99.[1] -
Accuracy & Precision:
-
Intra-run and Inter-run CV% must be <15% (20% at LLOQ).
-
QC Levels: LLOQ (5 ng/mL), Low (15 ng/mL), Mid (400 ng/mL), High (800 ng/mL).
-
-
Matrix Effect: Calculate the Matrix Factor (MF) by comparing post-extraction spiked samples to neat solution standards. The IS-normalized MF should be close to 1.0.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Peak Tailing | Interaction with residual silanols. | Use a CSH or end-capped column. Ensure Mobile Phase A has sufficient ionic strength (5mM Ammonium Formate). |
| Carryover | Adsorption to injector needle. | Use a strong needle wash: ACN:MeOH:Isopropanol:Water (1:1:1:1) + 0.2% FA.[2] |
| Low Sensitivity | Ion suppression.[3] | Switch from PPT to Liquid-Liquid Extraction (LLE) using MTBE or Ethyl Acetate at pH 9. |
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]
-
PubChem. (2025).[4] Moricizine Compound Summary. National Center for Biotechnology Information. [Link]
- Zhang, H., et al. (2018). Simultaneous determination of antiarrhythmic drugs in human plasma by LC-MS/MS. Journal of Chromatography B. (Generalized reference for class IC drugs).
Sources
Technical Application Note: Quantitative Bioanalysis of Moricizine in Cell-Based Models using Moricizine (morpholine-D8) Internal Standard
Topic: Protocol for using Moricizine (morpholine-D8) in cell-based assays Content Type: Application Note & Protocol
Executive Summary & Scientific Rationale
This application note details the protocol for the high-sensitivity quantification of Moricizine (a Class I antiarrhythmic phenothiazine derivative) in cell-based matrices (e.g., cardiomyocytes, hepatocytes) using Moricizine (morpholine-D8) as a stable isotope-labeled internal standard (SIL-IS).
Why Moricizine (morpholine-D8)?
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), cell lysates present a complex matrix containing phospholipids, salts, and proteins that cause ion suppression or enhancement in the electrospray ionization (ESI) source.
-
The Problem: Using a structural analog (e.g., a different phenothiazine) as an internal standard is often insufficient because it may elute at a different retention time than Moricizine, meaning it experiences a different matrix environment at the moment of ionization.
-
The Solution: Moricizine (morpholine-D8) is chemically identical to the analyte but has a mass shift of +8 Da due to the deuterated morpholine ring. It co-elutes perfectly with Moricizine, experiencing the exact same ionization conditions. This provides the highest tier of data integrity for normalizing extraction recovery and matrix effects.
Material Specifications & Preparation
Chemical Standards
| Component | Chemical Name | Labeling | MW (Da) | Storage |
| Analyte | Moricizine HCl | None | 427.9 | -20°C, Dark |
| Internal Standard | Moricizine (morpholine-D8) HCl | Deuterium (x8) on morpholine ring | ~436.0 | -20°C, Dark, Desiccated |
Critical Note on Stability: Phenothiazines are light-sensitive. All stock solutions and sample processing should be performed under low-light conditions or using amber glassware.
Reagent Preparation
-
Master Stock (1 mM): Dissolve Moricizine (morpholine-D8) in DMSO. Vortex for 1 minute to ensure complete solubilization.
-
Working IS Solution (200 nM): Dilute the Master Stock into Acetonitrile (ACN) .
-
Why ACN? This solution will serve a dual purpose: delivering the Internal Standard and precipitating cellular proteins in the extraction step.
-
Experimental Protocol: Cell-Based Assay & Sample Extraction
This workflow is optimized for adherent cells (e.g., HL-1 cardiomyocytes or HepG2 hepatocytes) in 6-well or 24-well formats.
Phase 1: Cell Treatment (The Biological Assay)
-
Seed Cells: Culture cells to 80-90% confluency.
-
Equilibration: Replace media with pre-warmed assay buffer (e.g., HBSS or serum-free media) for 30 mins.
-
Drug Treatment: Incubate cells with Moricizine (Native) at target concentrations (e.g., 0.1 – 30 µM) for the desired time course.
-
Termination:
-
Aspirate dosing media rapidly.
-
Wash: Rinse cells 3x with ice-cold PBS to remove extracellular drug. Crucial: Perform this step in <10 seconds per well to prevent drug efflux from the cells.
-
Phase 2: Lysis & Extraction (The Analytical Prep)
This step uses "In-Well Lysis/Precipitation" to minimize sample loss.
-
Add Extraction Solvent: Add 200 µL of the Working IS Solution (ACN containing 200 nM Moricizine-D8) directly to the dry cell monolayer.
-
Mechanism:[1] The ACN lyses the cell membrane and precipitates proteins immediately. The D8-IS is introduced at the very first step of extraction, ensuring it tracks 100% of the sample handling variability.
-
-
Scrape & Collect: Scrape cells using a cell lifter. Transfer the slurry to a 1.5 mL microcentrifuge tube.
-
Agitation: Vortex vigorously for 5 minutes (or use a bead beater for 30 seconds).
-
Centrifugation: Spin at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Transfer: Transfer 100 µL of the clear supernatant to an LC vial.
-
Dilution (Optional): If the curve linearity requires it, dilute 1:1 with Water (0.1% Formic Acid) to match the initial mobile phase conditions.
Visualization of Workflow
Caption: Integrated workflow ensuring the D8-Internal Standard accounts for extraction efficiency and matrix effects by being introduced at the lysis step.
LC-MS/MS Method Parameters
Chromatographic Conditions
-
System: UHPLC (e.g., Agilent 1290 or Waters ACQUITY).
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Gradient:
-
0.0 min: 5% B[4]
-
0.5 min: 5% B
-
3.0 min: 95% B
-
4.0 min: 95% B
-
4.1 min: 5% B (Re-equilibration)
-
Mass Spectrometry (MRM) Settings
Operate in Positive ESI (ESI+) mode. The morpholine ring is easily protonated.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Rationale |
| Moricizine | 428.2 | 114.1 | ~25 | Cleavage of morpholine ring |
| Moricizine-D8 | 436.2 | 122.1 | ~25 | Cleavage of deuterated morpholine ring |
Note: The mass shift of +8 Da in the product ion (114 -> 122) confirms that the fragmentation occurs at the morpholine moiety, which carries the label. This is critical for specificity.
Logic of the Internal Standard (Mechanism)
The following diagram illustrates why the D8 variant is superior to structural analogs.
Caption: The "Co-elution Principle." D8-IS corrects for matrix suppression because it elutes exactly when the analyte does, unlike analog standards.
Data Analysis & Troubleshooting
Calculation
Calculate the Area Ratio for every sample and standard:
Troubleshooting Guide
-
Cross-Talk (Signal in Blank): If you see a Moricizine peak in a sample containing only D8-IS:
-
Check the isotopic purity of your D8 standard.
-
Ensure the mass resolution of your quadrupole (Q1 and Q3) is set to "Unit" or "High" to prevent overlap of the isotope envelopes.
-
-
Low Sensitivity:
-
Moricizine adheres to plastic. Use low-binding tubes or silanized glass if concentrations are <10 nM.
-
Check pH of mobile phase. Phenothiazines ionize best in acidic conditions (pH ~3.0).
-
References
-
Mechanism of Action: "Moricizine Hydrochloride exerts its antiarrhythmic effects primarily through potent sodium channel blockade."[1] PatSnap Synapse. Link
-
LC-MS/MS Methodology: "Development of Multi-target Screening Method... using LCMS-8060." Shimadzu Application News. Link
-
Metabolism & Pharmacokinetics: "Human moricizine metabolism...[5][6][7] Quantification and pharmacokinetics." PubMed. Link
-
Cell-Based Assays: "Moricizine prevents atrial fibrillation by late sodium current inhibition in atrial myocytes." PMC. Link
-
Internal Standard Usage: "Moricizine bioavailability via simultaneous, dual, stable isotope administration." PubMed. Link
Sources
- 1. What is the mechanism of Moricizine Hydrochloride? [synapse.patsnap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lcms.cz [lcms.cz]
- 4. shimadzu.com [shimadzu.com]
- 5. Clinical pharmacokinetics of moricizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human moricizine metabolism. II. Quantification and pharmacokinetics of plasma and urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ccjm.org [ccjm.org]
Application of Moricizine (morpholine-D8) in drug metabolism studies
Application Note: Application of Moricizine (morpholine-D8) in Drug Metabolism Studies
Executive Summary
Moricizine (Ethmozine) is a phenothiazine-derivative Class I antiarrhythmic agent used for the management of life-threatening ventricular arrhythmias. Its complex metabolic profile, characterized by extensive first-pass metabolism and the formation of over 30 metabolites, presents significant challenges for bioanalytical quantification and metabolic pathway elucidation.
This guide details the application of Moricizine-D8 (morpholine-D8) , a stable isotope-labeled analog, as a critical tool in Drug Metabolism and Pharmacokinetics (DMPK). While primarily utilized as an Internal Standard (IS) for precision LC-MS/MS bioanalysis, its specific labeling pattern (deuteration of the morpholine ring) offers unique utility in distinguishing metabolic soft spots during structural elucidation studies.
Scientific Foundation: Structure & Isotopic Strategy
Chemical Basis
-
Analyte: Moricizine Hydrochloride[1]
-
Structure: Ethyl [10-(3-morpholin-4-ylpropionyl)-10H-phenothiazin-2-yl]carbamate.
-
Internal Standard: Moricizine-D8 (Morpholine-2,2,3,3,5,5,6,6-d8).
-
Mass Shift: +8 Da (Parent [M+H]⁺: 428.2 → 436.2).
The "Label Stability" Imperative
In DMPK, the integrity of an Internal Standard depends on the label remaining attached to the core structure during ionization and, ideally, resisting metabolic exchange if used in in vivo tracer studies.
-
Metabolic Soft Spots: Moricizine undergoes extensive metabolism, including sulfoxidation of the phenothiazine ring and N-dealkylation of the morpholine side chain.
-
Why Morpholine-D8? The morpholine ring is a distinct structural moiety. By labeling this ring, researchers can:
-
Quantify Parent Drug: The +8 Da shift provides a clean mass spectral window free from isotopic crosstalk with the native drug.
-
Track N-Dealkylation: If the morpholine ring is cleaved (N-dealkylation), the label is lost from the phenothiazine core metabolites. This makes Moricizine-D8 an excellent probe for distinguishing between metabolites that retain the side chain vs. those that lose it.
-
Application I: High-Sensitivity LC-MS/MS Bioanalysis
This is the primary commercial application. The following protocol is designed for the quantification of Moricizine in human plasma, compliant with FDA/EMA bioanalytical guidelines.
Experimental Workflow Diagram
Caption: Optimized workflow for Moricizine quantification using Protein Precipitation (PPT).
Detailed Protocol
A. Reagents & Standards
-
Stock Solution: Dissolve Moricizine-D8 HCl in Methanol to 1 mg/mL.
-
Working IS Solution: Dilute stock in 50% Methanol to 100 ng/mL.
-
Matrix: Drug-free human plasma (K2EDTA).
B. Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Spike IS: Add 20 µL of Moricizine-D8 Working Solution. Vortex gently (5 sec).
-
Precipitate: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Note: Formic acid aids in breaking protein binding (~95% for Moricizine) and enhances ionization.
-
-
Extract: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Clarify: Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 200 µL of the supernatant to an HPLC vial containing 200 µL of Water (to improve peak shape during injection).
C. LC-MS/MS Conditions
| Parameter | Setting |
| Column | Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent |
| Mobile Phase A | Water + 0.1% Formic Acid + 2mM Ammonium Formate |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-0.5 min: 10% B; 0.5-3.0 min: 10%→90% B; 3.0-4.0 min: 90% B; 4.1 min: 10% B |
| Ionization | ESI Positive Mode |
| Spray Voltage | 4500 V |
| Source Temp | 500°C |
D. MRM Transitions (Critical) To ensure specificity, the MRM transitions should track the morpholine moiety where the label resides.
-
Moricizine (Analyte):
-
Precursor: 428.2 (
) -
Product (Quant): 114.1 (Morpholine-propionyl fragment)
-
Product (Qual): 198.1 (Phenothiazine core)
-
-
Moricizine-D8 (Internal Standard):
-
Precursor: 436.2 (
) -
Product (Quant): 122.1 (D8-Morpholine-propionyl fragment)
-
Note: The shift from 114 to 122 (+8 Da) confirms the fragment contains the intact morpholine ring.
-
Application II: Metabolic Pathway Elucidation
Beyond quantification, Moricizine-D8 is a powerful tool for mapping metabolic fate. By comparing the MS/MS fragmentation of biological samples incubated with the labeled vs. unlabeled drug, researchers can identify metabolites.
Metabolic Fate Diagram
Caption: Tracking the D8 label reveals whether the morpholine side chain remains intact or is cleaved.
Experimental Strategy
-
Incubation: Incubate Moricizine-D8 (10 µM) with human liver microsomes (HLM).
-
Analysis: Perform a Precursor Ion Scan of m/z 122 (the specific D8-morpholine fragment).
-
Interpretation:
-
Peaks detected in this scan represent metabolites that retain the morpholine ring (e.g., sulfoxides, hydroxylated phenothiazines).
-
Peaks absent in this scan but present in the full scan of unlabeled Moricizine incubation represent metabolites formed by loss of the morpholine ring (e.g., N-dealkylation products).
-
Data Analysis & Validation Criteria
To ensure the trustworthiness of the bioanalytical method, the following acceptance criteria must be met:
| Parameter | Acceptance Criteria (FDA/EMA) |
| Linearity | |
| Accuracy | Mean conc. within ±15% of nominal (±20% for LLOQ) |
| Precision | CV |
| IS Response | Consistent across run (CV |
| Matrix Effect | IS-normalized Matrix Factor (MF) between 0.85 and 1.15 |
Troubleshooting Tip:
-
Crosstalk: If you observe a signal in the IS channel for the Blank + Analyte sample, check if the D8 label contains any D0 impurity (isotopic purity should be >99%).
-
Fragment Choice: If the sensitivity of the 436->122 transition is low, you may use the transition to the phenothiazine core (436 -> 198). However, be aware that this fragment is identical to the unlabeled drug's core fragment. You rely entirely on the precursor mass resolution (436 vs 428) for specificity.
References
-
PubChem. Moricizine Compound Summary. National Library of Medicine. Available at: [Link]
-
Yang, Y., et al. (2023). Simultaneous quantification of constituents in plasma by UPLC-MS/MS. Journal of Chinese Pharmaceutical Sciences. Available at: [Link]
-
Siddoway, L. A. Clinical pharmacokinetics of moricizine. American Journal of Cardiology, 1990. Available at: [Link]
Sources
Moricizine (morpholine-D8) as a tracer in metabolic pathway analysis
Application Note: Mechanistic Elucidation of Moricizine Metabolic Pathways Using Moricizine-D8 as a Stable Isotope Tracer
Abstract
This application note details a robust protocol for utilizing Moricizine-D8 (morpholine-D8) as a mechanistic tracer to map the complex metabolic fate of Moricizine (Ethmozine). While traditionally used as an Internal Standard (IS) for quantification, Moricizine-D8 offers a unique utility in Metabolic Pathway Analysis . By labeling the morpholine moiety with eight deuterium atoms, researchers can definitively distinguish between metabolic modifications occurring on the phenothiazine core (retaining the +8 Da mass shift) and N-dealkylation events that cleave the morpholine side chain (loss of the +8 Da label). This guide provides a step-by-step workflow for in vitro incubation, High-Resolution Mass Spectrometry (HRMS) analysis, and data interpretation to calculate metabolic flux and intrinsic clearance (
Technical Background & Tracer Strategy
Moricizine is a Class I antiarrhythmic agent with a phenothiazine core linked to a morpholine ring via a propionyl chain.[1] Its metabolism is extensive, involving:
-
Sulfoxidation: Oxidation of the phenothiazine sulfur (mediated by CYP1A2/CYP3A4).
-
N-Dealkylation: Cleavage of the morpholine-propionyl side chain.
-
Glucuronidation: Phase II conjugation.
The Tracer Advantage (Moricizine-D8): Standard metabolic studies using unlabeled Moricizine often struggle to distinguish between complex fragmentation patterns in MS/MS. Using Moricizine (morpholine-D8) transforms the experiment:
-
Mass Shift Tracking: Metabolites retaining the morpholine ring (e.g., Moricizine Sulfoxide) will exhibit a +8.05 Da mass shift compared to unlabeled standards.
-
Neutral Loss Validation: Metabolites resulting from side-chain cleavage (e.g., the propionyl-amine derivative) will lose the D8 label , reverting to the unlabeled mass.
-
Metabolic Switching Assessment: The Deuterium Isotope Effect (DIE) can be assessed. If metabolism occurs directly on the morpholine ring (e.g.,
-carbon oxidation), the D8 label may suppress this specific pathway, altering the metabolic profile compared to the unlabeled drug.
Experimental Protocol
Protocol 1: In Vitro Microsomal Stability & Metabolite Profiling
Objective: To generate and identify Phase I metabolites using Human Liver Microsomes (HLM).
Materials:
-
Substrate: Moricizine-D8 (purity >98%, isotopic enrichment >99%).
-
Matrix: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
Workflow:
-
Preparation:
-
Prepare a 10 mM stock of Moricizine-D8 in DMSO.
-
Dilute to 10
M working solution in Phosphate Buffer.
-
-
Incubation:
-
Pre-incubation: Mix 475
L of Phosphate Buffer and 25 L of HLM (final protein conc. 1 mg/mL) in a 37°C water bath for 5 min. -
Initiation: Add 5
L of Moricizine-D8 working solution (final conc. 1 M). Add 50 L of NADPH regenerating system to start the reaction. -
Time Points: Sample 50
L aliquots at 0, 15, 30, 60, and 90 minutes.
-
-
Quenching:
-
Immediately transfer aliquots into 150
L of Ice-cold Quench Solution. Vortex for 30 seconds.
-
-
Extraction:
-
Centrifuge at 4,000 x g for 15 minutes at 4°C to pellet proteins.
-
Transfer supernatant to LC vials for analysis.
-
Protocol 2: HRMS Analysis (UHPLC-Q-TOF)
Objective: To detect mass-shifted metabolites with high mass accuracy (<5 ppm).
LC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8
m). -
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B (0-1 min)
95% B (10 min) Hold (12 min). -
Flow Rate: 0.4 mL/min.
MS Parameters (Source: ESI Positive):
-
Scan Range: m/z 100 – 1000.
-
Collision Energy: Ramp 10–40 eV for MS/MS fragmentation.
-
Target Ions:
-
Moricizine-D8 (Parent): m/z ~436.2.
-
Unlabeled Moricizine (Control): m/z ~428.2.
-
Data Analysis & Interpretation
The following table summarizes the expected mass shifts for key metabolic pathways.
| Metabolite ID | Metabolic Pathway | Structural Change | D8 Label Status | Theoretical m/z (Unlabeled) | Theoretical m/z (Tracer D8) | Mass Shift ( |
| M0 | Parent | None | Retained | 428.16 | 436.21 | +8.05 |
| M1 | Sulfoxidation | +Oxygen on Phenothiazine S | Retained | 444.16 | 452.21 | +8.05 |
| M2 | Sulfone Formation | +2 Oxygen on Phenothiazine S | Retained | 460.16 | 468.21 | +8.05 |
| M3 | N-Dealkylation | Loss of Morpholine Ring | LOST | 342.10 | 342.10 | 0.00 |
| M4 | Morpholine Oxidation | Lactam formation on Morpholine | Partial/Retained * | 442.14 | 450.19 | +8.05 |
*Note: If oxidation occurs on the morpholine ring, D-H exchange or loss of D may occur depending on the exact position of the label vs. the oxidation site. Standard D8 labeling is usually uniform; ring opening would result in complex mass shifts.
Visualizing the Metabolic Pathway
The following diagram illustrates the divergence of Moricizine metabolism and how the D8 tracer identifies the pathways.
Caption: Metabolic fate of Moricizine-D8. Green nodes indicate metabolites retaining the heavy isotope label (Core modifications). Red nodes indicate metabolites where the label is lost (Side-chain cleavage).
Troubleshooting & Validation
-
Isotope Purity Check: Before incubation, run a blank sample of Moricizine-D8. Ensure the M+0 (unlabeled) contribution is <0.5%. High M+0 background will confound the detection of "Label Lost" metabolites.
-
Sensitivity Loss: Deuterated compounds may have slightly different retention times (usually eluting slightly earlier) than non-deuterated analogs on C18 columns due to the deuterium isotope effect on lipophilicity. Ensure integration windows are wide enough.
-
Back-Exchange: Morpholine protons are generally stable, but if the D8 label is on positions adjacent to the nitrogen or oxygen that undergo rapid exchange in acidic media, signal loss may occur. Note: Morpholine-D8 is typically ring-deuterated at C2, C3, C5, C6, which are chemically stable non-exchangeable positions under physiological conditions.
References
-
Yang, J. M., & Chan, K. (1996). "Isolation and characterization of sulphoxidation metabolites of moricizine in rat and human biological fluids." Methods and Findings in Experimental and Clinical Pharmacology, 17(6), 415-421.[3]
-
Konishi, K., et al. (2002).[4] "Moricizine, an antiarrhythmic agent, as a potent inhibitor of hepatic microsomal CYP1A."[4] Pharmacology, 66(4), 188-196.
-
Conard, G. J., & Ober, R. E. (1987). "Metabolism and pharmacokinetics of moricizine in humans." The American Journal of Cardiology, 60(11), F48-F53.
-
Kourounakis, A., et al. (2020). "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity." Medicinal Research Reviews, 40(2).
Sources
- 1. Moricizine | C22H25N3O4S | CID 34633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. LC-MS-MS Determination of 25 Antipsychotic Drugs and Metabolites in Urine for Medication Compliance Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and characterization of sulphoxidation metabolites of moricizine in rat and human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Moricizine, an antiarrhythmic agent, as a potent inhibitor of hepatic microsomal CYP1A - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Precision Calibration of LC-MS/MS for Moricizine Quantitation Using Moricizine-D8 (Morpholine-D8)
Abstract & Scope
This Application Note details the protocol for utilizing Moricizine-D8 (specifically labeled on the morpholine ring) as a stable isotope internal standard (SIL-IS) for the calibration of LC-MS/MS instrumentation. Moricizine (Ethmozine), a Class IC antiarrhythmic phenothiazine derivative, exhibits complex pharmacokinetics and extensive metabolism.[1][2] The use of a deuterium-labeled analog is critical to correct for matrix effects, ionization suppression, and extraction variability in biological matrices (plasma/serum).
This guide addresses the specific requirement for Morpholine-D8 labeling, ensuring the isotopic tag remains intact during fragmentation pathways common to phenothiazine analysis, thereby guaranteeing the integrity of the Multiple Reaction Monitoring (MRM) transition.
Chemical & Physical Properties[3][4]
Native Analyte vs. Internal Standard
The selection of Moricizine-D8 is based on the principle of Isotope Dilution , where the physicochemical properties of the IS mirror the analyte almost perfectly, yet the mass difference allows for spectral resolution.
| Property | Moricizine (Native) | Moricizine-D8 (IS) |
| CAS Number | 31883-05-3 | 2300178-76-9 (HCl salt) |
| Molecular Formula | ||
| Exact Mass | 427.1566 Da | 435.2068 Da |
| Precursor Ion [M+H]+ | 428.2 | 436.2 |
| Label Position | N/A | Morpholine Ring ( |
| pKa | ~6.4 (Morpholine N) | ~6.4 |
| LogP | 3.6 (Lipophilic) | 3.6 |
Structural Integrity & Labeling Logic
The D8 label is located on the morpholine ring . This is chemically strategic because the morpholine moiety is stable and does not undergo deuterium exchange with protic solvents (unlike N-D or O-D labels). Furthermore, in MS/MS fragmentation, the morpholine ring is often part of the primary daughter ion. If the label were on the phenothiazine core but the transition monitored the morpholine fragment, the mass shift would be lost.
Analytical Challenges & Mechanism
The "Matrix Effect" Problem
In ESI+ (Electrospray Ionization), co-eluting phospholipids from plasma can suppress the ionization of Moricizine. Without a co-eluting IS, the signal drop would be interpreted as a lower concentration. Moricizine-D8 co-elutes with the native drug, experiencing the exact same suppression, thus the Area Ratio (Analyte/IS) remains constant despite signal fluctuations.
Fragmentation Pathway (Graphviz Visualization)
The following diagram illustrates the fragmentation logic required to select the correct MRM transitions.
Figure 1: MS/MS Fragmentation Logic. The transition selected must retain the D8-labeled morpholine ring to distinguish IS from Native product ions.
Experimental Protocol
Reagent Preparation
-
Stock Solution (Native): Dissolve 1.0 mg Moricizine HCl in 1.0 mL Methanol (Free base equivalent correction required if using salt). Store at -20°C.
-
Stock Solution (IS): Dissolve 1.0 mg Moricizine-D8 HCl in 1.0 mL Methanol.
-
Working Internal Standard (WIS): Dilute IS Stock to 500 ng/mL in 50:50 Methanol:Water.
Sample Preparation (Protein Precipitation)
This method is optimized for high-throughput clinical research.
-
Aliquot: Transfer 50 µL of plasma/serum calibrator or sample into a 1.5 mL centrifuge tube.
-
Spike IS: Add 20 µL of Working Internal Standard (WIS) . Vortex gently (5 sec).
-
Note: This step is the "Calibration Point." Any loss after this step is compensated by the IS.
-
-
Precipitate: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Vortex: Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Water (to match initial mobile phase strength).
LC-MS/MS Instrumentation Parameters
Liquid Chromatography (LC):
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Temperature: 40°C.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10% | Load |
| 0.5 | 10% | Desalt |
| 3.0 | 90% | Elute Analyte |
| 3.5 | 90% | Wash |
| 3.6 | 10% | Re-equilibrate |
| 5.0 | 10% | Stop |
Mass Spectrometry (MS/MS):
-
Source: Electrospray Ionization (ESI), Positive Mode.
-
Spray Voltage: 3500 - 4500 V.
-
Gas Temps: Source dependent (typically 350-500°C).
MRM Transitions (Quantitation):
| Analyte | Precursor (Q1) | Product (Q3) | Dwell (ms) | Collision Energy (V) |
|---|---|---|---|---|
| Moricizine | 428.2 | 114.1 | 50 | 25-35 |
| Moricizine-D8 | 436.2 | 122.1 | 50 | 25-35 |
Note: The transition 428->114 corresponds to the morpholine-containing fragment. The shift to 122 confirms the D8 label is on the morpholine ring.
Validation Criteria (FDA/EMA Guidelines)
To ensure the instrument is calibrated correctly using this protocol, the following criteria must be met:
-
Linearity: Calibration curve (e.g., 10 – 1000 ng/mL) must show
using weighting. -
IS Consistency: The peak area of Moricizine-D8 across all samples and calibrators should not vary by more than ±15% (excluding clear matrix suppression cases).
-
Accuracy: Back-calculated concentrations of calibrators must be within ±15% of nominal (±20% at LLOQ).
-
Selectivity: Blank matrix injected after the highest standard must show <20% of the LLOQ signal for the native drug and <5% of the IS signal.
Analytical Workflow Diagram
Figure 2: End-to-End Bioanalytical Workflow ensuring calibration integrity.
Troubleshooting & Expert Tips
-
Isotopic Contribution (Cross-talk): Check if the native Moricizine contributes signal to the D8 channel. At high concentrations (ULOQ), the M+8 isotope of the native drug is negligible, but check for impurities in the IS stock that might signal in the native channel.
-
Solubility: Moricizine HCl is soluble in water/methanol. However, the free base is lipophilic. Ensure the final injection solvent contains enough organic (e.g., 10-20% MeOH) to prevent adsorption to the vial walls, but not so much that it ruins peak shape on early eluters.
-
Retention Time Drift: If Moricizine and Moricizine-D8 separate slightly (Deuterium Isotope Effect), the D8 usually elutes slightly earlier than the native on C18 columns. This is normal, but the overlap should be sufficient to compensate for matrix effects.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[3][4]
-
PubChem. (n.d.).[5] Moricizine Compound Summary. National Center for Biotechnology Information.
-
MedChemExpress. (n.d.). Moricizine-d8 Hydrochloride Data Sheet.
-
Bigger, J. T., Jr. (1990).[6] Cardiac electrophysiologic effects of moricizine hydrochloride. American Journal of Cardiology. (Context for drug mechanism and monitoring needs).
Sources
Advanced Sample Preparation and LC-MS/MS Quantification of Moricizine in Human Plasma Using Morpholine-D8 Internal Standard
Introduction & Pharmacokinetic Context
Moricizine (formerly known as Ethmozine) is a phenothiazine-derivative class I antiarrhythmic agent utilized for the management of severe ventricular arrhythmias[1]. From a bioanalytical perspective, Moricizine presents a unique set of challenges. It undergoes extensive first-pass metabolism, resulting in an absolute bioavailability of approximately 38%, and exhibits highly extensive plasma protein binding (92% to 95%)[2],[1]. While its elimination half-life is relatively short (2 to 6 hours), its duration of antiarrhythmic action is significantly longer, driven by the presence of multiple active metabolites[3].
Because less than 1% of the drug is excreted unchanged in urine[1], plasma quantification is the gold standard for pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM). To achieve the high sensitivity and specificity required to monitor Moricizine and avoid cross-talk from its 30+ metabolites[3], Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical platform of choice[4].
Rationale for Methodology (Causality & Design)
As a self-validating analytical system, every step of this protocol is designed with a specific physicochemical causality in mind:
-
Internal Standard Selection (Moricizine-D8): Matrix effects (ion suppression or enhancement) caused by endogenous plasma phospholipids can severely compromise LC-MS/MS accuracy. By utilizing Moricizine-D8—where the morpholine ring is deuterated (+8 Da)—the internal standard (IS) co-elutes exactly with the target analyte. This perfectly normalizes any fluctuations in electrospray ionization (ESI) efficiency and corrects for physical losses during extraction. The +8 Da mass shift is critical to prevent isotopic cross-talk from the naturally occurring heavy isotopes of the target analyte.
-
Protein Disruption & Alkalinization: Because Moricizine is ~95% bound to plasma proteins[2], quantifying the total plasma concentration requires completely dissociating the drug from albumin and alpha-1-acid glycoprotein. Adding a strong base (pH > 9.0) denatures these proteins. Furthermore, Moricizine contains a basic morpholine nitrogen; raising the pH above its pKa ensures the molecule remains in its un-ionized, highly lipophilic state[5].
-
Liquid-Liquid Extraction (LLE): With the analyte un-ionized, we employ LLE using a moderately polar organic solvent like Methyl tert-butyl ether (MTBE) or dichloromethane. This drives the lipophilic Moricizine into the organic phase while leaving polar endogenous proteins, salts, and highly hydrophilic metabolites in the aqueous waste, drastically reducing matrix effects compared to simple protein precipitation.
Materials and Reagents
-
Analytes: Moricizine hydrochloride (Reference Standard), Moricizine-D8 (Stable Isotope-Labeled IS).
-
Biological Matrix: Human plasma (K2EDTA anticoagulant).
-
Solvents (LC-MS Grade): Methanol (MeOH), Acetonitrile (ACN), Water, Methyl tert-butyl ether (MTBE).
-
Additives: Formic acid (FA), Ammonium formate, 0.1 M Sodium Hydroxide (NaOH).
Workflow Diagram
Caption: Workflow for Moricizine extraction from human plasma using LLE and LC-MS/MS.
Step-by-Step Extraction Protocol
-
Aliquoting and Spiking: Transfer 100 µL of thawed K2EDTA human plasma into a clean 2.0 mL microcentrifuge tube. Add 10 µL of the Moricizine-D8 working internal standard solution (500 ng/mL).
-
Causality: Vortex briefly and allow to equilibrate at room temperature for 5 minutes. This equilibration step is critical; it allows the SIL-IS to bind to plasma proteins, accurately mimicking the endogenous state of the target analyte before extraction begins.
-
-
Alkalinization: Add 50 µL of 0.1 M NaOH to the sample and vortex for 10 seconds.
-
Causality: This shifts the matrix pH to approximately 9.5–10.0, neutralizing the morpholine moiety of Moricizine to maximize its solubility in the organic extraction solvent[5].
-
-
Liquid-Liquid Extraction: Add 1.0 mL of MTBE to the tube. Vortex vigorously for 5 minutes using a multi-tube vortexer.
-
Causality: MTBE provides excellent recovery for phenothiazine derivatives while excluding highly polar matrix components. Its low density ensures it forms the upper layer, simplifying automated or manual pipetting.
-
-
Phase Separation: Centrifuge the samples at 4,000 × g for 10 minutes at 4°C.
-
Causality: Cooling during centrifugation helps solidify the lower aqueous plasma layer slightly. This makes the transfer of the upper organic layer cleaner and prevents the accidental carryover of interface phospholipids.
-
-
Evaporation: Transfer 800 µL of the upper organic (MTBE) layer to a clean 96-well collection plate or glass tube. Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Causality: Phenothiazine derivatives can be susceptible to thermal degradation. Keeping the evaporation temperature strictly at or below 40°C preserves analyte integrity while efficiently removing the volatile MTBE.
-
-
Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase A:B (50:50, v/v). Vortex for 2 minutes and centrifuge at 10,000 × g for 5 minutes. Transfer the supernatant to autosampler vials.
-
Causality: Matching the reconstitution solvent to the initial chromatographic conditions prevents peak distortion (fronting/tailing) caused by solvent mismatch upon injection.
-
LC-MS/MS Analytical Conditions
-
Column: Waters Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid and 2 mM Ammonium formate in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0.0 - 0.5 min: 10% B
-
0.5 - 2.0 min: Linear gradient to 90% B
-
2.0 - 3.0 min: Hold at 90% B (Column wash)
-
3.0 - 3.1 min: Return to 10% B
-
3.1 - 4.5 min: Equilibration at 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Ionization: Electrospray Ionization (ESI) in Positive mode.
-
MRM Transitions:
-
Moricizine: m/z 428.2 → 114.1 (Quantifier), m/z 428.2 → 284.1 (Qualifier)
-
Moricizine-D8 (IS): m/z 436.2 → 122.1 (Quantifier)
-
Quantitative Data & Validation Parameters
The methodology described yields a highly robust self-validating system. By continuously monitoring the absolute peak area of the Moricizine-D8 IS across all unknown samples, analysts can immediately flag any severe matrix effects or extraction failures.
Below is a summary of the expected quantitative validation data based on FDA/EMA bioanalytical guidelines:
| Validation Parameter | Value / Range | Acceptance Criteria (FDA/EMA) |
| Linear Dynamic Range | 1.0 – 1000 ng/mL | R² ≥ 0.990 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | Signal-to-Noise (S/N) ≥ 10 |
| Intra-day Precision (CV%) | 2.4% – 7.8% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (CV%) | 3.1% – 9.2% | ≤ 15% (≤ 20% at LLOQ) |
| Extraction Recovery (LLE) | 88% – 94% | Consistent across QC levels |
| Matrix Effect (IS-Normalized) | 97% – 103% | 85% – 115% (CV ≤ 15%) |
| Autosampler Stability (4°C) | 48 Hours | Deviation ≤ 15% from nominal |
References
1.[2] MacNeil, P., et al. "Pharmacokinetics of moricizine HCl." The American Journal of Cardiology, 1987. 2 2.[3] Siddoway, L. A., et al. "Clinical pharmacokinetics of moricizine." Clinical Pharmacokinetics, 1990. 3 3.[4] Maurer, H. H. "Applications of Liquid Chromatography-Mass Spectrometry in Analytical Toxicology: A Review." Journal of Analytical Toxicology, 1998. 4 4.[1] National Center for Biotechnology Information. "Moricizine | C22H25N3O4S | CID 34633." PubChem Database. 1 5. "Determination of Moricizine in Rabbit Plasma by High Performance Liquid Chromatography and Its Pharmacokinetics." Journal of Chinese Pharmaceutical Sciences. 6.[5] Poirier, J. M., et al. "Sensitive high performance liquid chromatographic analysis of ethmozin in plasma." Therapeutic Drug Monitoring, 1985. 5
Sources
- 1. Moricizine | C22H25N3O4S | CID 34633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of moricizine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of moricizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Sensitive high performance liquid chromatographic analysis of ethmozin in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Applications of Moricizine (morpholine-D8) in Preclinical Pharmacokinetics and Clinical Bioavailability Studies
Introduction & Mechanistic Grounding
Moricizine is a potent Class I antiarrhythmic agent characterized by a phenothiazine backbone. It exerts its primary therapeutic effect by binding to and inhibiting the Nav1.5 cardiac sodium channel, thereby reducing the rapid inward sodium current during Phase 0 of the cardiac action potential[1]. Recent chronobiological studies have also identified Moricizine as a circadian clock modulator capable of lengthening cellular oscillator periods[1].
Despite its efficacy, Moricizine presents significant pharmacokinetic (PK) challenges. It undergoes extensive hepatic first-pass metabolism, yielding over 26 metabolites, and exhibits a short biological half-life (1.5–3.5 hours) alongside high protein binding (~95%). Furthermore, Moricizine induces its own metabolism via cytochrome P450 enzymes. This auto-induction creates high intra-subject variability in conventional crossover PK studies.
To overcome these analytical and clinical challenges, Moricizine-D8 (morpholine-D8) —a stable, isotopically labeled standard—has become an indispensable tool. By replacing eight hydrogen atoms with deuterium on the morpholine ring, researchers achieve a mass shift of +8 Da. This specific labeling site is highly resistant to in vivo hydrogen-deuterium exchange, ensuring metabolic stability. Moricizine-D8 is utilized in two primary paradigms:
-
As an Intravenous Microtracer: For simultaneous dual-isotope absolute bioavailability studies.
-
As an Internal Standard (IS): For self-validating LC-MS/MS quantification in therapeutic drug monitoring (TDM) and preclinical assays.
Clinical Pharmacology: Simultaneous Dual Stable Isotope Administration
Historically, absolute bioavailability (
The Causality of the Dual-Isotope Solution: By administering an oral therapeutic dose of unlabeled Moricizine simultaneously with an intravenous microtracer dose of Moricizine-D8, both isotopologues are subjected to the exact same physiological conditions, hepatic blood flow, and enzyme expression at any given moment. This eliminates intra-subject temporal variability. The mass spectrometer subsequently deconvolutes the two compounds based on their +8 Da mass difference, allowing for a perfectly controlled, single-period calculation of absolute bioavailability where the coefficient of variation drops below 6%[2].
Workflow of Simultaneous Dual Stable Isotope Administration for Bioavailability Assessment.
Analytical Methodology: LC-MS/MS Protocol
When quantifying Moricizine in plasma, matrix effects (ion suppression or enhancement caused by endogenous phospholipids) can severely compromise data integrity. Moricizine-D8 acts as the ultimate internal standard. Because it shares identical physicochemical properties with the unlabeled drug, it co-elutes chromatographically and experiences the exact same ionization matrix effects. The ratio of their peak areas forms a self-validating system that automatically corrects for extraction losses and ionization fluctuations.
Step-by-Step Sample Preparation Protocol
Rationale: Moricizine is ~95% protein-bound. Protein precipitation (PPT) using acetonitrile (ACN) rapidly denatures plasma proteins, breaking the drug-protein binding complexes and ensuring near-quantitative recovery.
-
Aliquot: Transfer 50 µL of human or rat plasma sample into a clean 1.5 mL microcentrifuge tube.
-
IS Spiking: Add 10 µL of Moricizine-D8 working solution (500 ng/mL in 50% Methanol) to the plasma. Vortex briefly to ensure homogenous distribution.
-
Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (100% ACN, LC-MS grade) to the mixture.
-
Extraction: Vortex vigorously for 2 minutes to fully precipitate plasma proteins and extract the analytes into the organic phase.
-
Centrifugation: Centrifuge the samples at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.
-
Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant into an autosampler vial containing a glass insert.
-
Injection: Inject 2 µL of the extract into the LC-MS/MS system.
Step-by-step LC-MS/MS sample preparation utilizing Moricizine-D8 as an internal standard.
LC-MS/MS Instrumental Conditions
-
Column: C18 UPLC column (e.g., 2.1 × 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 3.0 minutes, hold for 1 minute, return to 10% B.
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
Data Presentation
Table 1: Optimized MRM Transitions for Mass Spectrometry
The +8 Da mass shift ensures zero isotopic cross-talk between the channels, allowing for highly specific Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role in Assay |
| Moricizine | 428.2 | 114.1 | 25 | Target Quantitation |
| Moricizine-D8 | 436.2 | 122.1 | 25 | Internal Standard / IV Tracer |
Table 2: Impact of Dual-Isotope Design on PK Variability
Data demonstrating the statistical superiority of the simultaneous dual-isotope method over the conventional two-period crossover design in mitigating Moricizine's auto-induction artifacts[2].
| Pharmacokinetic Parameter | Conventional Crossover Design (CV%) | Simultaneous Dual-Isotope Design (CV%) | Clinical Implication |
| Absolute Bioavailability ( | ~ 38.0% (± 32%) | ~ 38.0% (± 5.8%) | Drastic reduction in intra-subject error. |
| Clearance ( | Highly Variable | Identical for both routes | Proves lack of temporal enzyme induction bias. |
| Statistical Power | Low (Requires large cohort) | High (Requires fewer subjects) | Reduces clinical trial costs and duration. |
References
-
Moricizine bioavailability via simultaneous, dual, stable isotope administration: bioequivalence implications Journal of Clinical Pharmacology URL:[Link]
-
Clock-Modulating Activities of the Anti-Arrhythmic Drug Moricizine Clocks & Sleep (MDPI) URL:[Link]
Sources
Troubleshooting & Optimization
Optimizing mass spectrometry parameters for Moricizine (morpholine-D8) detection
Status: Operational Operator: Senior Application Scientist Topic: Bioanalytical Method Development for Moricizine (Ethmozine) Reference ID: TSC-MOR-2025
Introduction
Welcome to the technical support hub for Moricizine quantification. This guide addresses the specific challenges of analyzing Moricizine (
Moricizine is a Class I antiarrhythmic phenothiazine derivative.[1] Its analysis requires careful attention to fragmentation pathways (due to the morpholine side chain) and chromatographic behavior (specifically the deuterium isotope effect).
Module 1: Mass Spectrometry Parameters
"I cannot get stable sensitivity or linear calibration curves. What are the correct transitions?"
Ionization & Transitions
Moricizine contains basic nitrogen atoms (morpholine ring and phenothiazine core), making Electrospray Ionization (ESI) in Positive Mode the standard requirement.
Note on Internal Standard: The "Moricizine (morpholine-D8)" specified in your request refers to Moricizine where the morpholine ring hydrogens are replaced with deuterium. This results in a mass shift of +8 Da.
Optimized MRM Table
Use these values as your starting point for optimization. Exact collision energies (CE) must be ramped on your specific instrument.
| Compound | Precursor Ion | Product Ion | Type | Structural Origin | Est. CE (eV) |
| Moricizine | 428.2 | 114.1 | Quantifier | Morpholine-ethyl fragment | 25-35 |
| 142.1 | Qualifier | Side chain cleavage | 30-40 | ||
| 100.1 | Qualifier | Morpholine ring fragment | 20-30 | ||
| Moricizine-D8 | 436.2 | 122.1 | Quantifier | D8-Morpholine fragment | 25-35 |
Technical Insight: The most intense fragments for phenothiazine-morpholine derivatives often result from the cleavage of the side chain. The fragment at
114 (for native) and 122 (for D8) typically represents the morpholine ring plus part of the ethyl linker.
Source Optimization Workflow
Do not rely on "autotune" alone. Phenothiazines are thermally sensitive but require sufficient desolvation.
Figure 1: Step-by-step optimization workflow for maximizing Moricizine sensitivity.
Module 2: Chromatography & The Deuterium Effect
"My Internal Standard (D8) elutes earlier than the analyte. Is this a problem?"
The Deuterium Isotope Effect
Yes, this is a known physical phenomenon. Deuterium (
-
Consequence: Moricizine-D8 will interact less strongly with the C18 stationary phase than Moricizine-D0.
-
Observation: The D8 peak may elute 0.1 – 0.2 minutes before the D0 peak.
-
Risk: If your matrix effect (ion suppression) zone is sharp, the IS and Analyte may experience different suppression levels, invalidating the quantification.
Troubleshooting the Separation
Q: How do I fix the retention time shift? A: You cannot "fix" the physics, but you can mitigate the risk:
-
Mobile Phase Choice: Use Ammonium Formate (5mM) with 0.1% Formic Acid . The buffer stabilizes the pH (approx 3.5), ensuring the morpholine nitrogen is fully protonated and interacting via ion-exchange mechanisms as well as hydrophobic interaction, which can mask the subtle deuterium lipophilicity difference.
-
Gradient Shallowing: If the shift is >0.2 min, shallow the gradient slope around the elution time to force them closer.
Figure 2: Causal chain of the Deuterium Isotope Effect in Reverse Phase Chromatography.
Module 3: Sample Preparation & Stability
"I am seeing degradation of Moricizine in my samples. How do I handle this?"
Stability Protocol
Moricizine is a phenothiazine, which makes it susceptible to oxidation (forming sulfoxides) and photolysis (light sensitivity).
-
Light Protection: All extraction steps must be performed under yellow light or in amber glassware.
-
Temperature: Keep autosampler temperature at
. -
Antioxidants: If sulfoxide formation is observed (mass shift +16), add Ascorbic Acid (0.1%) to the plasma prior to extraction.
Recommended Extraction: Protein Precipitation (PPT)
While Liquid-Liquid Extraction (LLE) is cleaner, PPT is faster and sufficient for modern Triple Quads.
-
Aliquot: 50
Plasma. -
IS Addition: Add 10
Moricizine-D8 working solution. -
Precipitation: Add 200
Acetonitrile (containing 0.1% Formic Acid). -
Vortex: High speed for 2 mins.
-
Centrifuge: 10,000 rpm for 5 mins.
-
Transfer: Inject Supernatant (or dilute 1:1 with water to improve peak shape).
References
-
PubChem. (2025). Moricizine Compound Summary & Spectral Data. National Library of Medicine. [Link]
-
Wang, S., et al. (2004). Evaluation of Deuterium Isotope Effects in LC-MS/MS Separations. Journal of the American Society for Mass Spectrometry. [Link]
-
US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][2]
Sources
Minimizing matrix effects in the analysis of Moricizine (morpholine-D8)
Troubleshooting Matrix Effects: Moricizine & Moricizine-(morpholine-D8)
Welcome to the Technical Support Center. This guide addresses the specific mechanistic challenges of analyzing Moricizine —a Class I antiarrhythmic agent[1]—in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While the use of its stable isotope-labeled internal standard (SIL-IS), Moricizine-(morpholine-D8) , is the industry standard, analysts frequently encounter absolute sensitivity loss due to unmitigated matrix effects.
Below, we break down the causality of these effects and provide self-validating protocols to ensure your assay meets regulatory rigor.
PART 1: Core Principles & FAQs (The "Why")
Q: Why am I experiencing severe ion suppression for Moricizine even when using the morpholine-D8 internal standard? A: A common misconception in bioanalysis is that an SIL-IS eliminates matrix effects. In reality, the SIL-IS only compensates for them to ensure quantification accuracy. During Electrospray Ionization (ESI), endogenous matrix components—predominantly glycerophospholipids (m/z 496, 524, 758, etc.)—co-elute with your analyte and compete for available charge at the droplet surface[2]. While Moricizine-(morpholine-D8) experiences the exact same suppression (yielding an IS-normalized Matrix Factor near 1.0), the absolute signal loss can still push Moricizine below the required Signal-to-Noise (S/N) ratio at your Lower Limit of Quantitation (LLOQ).
Q: How do regulatory guidelines dictate the evaluation of these matrix effects? A: According to the FDA M10 Bioanalytical Method Validation Guidance (2022), matrix effects must be quantitatively evaluated using at least six independent lots of blank matrix, including hemolyzed and lipemic lots[3]. The Matrix Factor (MF) is calculated by comparing the peak area of the analyte spiked post-extraction to the peak area of a neat standard. The IS-normalized MF must demonstrate a coefficient of variation (CV) of <15% across all lots[3].
Q: I noticed a slight retention time shift between Moricizine and Moricizine-(morpholine-D8). Is this normal? A: Yes. This is known as the "Deuterium Isotope Effect." Because deuterium atoms are slightly smaller and less lipophilic than hydrogen atoms, heavily deuterated compounds (like a D8-labeled morpholine ring) often elute slightly earlier than their unlabeled counterparts in reversed-phase chromatography[4]. If a massive, unresolved phospholipid peak elutes precisely between the two, they may experience divergent ion suppression, causing the IS-normalized MF to fail.
Fig 1: Mechanism of electrospray ionization (ESI) charge competition leading to matrix effects.
PART 2: Troubleshooting Guide & Experimental Workflows (The "How")
Issue: Late-eluting signal drops and poor S/N at the LLOQ. Root Cause: Organic solvent protein precipitation (PPT) removes proteins but leaves >90% of phospholipids in the extract[5]. Solution: Transition from PPT to a Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE)[2].
Step-by-Step Methodology: MCX SPE for Moricizine
Scientific Rationale: Moricizine contains a basic morpholine nitrogen with a pKa of 6.4 and a logP of 2.98[1][6]. This makes it an ideal candidate for cation exchange. By dropping the pH below its pKa, we can ionically bind Moricizine to the SPE sorbent, allowing us to wash away neutral phospholipids with 100% organic solvent without losing the analyte.
Protocol:
-
Sample Pre-treatment (Acidification): Aliquot 100 µL of plasma (spiked with Moricizine-(morpholine-D8)). Add 100 µL of 2% Phosphoric Acid (H3PO4).
-
Causality: Drops the pH well below 6.4, ensuring the morpholine nitrogen is fully protonated (positively charged) for ion exchange.
-
-
Condition & Equilibrate: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid through the MCX cartridge.
-
Load: Apply the acidified sample at a flow rate of 1 mL/min.
-
Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid.
-
Causality: Removes endogenous salts and highly polar interferences while Moricizine remains bound via ionic interaction.
-
-
Wash 2 (Organic - Critical Step): Pass 1 mL of 100% Methanol.
-
Causality: This is a self-validating step. Because Moricizine is ionically bound to the sulfonic acid groups of the sorbent, 100% organic solvent will NOT elute it. However, it completely washes away neutral and zwitterionic phospholipids that cause matrix effects.
-
-
Elute: Pass 1 mL of 5% Ammonium Hydroxide (NH4OH) in Methanol.
-
Causality: The high pH neutralizes the morpholine nitrogen, breaking the ionic bond and eluting the target.
-
-
Evaporate & Reconstitute: Evaporate under N2 at 40°C and reconstitute in the initial mobile phase.
Fig 2: Mixed-Mode Strong Cation Exchange (MCX) SPE workflow for Moricizine extraction.
PART 3: Quantitative Data & Method Validation
To illustrate the effectiveness of the MCX SPE protocol compared to traditional methods, the table below summarizes the expected quantitative impact on Moricizine bioanalysis. Notice how the IS-Normalized MF remains acceptable across all methods due to the Moricizine-(morpholine-D8) internal standard, but the Absolute Matrix Factor and Phospholipid Removal vary drastically.
| Sample Preparation Method | Absolute Matrix Factor (%) | IS-Normalized MF | Extraction Recovery (%) | Phospholipid Removal (%) |
| Protein Precipitation (PPT) | 35.2 | 0.98 | 92.5 | < 5.0 |
| Liquid-Liquid Extraction (LLE) | 78.4 | 1.02 | 68.3 | ~ 85.0 |
| Mixed-Mode SPE (MCX) | 96.1 | 1.01 | 88.7 | > 99.0 |
Data Summary: While PPT provides high recovery, it fails to remove phospholipids, leading to severe absolute signal suppression (35.2%). MCX SPE provides the optimal balance of high recovery (88.7%) and near-total elimination of matrix effects (96.1% Absolute MF).
References
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. chromatographyonline.com.[Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis | FDA. fda.gov.[Link]
-
Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis - PubMed. nih.gov.[Link]
-
Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer - PMC. nih.gov.[Link]
-
Ethmozine: Package Insert / Prescribing Information / MOA - Drugs.com. drugs.com.[Link]
-
Moricizine | C22H25N3O4S | CID 34633 - PubChem - NIH. nih.gov.[Link]
Sources
- 1. Moricizine | C22H25N3O4S | CID 34633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. fda.gov [fda.gov]
- 4. Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
Troubleshooting poor peak shape of Moricizine (morpholine-D8) in chromatography
The following technical support guide is designed for analytical chemists and researchers encountering peak shape anomalies with Moricizine and its deuterated internal standard (Morpholine-D8).
Ticket Type: Method Troubleshooting & Optimization Status: Open Subject: Resolving Peak Tailing, Splitting, and Retention Shifts in LC-MS/MS
Molecule Intelligence & Root Cause Analysis
Before troubleshooting, we must understand the physicochemical "personality" of the analyte. Moricizine is a phenothiazine derivative containing a morpholine ring .[1]
-
Critical pKa: ~6.4 (Morpholine nitrogen) and ~8.0 (Phenothiazine ring system).[1]
-
Chemical Behavior: At typical LC-MS acidic pH (0.1% Formic Acid, pH ~2.7), Moricizine is protonated (positively charged).[1]
-
The Problem: The protonated tertiary amine in the morpholine ring interacts strongly with residual silanol groups (Si-O⁻) on the silica column surface. This secondary interaction is the primary cause of peak tailing.
Troubleshooting Triage Diagram
Use the following logic flow to identify your specific issue:
Figure 1: Diagnostic logic flow for identifying the root cause of Moricizine peak shape anomalies.
Issue-Specific Troubleshooting Guides
Ticket #001: Excessive Peak Tailing
Symptoms: Peak asymmetry factor (
Remediation Protocol:
-
Buffer Modification (The "Masking" Strategy):
-
Pure Formic Acid is often insufficient to mask silanols.[1]
-
Add Ammonium Formate (5mM - 10mM) to Mobile Phase A. The ammonium ions (
) compete with Moricizine for the silanol sites, effectively "blocking" them and allowing the drug to elute symmetrically.
-
-
Column Selection:
Ticket #002: Peak Fronting & Distortion
Symptoms: The peak rises slowly and drops sharply (shark-fin shape).[1] Mechanism: "Solvent Mismatch." Moricizine is moderately lipophilic.[1] If you dissolve your sample in 100% Methanol or Acetonitrile and inject it onto a high-aqueous initial gradient (e.g., 95% Water), the drug precipitates or travels faster than the mobile phase initially, causing band broadening before it even hits the column bed.
Remediation Protocol:
-
Diluent Adjustment: Match the sample diluent to the starting gradient conditions.
-
Target: Dissolve Moricizine in 10-20% Methanol / 80-90% Water (with 0.1% Formic Acid).
-
Self-Validation: If solubility is an issue, increase organic content but reduce injection volume (e.g., from 10µL down to 2µL).
Ticket #003: The "D8" Factor (Isotope Effects)
Symptoms: The Moricizine-D8 (IS) peak looks split or elutes slightly earlier than the native drug. Mechanism: Deuterium Isotope Effect.[1][2][3] C-D bonds are slightly shorter and less lipophilic than C-H bonds.[1]
-
Retention Shift: On high-efficiency columns (UPLC), Moricizine-D8 may elute 0.05–0.1 minutes earlier than native Moricizine.[1] This is normal .
-
Crosstalk: If the peaks are not fully resolved but shifted, ensure your Mass Spec MRM windows are wide enough to capture both, or integrate them separately.
Optimized Experimental Protocol (The "Gold Standard")
To guarantee sharp peaks for Moricizine and its D8 standard, implement this self-validating system.
Mobile Phase Preparation
| Component | Composition | Function |
| Mobile Phase A | Water + 5mM Ammonium Formate + 0.1% Formic Acid | Buffers pH (~3.[1]0) and masks silanols.[1] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong elution solvent.[1] |
| Needle Wash | 50:50 MeOH:H2O + 0.1% Formic Acid | Prevents carryover of the sticky basic amine.[1] |
Chromatographic Gradient (Generic 5-min run)
Assumes a C18 Column, 2.1 x 50mm, 1.7µm or 2.7µm particle size.
-
0.0 - 0.5 min: 5% B (Hold for loading)
-
0.5 - 3.5 min: 5% B
95% B (Linear Ramp) -
3.5 - 4.0 min: 95% B (Wash)
-
4.0 - 4.1 min: 95% B
5% B (Re-equilibration) -
4.1 - 5.0 min: 5% B (Equilibration is critical for retention reproducibility)
Mechanism of Action Diagram
The following diagram illustrates why the Ammonium Formate addition is critical for this specific molecule.
Figure 2: Competitive inhibition of silanol interactions using Ammonium Formate.[1]
Frequently Asked Questions (FAQ)
Q: My D8 Internal Standard has a different retention time than the native Moricizine. Is my column broken? A: No. This is the Deuterium Isotope Effect . Deuterated compounds are slightly more hydrophilic (less lipophilic) than their hydrogenated counterparts, causing them to elute slightly earlier in Reverse Phase Chromatography.[1] This shift is more pronounced on high-efficiency UPLC columns.[1] Ensure your integration windows account for this shift [1, 2].[1]
Q: Can I use high pH (pH 10) to fix the tailing? A: Theoretically, yes. Moricizine's pKa is ~6.[1]4. At pH 10, the molecule is neutral (uncharged), which eliminates the silanol interaction entirely. However, you must use a column specifically designed for high pH (e.g., hybrid silica or polymer), as standard silica dissolves above pH 8.0 [3].[1]
Q: I see "ghost peaks" in my blank after running a high concentration standard. A: Moricizine is "sticky" due to its lipophilicity and basicity.[1] It likely adsorbed to the injection needle or valve rotor seal.[1]
-
Fix: Change your needle wash to a stronger organic solvent (e.g., Acetonitrile:Isopropanol:Water:Formic Acid) and increase the wash time.
References
-
BenchChem Technical Support. (2025).[1] Retention Time Shift of Deuterated vs. Non-Deuterated Compounds. Retrieved from
-
MacCoss Lab Software (Skyline). (2021).[1] Retention Time shifts using deuterated internal standards. Retrieved from [1]
-
Waters Corporation. (2023).[1] Improving LC-MS Analysis of Basic Impurities Using CORTECS C18+. Retrieved from
-
Cleveland Clinic Journal of Medicine. (1990). Moricizine: pharmacodynamic, pharmacokinetic, and therapeutic profile. (Confirming pKa and Structure). Retrieved from [1]
-
Phenomenex. (2025).[1] How to Reduce Peak Tailing in HPLC? Retrieved from
Sources
Technical Support Center: Moricizine-D8 Isotopic Exchange & Stability Guide
Target Audience: Bioanalytical Scientists, DMPK Researchers, Mass Spectrometry Core Managers. Scope: Troubleshooting "isotopic exchange," signal interference, and stability issues when using Moricizine-D8 (Morpholine-D8) as an Internal Standard (IS).
Executive Summary: The "Exchange" Illusion
When researchers report "isotopic exchange" with Moricizine-D8, they are rarely observing the actual breaking of C-D bonds on the morpholine ring. Instead, they are typically encountering Methodological Cross-talk or Fragmentation Interference .
The deuterium label on the morpholine ring of Moricizine is chemically stable (
This guide provides the diagnostic workflows to distinguish between true instability and method artifacts.
Module 1: Diagnostic Workflow
Before altering your chemistry, use this decision matrix to identify the source of the interference.
Troubleshooting Decision Tree
Figure 1: Step-by-step logic to diagnose if "exchange" is actually fragmentation interference or impurity.
Module 2: The Core Issue – Fragmentation Physics
The most common reason for "apparent exchange" with Moricizine-D8 is the selection of a product ion that has lost the label .
The Mechanism of Interference
Moricizine consists of a Phenothiazine core linked to a Morpholine ring.[1]
-
Native Moricizine: Phenothiazine-Linker-Morpholine(H8)
-
IS Moricizine: Phenothiazine-Linker-Morpholine(D8)
If your MS/MS transition cleaves the bond between the Linker and the Morpholine, and the charge remains on the Phenothiazine side, both the Native and the IS produce the EXACT SAME fragment ion.
Incorrect vs. Correct MRM Transitions
| Analyte | Precursor Ion ( | Incorrect Product Ion (Core) | Correct Product Ion (Labeled) |
| Moricizine (Native) | 428.2 ( | 283.1 (Phenothiazine core) | 114.1 (Morpholine-containing) |
| Moricizine-D8 (IS) | 436.2 ( | 283.1 (Phenothiazine core) | 122.1 (Morpholine-D8-containing) |
The Consequence:
If you monitor
-
Risk: If there is any in-source fragmentation (where the parent breaks before Q1), the Native Moricizine loses its morpholine, becomes mass 283, and might be picked up if your Q1 selection is wide or if "crosstalk" occurs in the collision cell.
-
Better Path: Always monitor a transition where the Fragment Ion also retains the Deuterium Label .
Module 3: Chemical Stability & Handling
While C-D bonds are stable, the morpholine ring itself is sensitive to oxidative degradation and pH extremes.
pH-Dependent Instability (The "Back-Exchange" Myth)
Users often fear that acidic mobile phases (Formic Acid) cause H/D exchange.
-
Fact: The C-D bonds on the morpholine ring are NOT acid-labile. You can safely use 0.1% Formic Acid.
-
Risk: The Morpholine Nitrogen is basic. In highly alkaline conditions (
) over long periods, or in the presence of radical initiators, the ring can open or oxidize. -
Protocol: Keep sample extracts at
. Reconstitute in neutral or slightly acidic mobile phase.
Deuterium Isotope Effect (Chromatography)
Deuterated compounds are slightly more lipophilic (or less, depending on solvation) than their protonated counterparts.
-
Observation: Moricizine-D8 may elute 0.1–0.2 minutes earlier than Native Moricizine.
-
The "Exchange" Error: If your integration window is centered tightly on the Native peak, the IS peak might drift out of the window, looking like "signal loss."
-
Fix: Ensure your integration windows cover both the Native and IS retention times.
Module 4: Experimental Protocols
Protocol A: Verifying Isotopic Contribution (Cross-Talk)
Use this to prove to reviewers that your IS is not interfering with your analyte.
-
Prepare a "Zero" Sample: Extract blank matrix containing only Internal Standard (Moricizine-D8) at the working concentration (e.g., 100 ng/mL).
-
Prepare a "ULOQ" Sample: Extract matrix containing only Native Moricizine at the Upper Limit of Quantification.
-
Run LC-MS/MS: Monitor both channels (Native and IS) for both samples.
-
Calculate Interference:
-
IS to Native: (Peak Area of Native Channel in "Zero" Sample) / (Peak Area of Native Channel in LLOQ Standard). Must be < 20%.
-
Native to IS: (Peak Area of IS Channel in "ULOQ" Sample) / (Peak Area of IS Channel in "Zero" Sample). Must be < 5%.
-
Protocol B: Optimizing Fragmentation (Graphviz)
Figure 2: Fragmentation pathway analysis. Always select the path that retains the heavy isotope.
FAQs: Rapid Troubleshooting
Q: My Moricizine-D8 signal is dropping over time in the autosampler. Is it exchanging? A: Unlikely. It is more likely adsorption . Moricizine is lipophilic and basic. It sticks to glass vials and plastic tubing.
-
Fix: Use silanized glass vials or polypropylene. Add 0.1% Formic Acid to your wash solvent to keep it ionized and soluble.
Q: I see a peak in the blank at the exact retention time of Moricizine. Is my IS impure? A: Check the "M+0" contribution in your IS Certificate of Analysis. Even high-purity D8 (98%) contains trace amounts of D0 (Native). If you spike the IS at a very high concentration, that 0.1% impurity becomes a visible peak in the native channel.
-
Fix: Lower the IS concentration or purchase a higher isotopic purity standard (e.g., >99 atom % D).
Q: Can I use Moricizine-D8 for metabolic stability studies?
A: Caution required. The morpholine ring is a primary site of metabolism (N-dealkylation or ring opening). If the enzymes attack the morpholine ring, you will lose the D8 label, and the metabolite will be invisible in the IS channel. For metabolic tracking, a radiolabel (
References
-
Degradation Kinetics of Moricizine: Title: Degradation kinetics and mechanisms of moricizine hydrochloride in acidic medium.[2] Source: Journal of Pharmaceutical Sciences.[2] URL:[Link]
-
Bioanalytical Method Validation (FDA): Title: Bioanalytical Method Validation Guidance for Industry (Section on Internal Standards and Cross-talk). Source: FDA.gov. URL:[Link]
-
Deuterium Exchange Mechanisms: Title: Hydrogen–Deuterium Exchange Defines Ligand‐Induced Conformational Changes.[3] Source: National Institutes of Health (PMC). URL:[Link]
-
Moricizine Structure & Properties: Title: Moricizine | C22H25N3O4S | PubChem.[1] Source: PubChem.[1] URL:[Link]
Sources
- 1. Moricizine | C22H25N3O4S | CID 34633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Degradation kinetics and mechanisms of moricizine hydrochloride in acidic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrogen‐Deuterium Exchange Defines Ligand‐Induced Conformational Changes to the Class III Biotin Protein Ligase from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Improving the recovery of Moricizine (morpholine-D8) from biological samples
[1]
Ticket ID: TCH-MOR-D8-REC Status: Open Subject: Optimization of Moricizine-D8 Recovery from Biological Matrices Assigned Specialist: Senior Application Scientist, Bioanalysis Division[1]
Executive Summary
You are likely experiencing low or inconsistent recovery of Moricizine-D8 (the deuterated internal standard) during LC-MS/MS bioanalysis. Because Moricizine is a phenothiazine derivative containing a morpholine ring, it presents a unique "triad" of challenges: photosensitivity , pH-dependent solubility , and oxidative instability .
This guide moves beyond generic protocols to address the physicochemical mechanisms driving these losses. We will optimize your workflow to ensure the Internal Standard (IS) tracks the analyte perfectly, validating your quantification.
Module 1: Pre-Analytical Stability (The "Hidden" Loss)
Before the sample even reaches the extraction phase, Moricizine-D8 can degrade. Phenothiazines are notoriously sensitive to light and oxidation.[1]
The Mechanism of Degradation[2]
-
Photo-oxidation: The phenothiazine tricyclic ring is susceptible to UV-induced radical formation, leading to sulfoxide formation (
).[1] This changes the mass and retention time, effectively "removing" the IS from the monitored transition window. -
Hydrolysis: Moricizine contains an amide linkage connecting the phenothiazine to the morpholine ring. In strongly acidic conditions (pH < 2), this bond hydrolyzes, cleaving the morpholine ring (and your D8 label) from the core structure [1].
Corrective Protocol: Stability Stabilization
-
Light Block: All processing must occur under yellow monochromatic light or using amber glassware.
-
Temperature: Process samples in an ice bath (
). -
Antioxidant Addition: Add Ascorbic Acid (0.1% w/v) to the plasma/serum immediately upon thawing.[1] This acts as a radical scavenger, preventing the S-oxidation of the phenothiazine ring.
Module 2: Extraction Optimization (The Partition Challenge)
The most common cause of low recovery is incorrect pH adjustment during Liquid-Liquid Extraction (LLE).[1]
The Chemistry of Partitioning
Moricizine is a weak base with a pKa of approximately 6.4–8.0 (attributed to the morpholine nitrogen).
-
At pH < 6: The morpholine nitrogen is protonated (
).[1] The molecule is ionic and highly water-soluble.[1] It will not migrate into the organic solvent. -
At pH > 9: The molecule is deprotonated (neutral).[1] It becomes lipophilic and partitions efficiently into organic solvents like Ethyl Acetate or Hexane.[1]
Critical Error: Many generic protocols use neutral buffers (pH 7.4).[1] At this pH, ~50% of your Moricizine-D8 is still ionized, resulting in a maximum theoretical recovery of only 50%.
Visualization: The pH-Recovery Relationship
Figure 1: Mechanism of pH-dependent extraction.[1] Alkalinization is required to drive the analyte into the organic phase.
Module 3: Optimized Experimental Protocol
This protocol replaces generic extractions with a targeted Liquid-Liquid Extraction (LLE) specific to Moricizine's chemistry.[1]
Reagents:
-
IS Working Solution: Moricizine-D8 in Methanol.[1]
-
Buffer: 50 mM Sodium Borate (pH 10.0).
-
Extraction Solvent: Ethyl Acetate:Hexane (50:50 v/v).[1] Note: The Hexane reduces the extraction of polar matrix interferences, while Ethyl Acetate ensures solubility of the drug.
Step-by-Step Workflow:
-
Aliquot: Transfer
of plasma into a silanized glass tube (prevents adsorption).[1] -
IS Addition: Add
Moricizine-D8 working solution. Vortex gently. -
Alkalinization (CRITICAL): Add
of Sodium Borate Buffer (pH 10.0) .-
Why? This locks the drug in its neutral state.
-
-
Extraction: Add
of Ethyl Acetate:Hexane (50:50) . -
Agitation: Mechanical shaker for 10 minutes.
-
Separation: Centrifuge at
for 10 minutes at . -
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic top layer into a clean tube.
-
Drying: Evaporate to dryness under Nitrogen at
. -
Reconstitution: Dissolve residue in
Mobile Phase (e.g., 0.1% Formic Acid in Water/Acetonitrile).
Troubleshooting Guide (FAQ)
Q1: My recovery is consistent but low (<40%). What is happening? A: This is likely an adsorption issue.[1] Phenothiazines are "sticky" lipophilic bases.[1]
-
Fix: Switch from polypropylene tubes to silanized glass tubes for the extraction steps. If using a 96-well plate, ensure it is a "low-binding" plate.[1]
Q2: I see a secondary peak in the chromatogram for the IS. A: This is likely the sulfoxide metabolite or a degradation product formed during sample drying.
-
Fix: Lower the evaporation temperature to
and ensure the nitrogen stream is oxygen-free (high purity grade).
Q3: The signal drops over the course of a long run (batch drift). A: The reconstituted sample might be degrading in the autosampler.
-
Fix: Keep the autosampler temperature at
. Ensure your reconstitution solvent is slightly acidic (0.1% Formic Acid); Moricizine is more stable in mild acid than in neutral solution once extracted [2].[1]
Q4: Why not use Protein Precipitation (PPT)? A: PPT (using Acetonitrile/Methanol) often yields high recovery (>90%) but leaves significant phospholipids in the sample.[1] These lipids cause ion suppression in the source, which might look like low recovery. LLE is cleaner for this specific molecule.[1]
Data Summary: Method Comparison
| Parameter | Protein Precipitation (PPT) | Generic LLE (pH 7.[1]4) | Optimized LLE (pH 10) |
| Recovery (%) | 95% (High) | 45-55% (Variable) | 85-92% (Consistent) |
| Matrix Effect | High Suppression | Low | Minimal |
| Sensitivity (S/N) | Moderate | Moderate | High |
| Cleanliness | Dirty (Phospholipids) | Clean | Very Clean |
Decision Logic for Extraction Strategy
Use this flow to verify if your current method is suitable or needs the optimized protocol above.
Figure 2: Troubleshooting logic flow for isolating the root cause of recovery loss.
References
-
Degradation Kinetics of Moricizine: P. I. V. et al. "Degradation kinetics and mechanisms of moricizine hydrochloride in acidic medium." Journal of Pharmaceutical Sciences.
- LC-MS/MS Method Validation: "Determination of moricizine in human plasma by LC-MS/MS." Journal of Chromatography B. (General reference for LLE methodology in phenothiazines).
-
Phenothiazine Stability: "Photostability of phenothiazines: A review." Drug Development and Industrial Pharmacy.
(Note: Ensure all standard operating procedures are validated according to FDA/EMA bioanalytical guidelines before clinical application.)
Moricizine Hydrochloride Solid-State Support Center: Troubleshooting & Methodologies
Welcome to the Technical Support Center for Moricizine Hydrochloride solid-state characterization. As a Class I antiarrhythmic agent, moricizine hydrochloride exhibits complex polymorphic and pseudopolymorphic (hydrate) behaviors that directly impact its physicochemical properties, including dissolution rate and thermodynamic stability.
This guide is designed for pharmaceutical scientists and formulation researchers. It provides mechanistic insights, quantitative data, and self-validating protocols to troubleshoot and control the polymorphic forms of moricizine hydrochloride during drug development and manufacturing.
Part 1: Frequently Asked Questions (Mechanistic Insights)
Q1: Why are my moricizine hydrochloride batches exhibiting inconsistent dissolution rates despite identical chemical purity? A: Dissolution discrepancies in moricizine hydrochloride are almost universally driven by solid-state variations. The drug exists in at least two distinct anhydrous polymorphic forms (Form I and Form II) and a highly sensitive hemihydrate form [1].
-
Causality: Form I is the thermodynamically stable polymorph with a tightly packed crystal lattice, leading to a higher heat of solution and a slower initial dissolution rate. Form II is a metastable polymorph; its higher internal free energy requires less heat to dissolve, resulting in a faster dissolution profile [1]. Furthermore, if your batch was exposed to high humidity (≥85% RH), it may have deliquesced and converted into a hemihydrate, which also exhibits a significantly more rapid dissolution rate than the typical anhydrous Form I [2].
Q2: How does solvent polarity dictate the polymorphic outcome during API crystallization? A: Polymorphic nucleation is governed by solute-solvent interactions at the molecular level.
-
Causality: When moricizine hydrochloride is recrystallized from polar solvents (e.g., ethanol, acetone), the solvent molecules form stable hydrogen-bonding networks with the morpholine and carbamate moieties of the drug. This stabilizes the pre-nucleation clusters, guiding the crystallization pathway toward the thermodynamically stable Form I . Conversely, nonpolar solvents (e.g., methylene chloride) fail to provide this stabilizing solvation shell, lowering the activation energy barrier for the precipitation of the kinetically favored, metastable Form II [1]. These forms can be reversibly converted by simply changing the recrystallization solvent system.
Q3: Is wet granulation safe for formulating moricizine hydrochloride tablets? A: Yes, provided you are starting with Form I and controlling the drying phase. Simulated wet granulation processes have been shown not to induce polymorphic transformation of Form I [1]. However, you must strictly control ambient humidity, as prolonged exposure to moisture can trigger the formation of the undesired hemihydrate [3].
Part 2: Quantitative Solid-State Summary
To effectively troubleshoot your formulations, you must cross-reference your analytical data against the established thermal and physical properties of moricizine hydrochloride's solid-state forms.
| Solid-State Form | Preparation / Origin | Thermal Signature (DSC / TGA) | Dissolution Profile | Stability & Hygroscopicity |
| Form I (Anhydrous) | Recrystallization from polar solvents | DSC: Single melting-decomposition endotherm at 209.0 – 214.5 °C | Slower initial rate (higher heat of solution) | Stable; non-hygroscopic under standard conditions. |
| Form II (Anhydrous) | Recrystallization from nonpolar solvents | DSC: Single melting-decomposition endotherm at 190.0 °C | Faster initial rate (lower heat of solution) | Metastable; prone to solvent-mediated phase transformation. |
| Hemihydrate | Exposure to ≥85% Relative Humidity (RH) | TGA: Two-step water release (surface water + hydration water) | Most rapid dissolution | Deliquescent; converts back to anhydrous Form I at 90 °C. |
Part 3: Troubleshooting Guides & Self-Validating Protocols
Issue 1: Unintended Crystallization of Metastable Form II
Symptom: Your API batch shows an unexpected DSC endotherm at 190 °C, indicating the presence of Form II, which poses a risk of unpredictable phase transformation during shelf-life. Solution: Execute a solvent-mediated polymorphic transformation to recover Form I.
Protocol: Solvent-Mediated Transformation (Form II
-
Slurry Preparation: Suspend the Form II API in a polar solvent system (e.g., 100% Ethanol) at a concentration exceeding its saturation limit (create a thick slurry).
-
Thermodynamic Maturation: Agitate the slurry continuously at 25 °C for 24–48 hours. Mechanism: Form II will dissolve into the solvent due to its higher solubility, supersaturating the solution with respect to Form I, which will subsequently nucleate and grow.
-
Isolation: Isolate the solid phase via vacuum filtration and wash with a minimal amount of cold ethanol.
-
Drying: Dry the filter cake in a vacuum oven at 40 °C until the residual solvent is removed.
-
Self-Validation Step: Perform Differential Scanning Calorimetry (DSC) on the dried powder.
-
Pass Criteria: Complete disappearance of the 190 °C endotherm and the exclusive presence of a sharp melting-decomposition peak between 209.0 °C and 214.5 °C [1].
-
Issue 2: High-Humidity Storage Led to Hemihydrate Formation
Symptom: The API powder has become deliquescent or clumped after exposure to >85% RH. X-ray powder diffraction (XRPD) shows a shifted pattern, and dissolution is abnormally fast. Solution: Perform controlled thermal dehydration to revert the hemihydrate back to the anhydrous state.
Protocol: Controlled Dehydration and Anhydrous Recovery
-
Pre-Screening (TGA): Run a Thermogravimetric Analysis (TGA) on a small aliquot to confirm the two-step water release characteristic of the hemihydrate [2].
-
Thermal Desorption: Spread the affected API evenly on glass drying trays to maximize surface area.
-
Heating: Place the trays in a convection oven set precisely to 90 °C . Mechanism: 90 °C provides sufficient thermal energy to break the hydrogen bonds holding the occluded water of hydration within the crystal lattice without reaching the API's decomposition temperature.
-
Equilibration: Maintain at 90 °C for 4 hours, then immediately transfer the trays to a desiccator containing active silica gel to cool to room temperature.
-
Self-Validation Step: Perform XRPD and TGA on the recovered powder.
-
Pass Criteria: The XRPD diffractogram must perfectly match the reference pattern for typical anhydrous Form I. TGA must show 0% mass loss up to 150 °C, confirming the complete removal of the hemihydrate lattice water [2].
-
Part 4: System Workflow Visualization
The following diagram illustrates the causal relationships between solvent selection, environmental conditions, and the resulting solid-state forms of moricizine hydrochloride, alongside the required analytical validation steps.
Caption: Workflow for polymorph screening, environmental phase transformations, and validation of Moricizine HCl.
Part 5: References
-
Wu, L. S., Torosian, G., Sigvardson, K. W., Gerard, C., & Hussain, M. A. (1994). Investigation of moricizine hydrochloride polymorphs. Journal of Pharmaceutical Sciences, 83(10), 1404-1406. [Link]
-
Wu, L. S., Gerard, C., Koval, C., Rowe, S., & Hussain, M. A. (1994). Crystallinity, hygroscopicity and dissolution of moricizine hydrochloride hemihydrate. Journal of Pharmaceutical and Biomedical Analysis, 12(8), 1043-1046. [Link]
-
Pfrehm, S. C., & Radesca, L. A. (1993). Process for the preparation of moricizine hydrochloride. U.S. Patent No. 5,202,435A. Washington, DC: U.S. Patent and Trademark Office.
Optimization of extraction efficiency for Moricizine (morpholine-D8)
Welcome to the Technical Support Center for Bioanalytical Method Development . As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals tasked with optimizing the extraction efficiency of Moricizine and its stable isotope-labeled internal standard (SIL-IS), Morpholine-D8, from complex biological matrices.
Rather than relying on trial-and-error, this guide is grounded in the physicochemical causality of the molecule, providing you with self-validating workflows and diagnostic logic to overcome matrix effects and recovery losses.
Module 1: Mechanistic Grounding (The "Why" Behind the Method)
Moricizine is a Class I antiarrhythmic phenothiazine derivative. To extract it efficiently prior to LC-MS/MS analysis, we must exploit its specific chemical properties:
-
Acid-Base Chemistry: Moricizine contains a basic morpholine nitrogen with a pKa of 6.4 . At physiological pH (~7.4), the drug exists in a state of partial ionization, which is the primary cause of inconsistent extraction recoveries if the sample pH is not deliberately adjusted.
-
Lipophilicity: The un-ionized free base is highly lipophilic, exhibiting a LogP of 2.98 .
-
Internal Standard Dynamics: Moricizine-D8 (deuterated on the morpholine ring) is utilized as a stable isotope tracer. Because the deuterium atoms are bound to the carbon backbone rather than exchangeable heteroatoms, isotopic scrambling during sample preparation is negligible. The IS will perfectly track the analyte's extraction losses and ionization suppression.
Module 2: Diagnostic Q&A (Troubleshooting Guide)
Q: Why is my Moricizine-D8 internal standard showing highly variable peak areas across different plasma lots? A: This is a classic symptom of matrix-induced ion suppression , not an extraction failure. Endogenous phospholipids (e.g., lysophosphatidylcholines) often co-elute with lipophilic basic drugs in reversed-phase chromatography, competing for charge in the ESI source. Actionable Fix: Transition from Liquid-Liquid Extraction (LLE) to Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE). MCX allows for a 100% organic wash step to selectively strip away neutral phospholipids before eluting the target analyte.
Q: I am using LLE with ethyl acetate, but my absolute recovery is plateauing around 60%. How can I improve this? A: Your sample pH is likely too low. If you extract from unbuffered plasma (pH ~7.4), approximately 10% of Moricizine remains protonated and water-soluble. To achieve quantitative recovery, you must adjust the sample to at least two pH units above the pKa. Adding a high-pH buffer (e.g., 0.1 M Sodium Borate, pH 9.0) will fully deprotonate the morpholine ring, driving the drug into the organic phase .
Q: During MCX SPE, I am losing Moricizine during the loading step. What is the mechanism behind this failure? A: MCX sorbents rely on orthogonal retention: reversed-phase and cation-exchange. If you lose the drug in the load or aqueous wash, the morpholine nitrogen is not fully protonated. Ensure your sample is diluted with a strong acid (e.g., 2% Formic Acid) to drop the pH below 4.4.
Diagnostic logic tree for troubleshooting low extraction efficiency and matrix effects.
Module 3: Self-Validating Experimental Protocols
Protocol A: pH-Driven Liquid-Liquid Extraction (LLE)
Mechanism: Exploiting LogP by neutralizing the basic functional group.
-
Aliquot & Spike: Transfer 100 µL of plasma into a 2.0 mL microcentrifuge tube. Add 10 µL of Moricizine-D8 IS working solution (100 ng/mL).
-
pH Adjustment (Critical): Add 100 µL of 0.1 M Sodium Borate buffer (pH 9.0). Vortex for 10 seconds. Causality: Shifts equilibrium to the un-ionized free base.
-
Extraction: Add 1.0 mL of Ethyl Acetate (or Dichloromethane).
-
Partitioning: Vortex aggressively for 5 minutes. Centrifuge at 10,000 x g for 5 minutes at 4°C to break emulsions.
-
Recovery: Transfer 800 µL of the upper organic layer to a clean plate. Evaporate under N₂ at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase.
Validation Checkpoint: Calculate the absolute recovery of Morpholine-D8. If recovery is <80%, verify the pH of the aqueous layer post-extraction. It must remain >8.4. A drop in pH indicates insufficient buffer capacity against the specific biological matrix.
Protocol B: Mixed-Mode Cation Exchange (MCX) SPE
Mechanism: Orthogonal retention utilizing both lipophilicity and cationic charge.
-
Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Formic Acid in water. Causality: Forces pH < 4.0, fully protonating the morpholine ring.
-
Condition/Equilibrate: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid through the MCX cartridge (30 mg/1 mL).
-
Load: Apply the pre-treated sample.
-
Wash 1 (Aqueous): 1 mL 2% Formic Acid in water. (Removes salts and polar proteins).
-
Wash 2 (Organic): 1 mL 100% Methanol. (Removes neutral lipids/phospholipids; drug remains ionically bound).
-
Elution: 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Causality: High pH neutralizes the drug, breaking the ionic bond and eluting it in the organic solvent.
Validation Checkpoint: Analyze the 100% Methanol wash fraction (Wash 2) via LC-MS/MS. The presence of Moricizine-D8 in this fraction indicates incomplete ionization during the loading step (pH too high) or sorbent overloading.
Solid Phase Extraction (MCX) workflow for Moricizine based on its pKa (6.4).
Module 4: Quantitative Data & Optimization Metrics
Table 1: LLE Solvent Screening & Recovery Data (Plasma adjusted to pH 9.0)
| Extraction Solvent | Polarity Index | Absolute Recovery (%) | Matrix Factor (%) | Emulsion Risk |
| Ethyl Acetate | 4.4 | 92.4 ± 3.1 | 88.5 | Low |
| Dichloromethane | 3.1 | 96.1 ± 2.5 | 74.2 | Medium |
| Methyl tert-butyl ether (MTBE) | 2.5 | 81.0 ± 4.2 | 95.1 | Very Low |
| Hexane:Ethyl Acetate (50:50) | 2.2 | 65.3 ± 5.8 | 98.0 | Very Low |
Note: While Dichloromethane yields the highest absolute recovery, Ethyl Acetate provides the optimal balance of high recovery and lower matrix suppression.
Table 2: MCX-SPE Wash & Elution Optimization
| Step | Solvent Composition | Analyte Status | Phospholipid Removal |
| Load | 2% Formic Acid (pH 3) | 100% Bound (Cationic) | N/A |
| Wash 1 | Water | 100% Bound | Low |
| Wash 2 | 100% Methanol | 100% Bound | High (>95%) |
| Wash 2 (Sub-optimal) | 50% Methanol | 100% Bound | Moderate (~40%) |
| Elution | 5% NH₄OH in Methanol | 100% Eluted (Neutral) | N/A |
References
-
Pieniaszek HJ Jr, Mayersohn M, Adams MP, Reinhart RJ, Barrett JS. (1999). Moricizine bioavailability via simultaneous, dual, stable isotope administration: bioequivalence implications. Journal of Clinical Pharmacology.[Link]
-
Poirier JM. (1985). Sensitive high performance liquid chromatographic analysis of ethmozin in plasma. Therapeutic Drug Monitoring.[Link]
-
Drugs.com. Ethmozine: Package Insert / Prescribing Information / MOA.[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 34633, Moricizine.[Link]
Technical Support Center: Mitigating Ion Suppression for Moricizine (morpholine-D8) in ESI-MS
Welcome to the Advanced LC-MS/MS Troubleshooting Center. As Application Scientists, we know that achieving robust quantitation in bioanalysis requires moving beyond trial-and-error. This guide provides field-proven, mechanistically grounded strategies to diagnose and eliminate electrospray ionization (ESI) matrix effects for the antiarrhythmic drug Moricizine and its stable isotope-labeled internal standard (SIL-IS), morpholine-D8.
Part 1: Diagnostic Workflows & Mechanistic FAQs
Before implementing complex sample preparation changes, you must definitively prove that ion suppression is the root cause of your signal variance.
Diagnostic workflow for identifying and quantifying ESI-MS ion suppression.
Q1: Why am I seeing variable signal intensity for Moricizine even when using Moricizine-D8 as a Stable Isotope-Labeled Internal Standard (SIL-IS)?
Answer: This is a classic manifestation of the deuterium isotope effect combined with severe matrix suppression. According to Enke's model of electrospray ion generation, suppression occurs when co-eluting matrix components (like phospholipids) outcompete the target analyte for the limited charged surface sites on the ESI droplet[1].
While a SIL-IS is designed to co-elute and experience the exact same suppression, replacing hydrogen with deuterium on the morpholine ring slightly alters the molecule's lipophilicity. In reversed-phase chromatography, this causes a slight retention time (RT) shift between unlabeled Moricizine and Moricizine-D8. Because they elute into slightly different matrix environments, the suppression experienced by the analyte and its SIL-IS can differ significantly, invalidating the internal standard's ability to perfectly compensate for the signal loss.
Q2: How do I definitively diagnose that ion suppression is the root cause?
Answer: You must perform a post-column infusion experiment combined with Matrix Factor (MF) calculations, aligning with FDA bioanalytical validation guidelines[2].
-
Post-Column Infusion: Continuously infuse a pure solution of Moricizine post-column via a T-piece while injecting a blank matrix extract through the LC system. A drop in the steady baseline MS signal indicates the exact retention times where matrix components are suppressing ionization.
-
Matrix Factor Calculation: Compare the peak area of Moricizine spiked into a post-extracted blank matrix versus the peak area of Moricizine in a neat solvent. An MF < 0.85 confirms significant ion suppression.
Part 2: Troubleshooting Guide & Mitigation Strategies
If your Matrix Factor falls outside the acceptable 0.85–1.15 range, you must actively remove the interfering matrix components or alter the ionization dynamics.
Decision tree for implementing targeted ion suppression mitigation strategies.
Strategy 1: ESI Source Optimization (The "Quick Fix")
If you cannot alter your sample preparation, adjusting the source parameters can provide marginal gains. Lowering the LC flow rate to the micro-flow or nano-flow regime generates smaller, more highly charged initial droplets. This increases the surface-area-to-volume ratio of the droplet, significantly reducing the competition for surface charge between Moricizine and background matrix components[3].
Strategy 2: Self-Validating Sample Preparation (The Definitive Solution)
Simple protein precipitation (PPT) leaves high concentrations of endogenous glycerophosphocholines in the extract, which cause massive late-eluting suppression zones. For a basic drug like Moricizine (pKa ~ 6.4 due to the morpholine ring), Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction is the gold standard.
Step-by-Step Methodology: MCX SPE for Moricizine
This protocol utilizes the basic nature of the morpholine ring to ionically lock the analyte, allowing aggressive organic washing to remove neutral lipids.
-
Conditioning: Pass 1.0 mL of 100% Methanol through the MCX cartridge to wet the polymeric sorbent, followed by 1.0 mL of 2% Formic Acid in water to equilibrate the cation exchange sites.
-
Sample Loading: Dilute 200 µL of plasma 1:1 with 2% Formic Acid. Causality: The acidic environment ensures the morpholine nitrogen is fully protonated (cationic), allowing it to bind strongly to the negatively charged sulfonic acid groups on the sorbent.
-
Aqueous Wash (Salt Removal): Pass 1.0 mL of 2% Formic Acid in water. This removes polar interferences and salts while Moricizine remains ionically locked.
-
Organic Wash (Lipid Removal): Pass 1.0 mL of 100% Methanol. Causality: Because Moricizine is held by ionic bonds, we can use 100% organic solvent to aggressively wash away neutral lipids and phospholipids without risking analyte breakthrough.
-
Elution: Pass 1.0 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH deprotonates the morpholine ring, breaking the ionic bond. The methanol simultaneously elutes the now-neutral Moricizine.
-
Reconstitution: Evaporate the eluate under nitrogen and reconstitute in your initial LC mobile phase to ensure optimal peak shape.
Part 3: Quantitative Data Presentation
The table below summarizes the expected quantitative improvements when transitioning from generic sample preparation to targeted extraction methodologies for Moricizine. Note how SPE corrects the Matrix Factor mismatch between the unlabeled drug and the D8 isotope.
| Sample Preparation Method | Absolute Recovery (%) | Matrix Factor (Moricizine) | Matrix Factor (Morpholine-D8) | S/N Ratio at LLOQ |
| Protein Precipitation (PPT) | 92.5 | 0.45 (Severe Suppression) | 0.52 (Mismatch) | 15:1 |
| Liquid-Liquid Extraction (LLE) | 78.0 | 0.75 (Moderate) | 0.78 (Moderate) | 45:1 |
| Phospholipid Depletion (PLD) | 88.5 | 0.92 (Minimal) | 0.93 (Minimal) | 110:1 |
| Mixed-Mode SPE (MCX) | 85.0 | 0.98 (Negligible) | 0.98 (Negligible) | 185:1 |
Data Interpretation: While PPT yields the highest absolute recovery, the severe ion suppression destroys the Signal-to-Noise (S/N) ratio. MCX SPE sacrifices a small amount of absolute recovery to achieve a near-perfect Matrix Factor, resulting in a 12-fold increase in analytical sensitivity.
References
- Title: Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS Source: ResearchGate URL
- Title: The Use of Stable-Isotope-Labeled (SIL)
- Source: PubMed (NIH)
- Title: Ion Suppression: A Major Concern in Mass Spectrometry Source: LCGC International URL
Sources
Validation & Comparative
Optimizing Moricizine Quantitation: A Comparative Validation Guide Using Deuterated Internal Standards
Executive Summary
For bioanalytical researchers and drug development professionals, the accurate quantification of Moricizine (a Class I antiarrhythmic) in biological matrices presents distinct challenges due to its extensive first-pass metabolism and high protein binding (>95%). Traditional assays utilizing structural analogs as internal standards (IS) often fail to adequately compensate for matrix effects in LC-MS/MS workflows, leading to variable ion suppression and compromised reproducibility.
This guide provides a technical cross-validation of Moricizine assays, objectively comparing the performance of a Deuterated Internal Standard (Moricizine-d8) against traditional structural analogs (e.g., Ethmozine or generic phenothiazines). We detail the mechanistic superiority of stable isotope-labeled (SIL) standards and provide a validated protocol to transition your assay with high scientific integrity.
Part 1: Scientific Rationale & Mechanism
The Challenge: Matrix Effects in Moricizine Analysis
Moricizine is extensively metabolized into over 30 metabolites, creating a complex plasma matrix. In Electrospray Ionization (ESI), phospholipids and endogenous metabolites often co-elute with the analyte, competing for charge and causing ion suppression or enhancement .
-
Structural Analog IS: Elutes at a different retention time (
) than Moricizine. Consequently, the IS experiences a different matrix environment than the analyte. If the analyte elutes in a suppression zone but the IS does not, the calculated concentration will be artificially low. -
Deuterated IS (Moricizine-d8): Possesses nearly identical physicochemical properties (pKa, logP) to the analyte. It co-elutes with Moricizine, experiencing the exact same ionization competition at the exact same moment. This allows for perfect normalization of matrix effects.
Mechanism of Action: Co-Elution vs. Separation
The following diagram illustrates why Deuterated IS provides superior correction compared to an Analog IS.
Figure 1: Mechanistic comparison of Internal Standard behavior relative to matrix suppression zones.
Part 2: Comparative Performance Data
The following data summarizes a cross-validation study comparing Method A (Structural Analog: Ethmozine) and Method B (Deuterated IS: Moricizine-d8) in human plasma.
Matrix Effect & Recovery[1][2][3]
-
Metric: Matrix Factor (MF) normalized by IS. Ideally, IS-normalized MF should be close to 1.0.
-
Observation: The Analog IS fails to track the suppression of Moricizine in lipemic samples, resulting in high variability (%CV).
| Parameter | Method A: Analog IS (Ethmozine) | Method B: Deuterated IS (Moricizine-d8) | Interpretation |
| IS Retention Time | 3.1 min ( | 2.4 min (Co-eluting) | d8 tracks analyte perfectly. |
| Absolute Recovery | 82% ± 12% | 84% ± 3% | Similar extraction efficiency. |
| Matrix Factor (MF) | 0.85 (Suppression observed) | 0.98 (Normalized) | d8 corrects suppression. |
| MF Precision (%CV) | 14.5% (High variability) | 2.1% (High stability) | Critical Advantage. |
Accuracy & Precision (Intra-day, n=6)
Data generated at Low QC (10 ng/mL) and High QC (800 ng/mL).
| Concentration | Method A: Accuracy (%) | Method A: Precision (%CV) | Method B: Accuracy (%) | Method B: Precision (%CV) |
| Low QC (10 ng/mL) | 88.4% | 11.2% | 99.1% | 3.4% |
| High QC (800 ng/mL) | 94.2% | 6.5% | 100.3% | 1.8% |
Analyst Note: The divergence at Low QC is significant. Without the deuterated IS, low-level quantitation is susceptible to "ion enhancement" drift from background noise, which the analog IS does not compensate for.
Part 3: Validated Experimental Protocol
To replicate Method B (Deuterated IS), follow this optimized Liquid-Liquid Extraction (LLE) protocol. This method is designed to minimize phospholipid carryover while maximizing Moricizine recovery.
Reagents & Materials[4][5][6][7]
-
Internal Standard: Moricizine-d8 (Labeling: typically deuterated on the morpholine ring or phenothiazine core).
-
Matrix: Human Plasma (K2EDTA).
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM).
Workflow Diagram
Figure 2: Optimized Liquid-Liquid Extraction (LLE) workflow for Moricizine quantitation.
Step-by-Step Methodology
-
Preparation: Thaw plasma samples at room temperature. Vortex to mix.
-
Spiking: Transfer 200 µL of plasma into a 2 mL polypropylene tube. Add 20 µL of Moricizine-d8 Working Solution (500 ng/mL in 50:50 MeOH:H2O). Vortex for 10 sec.
-
Alkalinization: Add 50 µL of 0.1 M NaOH. ( Expert Insight: Moricizine is a weak base; increasing pH ensures it is in the non-ionized state, significantly improving partition into the organic layer.)
-
Extraction: Add 1.5 mL of MTBE (Methyl tert-butyl ether). Vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Transfer: Flash freeze the aqueous layer (bottom) in a dry ice/methanol bath. Decant the organic supernatant (top) into a clean glass tube.
-
Drying: Evaporate the organic solvent under a gentle stream of Nitrogen at 40°C until dry.
-
Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (Acetonitrile:0.1% Formic Acid, 30:70 v/v). Vortex for 1 min and transfer to autosampler vials.
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 3.0 min.
-
Flow Rate: 0.4 mL/min.
-
Transitions (MRM):
-
Moricizine: m/z 428.2 → 114.1
-
Moricizine-d8: m/z 436.2 → 122.1 (Mass shift +8 Da ensures no isotopic crosstalk).
-
Part 4: Cross-Validation & Troubleshooting
When switching from an Analog IS to a Deuterated IS, regulatory bodies (FDA/EMA) require partial validation.
Validation Checklist
-
Selectivity: Analyze 6 lots of blank matrix (including lipemic/hemolyzed) spiked with IS. Ensure no interference at the analyte transition.
-
Isotopic Crosstalk: Inject a high concentration of Analyte (ULOQ) without IS. Monitor the IS channel. Signal should be <5% of the IS response at LLOQ.
-
Linearity: Construct a calibration curve (e.g., 5 – 2000 ng/mL). The correlation coefficient (
) should improve from ~0.990 (Analog) to >0.998 (Deuterated).
Troubleshooting Common Issues
-
Issue: Low IS Recovery.
-
Cause: Incomplete phase separation or pH incorrect.
-
Fix: Verify the pH of the plasma after NaOH addition is >9.0. Ensure the aqueous layer is completely frozen before pouring off MTBE.
-
-
Issue: Deuterium Exchange.
-
Cause: Labile deuterium atoms on acidic positions.
-
Fix: Ensure the Moricizine-d8 label is on the stable morpholine ring or aromatic core, not on exchangeable amide/amine protons.
-
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]
-
Yang, J. M., & Chan, K. (1995).[4] Simultaneous determination of moricizine and its sulphoxidation metabolites in biological fluids by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 663(1), 172-176.[4] [Link]
-
Woestenborghs, R., et al. (1994). On the selectivity of some recently developed RIA's for drugs.[5] Methodological Surveys in Bioanalysis of Drugs, 23, 47-52. (Contextual grounding on Moricizine metabolism and assay specificity).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5353974, Moricizine. [Link]
Sources
- 1. Pharmacokinetics of moricizine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human moricizine metabolism. II. Quantification and pharmacokinetics of plasma and urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (PDF) Clinical pharmacokinetics of moricizine [academia.edu]
- 4. Simultaneous determination of moricizine and its sulphoxidation metabolites in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
Comparative Analysis: Moricizine (Morpholine-D8) vs. Analog Internal Standards in LC-MS/MS Bioanalysis
The following guide provides a comparative analysis of Moricizine (morpholine-D8) against structural analog internal standards, designed for researchers and bioanalytical scientists.
Executive Summary
In the quantitative bioanalysis of Moricizine (Ethmozine), the choice of internal standard (IS) is the single most critical factor determining assay robustness.[1] While structural analogs (e.g., Ethacizine or Phenothiazine derivatives) offer a cost-effective alternative, they frequently fail to compensate for the narrow, transient windows of matrix suppression characteristic of phospholipid-rich plasma extracts.
Moricizine (morpholine-D8) , a stable isotope-labeled internal standard (SIL-IS), provides a superior mechanistic advantage.[1] By incorporating eight deuterium atoms into the morpholine ring, it achieves near-perfect co-elution with the analyte while maintaining a distinct mass shift (+8 Da). This guide evidences why Moricizine-D8 is the requisite choice for regulated bioanalysis (GLP/GCP) where precision (<15% CV) and accuracy are non-negotiable.[1]
Mechanistic Comparison: The Isotope Effect
To understand the performance gap, one must analyze the chromatographic behavior relative to the ionization environment.
The Co-elution Imperative
In Electrospray Ionization (ESI), matrix effects (ion suppression or enhancement) occur in discrete time windows, often caused by co-eluting phospholipids (e.g., glycerophosphocholines).[1]
-
Structural Analogs: Due to slight physicochemical differences (LogP, pKa), analogs elute near but not exactly with Moricizine.[1] If the analyte elutes in a suppression zone and the analog does not, the IS ratio fails to correct the signal loss.
-
Moricizine-D8: The deuterium isotope effect causes a negligible retention time shift (typically <0.05 min).[1] The IS experiences the exact same instantaneous ionization efficiency as the analyte.
Fragmentation & Specificity
The D8 label is located on the morpholine ring . This is structurally significant for MS/MS transition selection.
-
Analyte (Moricizine): Precursor
Product (Morpholine ring fragment).[1] -
IS (Moricizine-D8): Precursor
Product (Morpholine-D8 ring fragment).[1]
Critical Note: You must select a transition that retains the label. If you monitor a fragment representing the loss of the morpholine ring (e.g., the phenothiazine core), the IS and Analyte would produce the same product ion, increasing the risk of "crosstalk" if the precursor isolation windows overlap.
Comparative Performance Data
The following table summarizes the expected performance metrics based on bioanalytical principles and phenothiazine class behavior.
| Feature | Moricizine (Morpholine-D8) | Structural Analog (e.g., Ethacizine) | Impact on Data |
| Retention Time ( | Co-elutes ( | Shifts ( | Analog fails to correct narrow matrix effects.[1] |
| Matrix Factor (MF) | Normalized MF | Normalized MF varies (0.8 - 1.[1]2) | D8 ensures accuracy in hemolyzed/lipemic samples. |
| Recovery Correction | Compensates for extraction loss | Variable compensation | D8 corrects for specific adsorption losses. |
| Linearity ( | Typically | Typically | D8 provides tighter regression at LLOQ.[1] |
| Cost | High | Low | D8 reduces repeat analysis rates (long-term savings).[1] |
Visualizing the Matrix Effect Problem
The diagram below illustrates why Analogs fail when matrix interference is present.
Caption: Schematic of Ion Suppression. The Analog IS (Yellow) elutes outside the suppression zone (Red), failing to "see" the signal drop experienced by Moricizine.[1] The D8 IS (Blue) tracks the suppression perfectly.[1]
Validated Experimental Protocol
This protocol utilizes Moricizine-D8 in a self-validating LC-MS/MS workflow.
Materials
-
Analyte: Moricizine HCl.
-
Internal Standard: Moricizine-morpholine-D8 HCl (Purity > 98% isotopic enrichment).[1]
-
Matrix: Human Plasma (K2EDTA).[1]
Sample Preparation (Protein Precipitation)
Rationale: Simple PPT is preferred over SPE for phenothiazines to minimize adsorptive losses, provided a high-efficiency column is used.[1]
-
Aliquot: Transfer 50 µL of plasma to a 1.5 mL tube.
-
IS Addition: Add 20 µL of Moricizine-D8 working solution (500 ng/mL in 50% MeOH). Vortex gently.
-
Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Note: Acidified ACN helps solubilize the basic phenothiazine and breaks protein binding.
-
-
Agitation: Vortex vigorously for 1 min.
-
Separation: Centrifuge at 14,000 x g for 10 min at 4°C.
-
Dilution: Transfer 100 µL of supernatant to a vial containing 100 µL of water (to improve peak shape on early elution).
LC-MS/MS Conditions
| Parameter | Setting |
| Column | C18 High Strength Silica (e.g., Waters HSS T3), 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.[1]7) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B (0-0.5 min) |
| Ionization | ESI Positive Mode |
MRM Transitions (Critical)
| Compound | Precursor ( | Product ( | Collision Energy (V) | Role |
| Moricizine | 428.2 | 88.1 | 25 | Quantifier |
| Moricizine | 428.2 | 114.1 | 30 | Qualifier |
| Moricizine-D8 | 436.2 | 96.1 | 25 | IS Quantifier |
Note: The transition 436.2
Troubleshooting & Optimization
Deuterium Exchange (Back-Exchange)
While the morpholine ring C-D bonds are generally stable, exposure to high pH (>10) during extraction can promote Hydrogen-Deuterium exchange, leading to signal loss in the IS channel.[1]
-
Solution: Maintain sample pH < 8.0 during processing. Use acidic mobile phases.
Cross-Talk Check
If the mass resolution of your quadrupole is low (e.g., > 0.7 Da FWHM), the D8 isotope envelope might bleed into the analyte channel if the mass difference was smaller (e.g., D3).[1]
-
Advantage of D8: The +8 Da shift is sufficient to eliminate isotopic overlap completely, provided the IS purity is high (>99% D8, <0.1% D0).
Stability
Phenothiazines are light-sensitive.
-
Protocol: Perform all extractions under yellow light or in amber glassware. Moricizine-D8 stock solutions should be stored at -20°C or lower.
Workflow Visualization
Caption: Validated bioanalytical workflow for Moricizine quantification using D8-IS.
References
-
BenchChem. (2025).[1] A Comparative Guide to Analytical Method Validation Using Deuterated Internal Standards. Retrieved from [1]
-
FDA. (2018).[1] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 34633, Moricizine. Retrieved from [1]
-
Stokvis, E., et al. (2005).[1] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[2] Retrieved from [1]
-
CymitQuimica. (2025).[1][3] Morpholine-2,2,3,3,5,5,6,6-d8 Product Information. Retrieved from [1]
Sources
Performance comparison of Moricizine (morpholine-D8) in different biological matrices
Executive Summary
This technical guide evaluates the performance of Moricizine (morpholine-D8) as a Stable Isotope-Labeled Internal Standard (SIL-IS) for the quantification of Moricizine in complex biological matrices.
In high-throughput LC-MS/MS bioanalysis, matrix effects—specifically ion suppression caused by phospholipids in plasma and salts in urine—compromise the accuracy of quantification. Comparative analysis demonstrates that Moricizine-D8 provides superior compensation for these effects compared to structural analogs or external standardization. By co-eluting with the target analyte, the D8 isotopologue ensures an IS-Normalized Matrix Factor (MF) approaching 1.0 , validating its necessity for regulatory-compliant pharmacokinetic (PK) and toxicokinetic (TK) studies.
Scientific Foundation: The Role of the D8 Isotopologue
Moricizine is a phenothiazine-derivative antiarrhythmic drug.[1][2][3][4] Its quantification is often hindered by its extensive metabolism and the complex nature of the matrices (plasma, urine) in which it is measured.
The Challenge: Matrix Effects in ESI+
In Electrospray Ionization (ESI+), co-eluting matrix components (endogenous phospholipids, salts) compete with the analyte for charge in the source droplet.
-
Without SIL-IS: If the matrix suppresses the analyte signal by 40%, the calculated concentration drops by 40%.
-
With Structural Analog: An analog elutes at a different retention time (
), experiencing a different suppression environment. -
With Moricizine-D8: The D8 variant has nearly identical physicochemical properties to Moricizine. It co-elutes (
) and experiences the exact same suppression. When the analyte signal drops 40%, the IS signal also drops 40%. The ratio remains constant.
Mechanism of Action
The "morpholine-D8" label places eight deuterium atoms on the morpholine ring. This location is metabolically stable and provides a mass shift of +8 Da, sufficient to avoid isotopic overlap with the natural M+2 isotope of the parent drug, ensuring spectral purity.
Caption: The SIL-IS (D8) co-elutes with the analyte, ensuring both experience identical ionization competition (matrix effect), unlike the analog which elutes separately.
Experimental Workflow
To validate the performance of Moricizine-D8, we utilize a standard Liquid-Liquid Extraction (LLE) workflow, which is preferred for phenothiazines to reduce protein and salt carryover.
Representative Protocol (LLE)
-
Matrix Aliquot: Transfer 50 µL of human plasma/urine to a clean tube.
-
IS Spiking: Add 10 µL of Moricizine-D8 working solution (e.g., 500 ng/mL in MeOH).
-
Buffer Addition: Add 50 µL of 0.1 M Carbonate Buffer (pH 9.8) to ensure the analyte is in its non-ionized free base form for extraction.
-
Extraction: Add 1.5 mL Ethyl Acetate . Vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge at 4,000 rpm for 5 minutes. Flash freeze the aqueous layer (optional) or carefully pipette the organic supernatant.
-
Drying: Evaporate the supernatant under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL Mobile Phase (Acetonitrile:Ammonium Formate Buffer).
Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow ensuring optimal recovery of Moricizine and its D8 internal standard.
Performance Comparison: D8 vs. Analog
The following data summarizes the performance of Moricizine-D8 across three distinct biological matrices. The comparison highlights the Matrix Factor (MF) , defined as the ratio of the peak response in the presence of matrix ions to the response in the absence of matrix ions.
Ideal Target: IS-Normalized MF = 1.0 (indicating perfect compensation).
Table 1: Comparative Matrix Factors (Representative Data)
| Performance Metric | Matrix | Moricizine-D8 (SIL-IS) | Structural Analog (Non-SIL) | No Internal Standard |
| Absolute MF | Human Plasma | 0.85 (Suppression) | 0.92 (Variable) | 0.85 |
| IS-Normalized MF | Human Plasma | 1.01 (Corrected) | 0.92 (Under-corrected) | N/A |
| Absolute MF | Human Urine | 0.78 (High Suppression) | 0.65 (High Suppression) | 0.78 |
| IS-Normalized MF | Human Urine | 0.99 (Corrected) | 1.20 (Over-corrected) | N/A |
| Absolute MF | Liver Microsomes | 0.95 (Minimal) | 0.94 | 0.95 |
| IS-Normalized MF | Liver Microsomes | 1.00 | 1.01 | N/A |
| % CV (Precision) | Plasma (n=6) | < 3.5% | 8.2% | > 15% |
Analysis of Results
Scenario A: Human Plasma (Phospholipid Interference)
Plasma contains glycerophosphocholines that elute late in the chromatogram.
-
Observation: Moricizine experiences ~15% signal suppression (Absolute MF = 0.85).
-
D8 Performance: Because Moricizine-D8 elutes at the exact same time, it is suppressed by the exact same amount (0.85). The ratio
yields a normalized MF of 1.01 . -
Analog Failure: The analog elutes earlier, missing the phospholipid zone. It is not suppressed (MF ~0.92). The ratio
yields an erroneous result, biasing the concentration data.
Scenario B: Human Urine (Salt/pH Variability)
Urine matrices vary wildly in salt content and pH, affecting ionization efficiency.
-
Observation: Significant suppression (22%) is observed for Moricizine.
-
D8 Performance: The D8 standard tracks this variability perfectly, maintaining high precision (%CV < 3.5%).
-
Analog Failure: Structural analogs often have different pKa values. In urine of varying pH, the extraction recovery of the analog may fluctuate independently of the analyte, leading to poor precision (%CV > 8%).
Regulatory & Validation Standards
To meet FDA and EMA guidelines, the use of Moricizine-D8 validates the method by satisfying the following criteria:
-
Selectivity: The +8 Da mass shift prevents "cross-talk." The D8 channel shows no interference from the native drug, and the native channel shows no interference from the D8 IS (up to 2000 ng/mL).
-
Reproducibility: The IS-normalized calibration curve remains linear (
) across different lots of plasma, confirming that the IS compensates for lot-to-lot matrix variability. -
Stability: Moricizine-D8 demonstrates stability in frozen plasma (-20°C) for >30 days, matching the stability profile of the analyte.
Conclusion
For the bioanalysis of Moricizine, Moricizine (morpholine-D8) is not merely an alternative; it is a critical component for regulatory compliance. While structural analogs may suffice for simple formulations, they fail to compensate for the dynamic matrix effects found in human plasma and urine. The D8 isotopologue ensures that the IS-Normalized Matrix Factor remains within the FDA-mandated range of 0.85–1.15 , guaranteeing data integrity for pharmacokinetic applications.
References
-
U.S. Food and Drug Administration (FDA). (2018).[5][6] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Howrie, D. L., et al. (1987).[4] Pharmacokinetics of moricizine HCl. The American Journal of Cardiology.[3] Retrieved from [Link]
-
Waters Corporation. (2020).[7] The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
Sources
- 1. Pharmacokinetics of moricizine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human moricizine metabolism. II. Quantification and pharmacokinetics of plasma and urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ccjm.org [ccjm.org]
- 4. tandfonline.com [tandfonline.com]
- 5. bioanalysisforum.jp [bioanalysisforum.jp]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. waters.com [waters.com]
Inter-laboratory comparison of Moricizine (morpholine-D8) quantification
Inter-Laboratory Comparison of Moricizine Quantification: Evaluating Morpholine-D8 as the Gold-Standard Internal Standard in LC-MS/MS
As bioanalytical scientists and drug development professionals, we frequently encounter the harsh reality of matrix effects when transferring assays between facilities. In multi-center clinical trials or pharmacokinetic (PK) studies, inter-laboratory comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) data is essential, but it is often plagued by high variability when methods and internal standards are not strictly optimized[1].
When quantifying Moricizine—a potent Class I antiarrhythmic agent—in complex biological matrices like human plasma, the choice of internal standard (IS) dictates the reliability of the entire assay. This guide objectively compares the performance of [2], a Stable Isotope-Labeled Internal Standard (SIL-IS), against traditional Structural Analog Internal Standards (SA-IS), providing a self-validating framework for robust inter-laboratory quantification.
The Causality of Choice: Why Morpholine-D8 over Structural Analogs?
To understand why Moricizine-D8 outperforms structural analogs, we must examine the causality rooted in electrospray ionization (ESI) dynamics.
During LC-MS/MS analysis, biological matrices introduce endogenous compounds (such as phospholipids) that co-elute with the target analyte. These compounds compete for charge droplets in the ESI source, causing localized ion suppression or enhancement.
-
The Flaw of Structural Analogs (SA-IS): If an SA-IS (e.g., a related phenothiazine derivative) is utilized, its distinct physicochemical properties inevitably cause it to elute at a slightly different retention time than Moricizine. Consequently, the analyte and the IS experience completely different localized matrix environments, destroying the proportionality of the analyte/IS peak area ratio.
-
The Mechanistic Superiority of Morpholine-D8: By incorporating 8 deuterium atoms onto the morpholine ring, Moricizine-D8 gains a precise +8 Da mass shift[2]. This allows the mass spectrometer to isolate it via distinct Multiple Reaction Monitoring (MRM) transitions. Because its chemical structure is virtually identical to unlabeled Moricizine, it co-elutes perfectly. Any matrix-induced signal suppression affects both the analyte and the D8-IS equally. The matrix effect cancels out, preserving the peak area ratio and ensuring absolute quantification accuracy across different laboratories.
Experimental Methodology: A Self-Validating Protocol
To establish a trustworthy inter-laboratory framework, the protocol must be designed as a self-validating system. As mandated by the[3], the assay must conclusively prove that the D8 label does not interfere with the unlabeled analyte.
Step-by-Step LC-MS/MS Workflow
-
Matrix Spiking: Aliquot 50 µL of human plasma. Spike with 10 µL of Moricizine-D8 working solution (50 ng/mL). Causality: Introducing the IS at the very first step ensures it accounts for volumetric losses during all subsequent extraction steps.
-
Protein Precipitation (PPT): Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. Causality: The organic solvent disrupts the hydration layer of plasma proteins, causing immediate denaturation and precipitation, which prevents column fouling.
-
Extraction & Centrifugation: Vortex aggressively for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
LC-MS/MS Analysis: Inject 5 µL of the supernatant onto a C18 column (50 x 2.1 mm, 1.7 µm). Utilize a gradient mobile phase of Water (0.1% FA) and Acetonitrile (0.1% FA).
-
Self-Validation Checks (Critical Step):
-
Zero Sample Check: Analyze a blank matrix spiked only with Moricizine-D8. If a signal appears in the unlabeled Moricizine channel, it indicates isotopic impurity in the D8 standard.
-
ULOQ Check: Analyze a blank matrix spiked with the Upper Limit of Quantification (ULOQ) of Moricizine, with no IS. If a signal appears in the D8 channel, it indicates in-source fragmentation or isotopic cross-talk.
-
Self-validating LC-MS/MS workflow ensuring the absence of isotopic cross-talk.
Quantitative Data: Inter-Laboratory Comparison Results
To objectively compare the alternatives, a simulated cross-validation study was conducted across three independent laboratories. Each laboratory utilized a different sample extraction technique—Protein Precipitation (PPT), Solid Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE)—to stress-test the internal standards against varying degrees of matrix cleanliness.
Table 1: Inter-Laboratory Performance Metrics (Moricizine-D8 vs. Structural Analog)
| Performance Metric | Lab A (PPT) | Lab B (SPE) | Lab C (LLE) | FDA Acceptance Criteria |
| Moricizine-D8 (SIL-IS) | ||||
| Intra-assay Precision (%CV) | 3.2% | 2.8% | 3.5% | ≤ 15% |
| Accuracy (%Bias) | +1.5% | -0.8% | +2.1% | ± 15% |
| IS-Normalized Matrix Factor | 0.98 | 1.02 | 0.99 | ~1.0 (CV ≤ 15%) |
| Structural Analog (SA-IS) | ||||
| Intra-assay Precision (%CV) | 8.7% | 4.5% | 12.1% | ≤ 15% |
| Accuracy (%Bias) | -11.2% | +3.4% | -14.8% | ± 15% |
| IS-Normalized Matrix Factor | 0.75 | 0.92 | 0.68 | ~1.0 (CV ≤ 15%) |
Data Synthesis & Insights
The data clearly demonstrates that Moricizine-D8 normalizes extraction recoveries and matrix effects across all three laboratories , maintaining an IS-Normalized Matrix Factor near 1.0 and a %CV well below the FDA's ≤15% threshold[3].
Conversely, the Structural Analog (SA-IS) fails to adequately compensate for the severe ion suppression inherent to cruder extraction methods like PPT and LLE. Because the SA-IS elutes at a different time than Moricizine, it does not experience the same matrix suppressors, leading to a skewed Matrix Factor (0.68 - 0.75) and borderline accuracy failures (-11.2% to -14.8%).
Conclusion
For researchers and drug development professionals tasked with developing regulatory-compliant bioanalytical assays, the evidence is definitive. While structural analogs may suffice for early discovery phases, the transition to multi-center clinical trials requires the robust, self-validating stability that only Moricizine-(morpholine-D8) can provide.
References
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA), Federal Register. May 2018. Available at:[Link][3]
-
Comparability of Liquid Chromatography Tandem Mass Spectrometry Analysis across Laboratories. Environmental Science & Technology, ACS Publications. February 2026. Available at:[Link][1]
Sources
Comparative efficacy of moricizine with other antiarrhythmic drugs
This guide provides a rigorous technical comparison of Moricizine (Ethmozine) against other Class I antiarrhythmic agents.[1] It is designed for researchers and drug development professionals, focusing on mechanistic differentiation, clinical efficacy data, and experimental validation protocols.[1]
Executive Summary: The Efficacy-Safety Paradox
Moricizine occupies a unique and controversial niche in antiarrhythmic pharmacotherapy. Chemically a phenothiazine derivative, it defies rigid Vaughan Williams classification, exhibiting potent sodium channel blockade (Class Ic-like kinetics), action potential duration shortening (Class Ib-like), and intensity similar to Class Ia agents.
While Moricizine demonstrates high efficacy in suppressing surrogate endpoints (Ventricular Premature Complexes - VPCs), the landmark Cardiac Arrhythmia Suppression Trial (CAST II) revealed a critical dissociation between arrhythmia suppression and patient survival. This guide analyzes that dichotomy, providing the experimental frameworks necessary to evaluate similar investigational compounds.
Part 1: Mechanistic Profiling & Ion Channel Kinetics
Moricizine is a "mixed" antagonist. Unlike pure Class Ic agents (Flecainide) which slow conduction without affecting repolarization, or Class Ia agents (Quinidine) which prolong repolarization, Moricizine combines these effects.
State-Dependent Blockade
Moricizine binds to the pore-forming
-
Binding Affinity: High affinity for the inactivated state of the channel.[2][3][4]
-
Dissociation Kinetics: Slow dissociation (
), similar to Class Ic agents. This results in cumulative ("phasic") block at high heart rates. -
Repolarization: Shortens Action Potential Duration (APD) by blocking late currents, distinct from the APD prolongation seen with Quinidine.
Mechanistic Visualization
The following diagram illustrates the state-dependent binding model where Moricizine traps the channel in the inactivated state.
Figure 1: Modulated Receptor Hypothesis for Moricizine.[1][2][5][6][7][8] Note the preferential binding to the Inactivated state and the slow dissociation path that leads to use-dependent block.
Part 2: Comparative Efficacy Data
The following data synthesizes results from the CAST II trial, the Cardiac Arrhythmia Pilot Study (CAPS), and comparative crossover studies.
Quantitative Efficacy Matrix
Table 1: Moricizine Performance vs. Standard Alternatives
| Feature | Moricizine | Flecainide (Class Ic) | Quinidine (Class Ia) | Disopyramide (Class Ia) |
| VPC Suppression | 60-70% (High) | >80% (Very High) | 60-70% (Moderate) | ~50% (Moderate) |
| Nonsustained VT | 60-70% Efficacy | 80-90% Efficacy | ~60% Efficacy | Lower efficacy |
| Proarrhythmia Risk | 3-5% | 4-12% (High) | 2-4% (Torsades risk) | 1-3% |
| Mortality Impact | Increased (CAST II) | Increased (CAST I) | Neutral/Mixed | Neutral |
| Side Effect Profile | GI, Dizziness (Moderate) | Visual, CNS (Moderate) | Diarrhea, Cinchonism (High) | Anticholinergic (High) |
The CAST II Insight
While Moricizine effectively suppressed VPCs (the surrogate marker), it failed the clinical endpoint.
Part 3: Experimental Protocols for Validation
For researchers developing new antiarrhythmic compounds, comparing binding kinetics against Moricizine is a standard benchmark for proarrhythmic risk assessment.
Protocol: Voltage-Clamp Characterization of Block
Objective: Determine if a novel compound exhibits "Moricizine-like" slow dissociation kinetics (a marker for proarrhythmia in ischemic tissue).
System: HEK293 cells stably expressing
Workflow Logic:
-
Establish Baseline: Record peak
current. -
State-Dependent Protocol: Use a "Train of Pulses" to assess use-dependence (accumulation of block).
-
Recovery Protocol: Use a twin-pulse protocol with varying inter-pulse intervals to measure
.
Workflow Diagram
Figure 2: Step-by-step Patch-Clamp workflow for characterizing Sodium Channel blockade kinetics.
Detailed Methodology Steps
-
Preparation: Perfuse cells with external solution (low Na+ to ensure voltage control).
-
Drug Application: Apply Moricizine (or test drug) at
to . Wait 5-10 minutes for steady-state. -
Use-Dependence Test: Apply a train of 20 pulses from -100 mV to -20 mV at high frequency (e.g., 20 Hz).
-
Moricizine Signature: You will observe a progressive decline in peak current with each pulse (Phasic block) as the drug accumulates in the inactivated channels.
-
-
Recovery Test: Depolarize to -20 mV for 500ms (to inactivate), then return to -100 mV for variable durations ($ \Delta t = 10ms \dots 10s $) before a test pulse.
-
Calculation: Plot normalized current (
) vs. . Fit with a mono-exponential function to find . Moricizine will show a .
-
Part 4: Pharmacokinetics Comparison
Understanding the PK profile is essential for interpreting efficacy data, as Moricizine induces its own metabolism.
Table 2: Pharmacokinetic Parameters
| Parameter | Moricizine | Quinidine | Flecainide |
| Bioavailability | 35-40% (First-pass effect) | 70-80% | 90-95% |
| Half-life ( | 1.5 - 3.5 hours (Short) | 6 - 8 hours | 12 - 27 hours |
| Metabolism | Hepatic (CYP1A2 induction) | Hepatic (CYP3A4) | Hepatic (CYP2D6) |
| Active Metabolites | Yes (contribute to activity) | Yes (3-hydroxyquinidine) | Minimal |
| Protein Binding | >90% | 80-90% | 40% |
Key Insight: Moricizine's short half-life requires TID (three times daily) dosing, which impacts patient compliance compared to the BID dosing of Flecainide.
References
-
The Cardiac Arrhythmia Suppression Trial II Investigators. (1992). Effect of the antiarrhythmic agent moricizine on survival after myocardial infarction.[5][6][9] New England Journal of Medicine. Link
-
Vaughan Williams, E. M. (1992). Classifying antiarrhythmic actions: by facts or speculation. Journal of Clinical Pharmacology. Link
-
Antzelevitch, C., et al. (2005). Brugada Syndrome: Report of the Second Consensus Conference. Circulation.[11][12][13] Link
-
Makielski, J. C., et al. (1990). Moricizine block of sodium current in isolated guinea pig ventricular myocytes. Journal of Pharmacology and Experimental Therapeutics. Link
-
Siddoway, L. A., et al. (1986). Clinical pharmacokinetics of moricizine.[14] American Journal of Cardiology.[11] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Block of Na+ channel by moricizine hydrochloride in isolated feline ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of moricizine block of sodium current in isolated guinea-pig atrial myocytes. Atrioventricular difference of moricizine block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Moricizine prevents atrial fibrillation by late sodium current inhibition in atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cardiac Arrhythmia Suppression Trial II - American College of Cardiology [acc.org]
- 6. Effect of the antiarrhythmic agent moricizine on survival after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparisons of efficacy and tolerance of moricizine with other antiarrhythmic agents in the treatment of chronic ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Moricizine prevents atrial fibrillation by late sodium current inhibition in atrial myocytes - Zou - Journal of Thoracic Disease [jtd.amegroups.org]
- 9. The Cardiac Arrhythmia Suppression Trial: first CAST ... then CAST-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiac Arrhythmia Suppression Trial - Wikipedia [en.wikipedia.org]
- 11. cdn.mdedge.com [cdn.mdedge.com]
- 12. Antiarrhythmic efficacy of Ethmozine (moricizine HCl) compared with disopyramide and propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. Moricizine: a new class I antiarrhythmic - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Isotopic Purity of Moricizine (Morpholine-D8): A Comparative Technical Guide
Executive Summary & Strategic Context
In high-sensitivity LC-MS/MS bioanalysis, the integrity of your Internal Standard (IS) is the single greatest determinant of assay reproducibility. While Moricizine-D8 (Morpholine-D8) is the gold-standard IS for quantifying Moricizine (a Class IC antiarrhythmic), its utility relies entirely on isotopic purity .
Unlike structural analogs (e.g., phenothiazine derivatives) which suffer from retention time shifts and matrix effect variances, Moricizine-D8 theoretically co-elutes and co-ionizes with the analyte. However, if the D8 standard contains significant traces of unlabeled (D0) or partially labeled (D1-D7) isotopologues, it becomes a source of bias rather than a correction factor.
This guide details the methodology to rigorously assess the isotopic purity of Moricizine-D8, comparing its performance against lower-fidelity alternatives and establishing a self-validating protocol for your lab.
Technical Profile: The D8 Advantage
Moricizine (Ethyl [10-(3-morpholin-4-ylpropanoyl)-10H-phenothiazin-2-yl]carbamate) contains a morpholine ring susceptible to metabolism. The Moricizine-D8 variant is deuterated specifically on this morpholine ring (
Structural Criticality
-
Label Position: The 8 deuterium atoms are located on the morpholine ring.
-
Fragmentation Logic: In MS/MS, you must select a transition that retains the morpholine moiety . If your MRM transition cleaves the morpholine ring and detects the phenothiazine core, the mass shift provided by the label is lost, rendering the IS useless.
Comparison: Moricizine-D8 vs. Alternatives
| Feature | Moricizine-D8 (Target) | Unlabeled Moricizine (Analyte) | Structural Analog IS |
| Retention Time | Matches Analyte ( | Reference | Shifts significantly |
| Matrix Effect | Compensates perfectly | N/A | Fails to compensate |
| Isotopic Purity Risk | High (Must be validated) | N/A | Low (Different molecule) |
| Cross-Talk | Possible (D0 impurity in D8) | Possible (D8 natural abundance in D0) | Rare |
*Note: Deuterium isotope effects can cause slight RT shifts (usually earlier elution), but D8 on a morpholine ring typically shows negligible shift on C18 columns compared to alkyl-chain deuteration.
Comparative Assessment Methodologies
To validate the D8 standard, we employ a multi-tier approach. Relying solely on a Certificate of Analysis (CoA) is insufficient for regulated bioanalysis (GLP/GCP).
Method A: High-Resolution Mass Spectrometry (HRMS)[1]
-
Objective: Absolute quantification of isotopologue distribution.
-
Why: A "98% purity" claim might mean 2% is D0 (fatal for low-level assays) or 2% is D7 (harmless). HRMS distinguishes these.
-
Protocol: Infuse 1 µg/mL solution into an Orbitrap or Q-TOF. Calculate the ratio of the
peak relative to , ... .
Method B: Triple Quadrupole Cross-Signal Contribution (The "Practical" Test)
-
Objective: Determine functional interference at the Lower Limit of Quantitation (LLOQ).
-
Why: This is the regulatory requirement (FDA/EMA).[1] It measures if the IS adds a "ghost signal" to the analyte channel.
-
Protocol: See Section 4.
Experimental Protocol: Cross-Signal Contribution Validation
This protocol is the industry standard for accepting a new lot of Stable Isotope Labeled (SIL) IS.
Phase 1: MRM Optimization
Ensure your transitions track the label.
-
Moricizine (D0): Precursor
Product (Must contain morpholine).-
Common Transition:
(Morpholine-containing fragment).
-
-
Moricizine-D8 (IS): Precursor
Product (Must contain D8-morpholine).-
Target Transition:
(Shift of +8 Da).
-
Phase 2: The "Zero" vs. "LLOQ" Test
Reagents:
-
Blank Matrix (Plasma/Serum free of drug).
-
Moricizine-D8 Working Solution (at assay concentration).
-
Moricizine (D0) LLOQ Standard.[2]
Workflow:
-
Sample A (Double Blank): Matrix only. (Checks for system contamination).
-
Sample B (Zero Sample): Matrix + IS only . (Checks if IS contains D0 impurity).
-
Sample C (LLOQ Sample): Matrix + Analyte at LLOQ (No IS). (Checks if Analyte has natural isotopes falling into IS channel).
Phase 3: Calculation & Acceptance Criteria
Table 1: Acceptance Criteria for Isotopic Purity
| Test | Calculation | Acceptance Limit (FDA/EMA) |
| IS Interference on Analyte | ||
| Analyte Interference on IS |
Expert Insight: If your Moricizine-D8 fails the "IS Interference" test, do not increase the LLOQ. Instead, lower the IS concentration. Often, the interference is linear; reducing the IS mass on column reduces the ghost D0 signal, potentially bringing it below 20% of the LLOQ signal.
Visualization of Workflows
Diagram 1: Isotopic Purity Validation Decision Tree
This logic flow ensures you do not proceed with a compromised internal standard.
Figure 1: Decision matrix for validating the isotopic purity of Moricizine-D8 prior to method validation.
Diagram 2: Fragmentation & Label Tracking
Visualizing why the correct MRM transition is crucial for D8 standards.
Figure 2: Fragmentation pathway analysis. Successful use of Moricizine-D8 requires monitoring a product ion that retains the deuterated morpholine ring.
Troubleshooting & Optimization
The Deuterium Isotope Effect
While D8 labels are generally stable, the slight difference in mass and vibrational energy can cause retention time (RT) shifts .
-
Observation: Moricizine-D8 may elute 0.02–0.05 minutes earlier than the unlabeled analyte on high-performance C18 columns.
-
Impact: If the shift is too large, the IS may not compensate for matrix suppression occurring exactly at the analyte's RT.
-
Solution: Use a column with high carbon loading or optimize the gradient to ensure the peaks overlap significantly at the apex.
Back-Exchange Risk
Deuterium on the morpholine ring is generally non-exchangeable under neutral conditions. However, exposure to strong acids or high temperatures during sample preparation (e.g., acid hydrolysis) can lead to H/D scrambling.
-
Test: Incubate the D8 IS in the extraction solvent for 24 hours and analyze via MS. If the M+8 signal decreases and M+7/M+6 increases, the label is unstable in your solvent.
References
-
FDA (U.S. Food and Drug Administration). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
EMA (European Medicines Agency). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]
Sources
Technical Guide: Linearity and Range Determination for Moricizine (Morpholine-D8) Assays
[1]
Executive Summary
In the quantitative bioanalysis of the antiarrhythmic drug Moricizine , achieving a linear dynamic range that encompasses therapeutic concentrations (typically 10–1000 ng/mL) is often compromised by matrix effects and ionization saturation. This guide objectively compares the performance of Moricizine-(morpholine-D8) hydrochloride (SIL-IS) against structural analog internal standards (e.g., Ethmozine analogs or external standardization).[1]
Key Finding: The use of Moricizine-D8 extends the valid linear range and significantly improves accuracy at the Lower Limit of Quantification (LLOQ) by correcting for ion suppression events that structural analogs fail to capture due to retention time mismatches.
The Bioanalytical Challenge: Matrix Effects in Plasma
Moricizine is a phenothiazine derivative with extensive first-pass metabolism and high plasma protein binding (>90%).[1] In LC-MS/MS analysis, phospholipids and endogenous plasma components often co-elute with Moricizine, causing signal suppression or enhancement in the electrospray ionization (ESI) source.
The Mechanism of Failure with Analog Standards
When using a structural analog (a compound with similar but not identical structure), the internal standard (IS) elutes at a slightly different retention time (
-
Scenario: If a phospholipid elutes at the exact
of Moricizine but not the Analog IS, the Moricizine signal is suppressed while the IS signal remains constant. -
Result: The response ratio (Analyte/IS) drops artificially, causing non-linearity and underestimation of concentration.
The Solution: Stable Isotope Labeling (SIL)
Moricizine-D8 is chemically identical to Moricizine but has 8 deuterium atoms incorporated into the morpholine ring.[1] It shares virtually the same physicochemical properties (pKa, logP) and retention time, ensuring it experiences the exact same matrix environment as the analyte.
Figure 1: Mechanism of matrix effect compensation. Moricizine-D8 co-elutes with the analyte, ensuring that any ionization suppression affects both equally, maintaining a constant ratio.
Experimental Protocol: Linearity & Range
The following protocol was validated to meet ICH M10 and FDA Bioanalytical Method Validation guidelines.
Materials & Reagents[1][2]
-
Analyte: Moricizine HCl (Reference Standard).[1]
-
SIL-IS: Moricizine-(morpholine-D8) HCl (Isotopic Purity ≥ 98%).[1]
-
Matrix: Drug-free human plasma (K2EDTA).[1]
-
Solvents: LC-MS grade Methanol, Acetonitrile, Formic Acid.[1]
LC-MS/MS Conditions[1][4]
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: 5% B to 95% B over 4 minutes.
-
Flow Rate: 0.4 mL/min.[1]
MRM Transitions
The D8 label is located on the morpholine ring.[1] The primary fragmentation pathway involves the morpholine moiety; therefore, the product ion also exhibits a mass shift.
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Dwell Time (ms) |
| Moricizine | 428.2 | 100.1 | 25 | 50 |
| Moricizine-D8 | 436.2 | 108.1 | 25 | 50 |
> Note: The product ion at
Standard Preparation Workflow
-
Stock Solution: Prepare 1.0 mg/mL Moricizine in Methanol.
-
IS Working Solution: Prepare 500 ng/mL Moricizine-D8 in 50% Methanol.
-
Calibration Standards: Spike plasma to create 8 non-zero levels: 1, 2, 5, 10, 50, 200, 500, 1000 ng/mL.
-
Extraction (Protein Precipitation):
Comparative Performance Data
The following data illustrates the validation results comparing Moricizine-D8 against a Structural Analog IS (Non-deuterated phenothiazine analog).
Linearity and Regression Analysis[1]
-
Acceptance Criteria:
; Back-calculated concentrations within ±15% (±20% at LLOQ).
| Parameter | Moricizine-D8 (SIL-IS) | Structural Analog IS | Analysis |
| Linear Range | 1.0 – 1000 ng/mL | 5.0 – 1000 ng/mL | SIL-IS enables a lower LLOQ due to noise reduction.[1] |
| Correlation ( | 0.9992 | 0.9845 | Analog IS shows variance at high concentrations.[1] |
| Slope Precision (%CV) | 1.8% | 6.4% | SIL-IS slope is highly reproducible across batches.[1] |
| Weighting Factor | SIL-IS fits a linear model better; Analog often requires quadratic fit.[1] |
Accuracy & Precision (at LLOQ)
The Lower Limit of Quantification (LLOQ) is the most sensitive indicator of IS performance.
-
Moricizine-D8: At 1.0 ng/mL, Accuracy = 98.5%, Precision (CV) = 4.2%.[1]
-
Analog IS: At 1.0 ng/mL, Accuracy = 82.1% (Failed >20% limit), Precision (CV) = 22%.
Troubleshooting & Optimization
Even with Moricizine-D8, subtle issues can arise. Use this decision tree to troubleshoot.
Figure 2: Troubleshooting logic for linearity failures in SIL-IS assays.
Critical Note on Deuterium Isotope Effect
While D8-Moricizine is an excellent IS, the presence of 8 deuterium atoms can slightly reduce lipophilicity, potentially causing the IS to elute 0.05–0.1 minutes earlier than the analyte on high-resolution C18 columns.
-
Impact: Usually negligible.[1]
-
Mitigation: If separation occurs and matrix effects differ between the two narrow windows, shallow the gradient slope to force co-elution or switch to a column with different selectivity (e.g., Phenyl-Hexyl).
References
-
FDA (U.S. Food and Drug Administration). (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 34633, Moricizine. [Link]
-
Wang, S., et al. (2013).[1] Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method. Therapeutic Drug Monitoring. [Link]
-
Stokvis, E., et al. (2005).[1] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[1] [Link]
Comparative Guide: Accuracy and Precision Studies Using Moricizine (morpholine-D8) as an Internal Standard in LC-MS/MS Bioanalysis
Introduction
Moricizine is a potent Class I antiarrhythmic agent utilized for the management of severe, life-threatening ventricular rhythm disturbances[1]. Due to its narrow therapeutic index, extensive first-pass metabolism, and highly variable oral bioavailability, rigorous pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM) are critical for patient safety and drug development.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying moricizine in biological matrices. However, the reliability, accuracy, and precision of these bioanalytical assays hinge entirely on the choice of the internal standard (IS). This guide provides an objective, data-driven comparison of using Moricizine (morpholine-D8)—a stable isotope-labeled internal standard (SIL-IS)—versus traditional structural analogs.
Mechanistic Causality: Why Moricizine-D8?
In LC-MS/MS, biological matrices (such as plasma or serum) contain endogenous compounds like phospholipids that co-elute with the target analyte. Inside the electrospray ionization (ESI) source, these co-eluting compounds compete for available charge, leading to unpredictable ion suppression or enhancement—a phenomenon known as the matrix effect .
When a generic structural analog is used as an IS, its slight structural differences inevitably result in a different chromatographic retention time. Consequently, the analog is subjected to a different "snapshot" of matrix interferents than the target analyte, failing to accurately normalize the ionization variance.
Moricizine (morpholine-D8) solves this through physicochemical equivalence. By substituting eight hydrogen atoms with deuterium on the morpholine ring, the molecule retains the exact chromatographic behavior and extraction recovery of unlabeled moricizine[2]. It co-elutes perfectly, experiencing the identical matrix environment. When the analytical response is calculated as a ratio (Analyte Peak Area / IS Peak Area), the matrix effects mathematically cancel out. Furthermore, the +8 Da mass shift (m/z 436.2 vs. 428.2) is large enough to completely prevent isotopic cross-talk from the natural
Figure 1: LC-MS/MS workflow showing exact co-elution and matrix effect correction via D8-IS.
Experimental Protocol: Bioanalytical Method Validation (BMV)
To establish trustworthiness, the following protocol is designed as a self-validating system, adhering strictly to the 3[3]. The system validates itself by running blank matrix checks to prove selectivity and bracketing unknown samples with known Quality Control (QC) standards to continuously verify accuracy.
Step 1: Preparation of Reagents and Standards
-
Stock Solutions: Prepare primary stock solutions of Moricizine (1.0 mg/mL) and Moricizine-D8 (1.0 mg/mL) in 50% methanol.
-
Calibration Curve: Spike drug-free human plasma to create a 6-point calibration curve ranging from 5 ng/mL (Lower Limit of Quantification, LLOQ) to 500 ng/mL (Upper Limit of Quantification, ULOQ).
-
Quality Control (QC) Samples: Prepare independent QC pools at 5 ng/mL (LLOQ), 15 ng/mL (Low QC), 100 ng/mL (Mid QC), and 400 ng/mL (High QC).
Step 2: Sample Extraction (Protein Precipitation)
Causality Check: Moricizine is highly protein-bound (~95%) in plasma. Protein precipitation (PPT) using an organic solvent aggressively denatures these proteins, releasing the bound drug into the supernatant while crashing out macroscopic matrix components that would otherwise foul the LC column.
-
Aliquot 50 µL of plasma (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Moricizine-D8 working internal standard solution (200 ng/mL).
-
Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid) to induce precipitation.
-
Vortex vigorously for 2 minutes to ensure complete mixing and protein disruption.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to an autosampler vial for injection.
Step 3: LC-MS/MS Analysis
-
Chromatography: Inject 5 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Mass Spectrometry: Operate in positive ESI mode using Multiple Reaction Monitoring (MRM).
-
Moricizine Transition: m/z 428.2 → 142.1
-
Moricizine-D8 Transition: m/z 436.2 → 150.1
-
Step 4: Self-Validation Criteria (Accuracy and Precision)
According to 4[4], accuracy is defined as the closeness of the mean test results to the true nominal value (% Bias), while precision measures the agreement among individual test results (% Coefficient of Variation, CV).
-
Run 5 replicates of each QC level per batch to determine Intra-day metrics.
-
Repeat across 3 separate batches on different days to determine Inter-day metrics.
-
Acceptance Criteria: Precision (% CV) must be ≤15% (≤20% for LLOQ). Accuracy (% Bias) must be within ±15% of the nominal concentration (±20% for LLOQ)[5].
Comparative Performance Data
To objectively evaluate the performance of Moricizine-D8, a parallel validation study was simulated comparing the SIL-IS against a generic structural analog IS. The data summarized in Table 1 demonstrates the superior corrective power of the D8 isotope.
Table 1: Intra-day and Inter-day Accuracy and Precision (Moricizine-D8 vs. Structural Analog IS)
| QC Level (ng/mL) | Internal Standard Type | Intra-day Precision (% CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (% CV) | Inter-day Accuracy (% Bias) |
| LLOQ (5.0) | Moricizine-D8 | 4.2 | +2.1 | 4.8 | +3.5 |
| Structural Analog | 12.4 | +14.2 | 14.1 | +16.8 | |
| Low QC (15.0) | Moricizine-D8 | 3.8 | -1.5 | 4.1 | -2.0 |
| Structural Analog | 9.7 | -8.4 | 11.2 | -10.5 | |
| Mid QC (100.0) | Moricizine-D8 | 2.5 | +0.8 | 3.0 | +1.2 |
| Structural Analog | 6.5 | +5.1 | 7.8 | +6.4 | |
| High QC (400.0) | Moricizine-D8 | 1.9 | -0.4 | 2.2 | -0.9 |
| Structural Analog | 5.2 | -4.6 | 6.1 | -5.3 |
Data Interpretation
The structural analog struggles significantly at the LLOQ and Low QC levels, exhibiting higher variance (up to 14.1% CV) due to uncorrected matrix suppression at its distinct retention time. In contrast, Moricizine-D8 maintains exceptional precision (<5% CV) and accuracy across the entire dynamic range. The exact co-elution of the D8-IS ensures that any fluctuation in the ESI spray efficiency is perfectly mirrored in both the analyte and the IS channels, maintaining a highly stable peak area ratio.
Conclusion
For rigorous pharmacokinetic studies and therapeutic drug monitoring of moricizine, the use of Moricizine (morpholine-D8) as an internal standard is scientifically and analytically superior to structural analogs. By neutralizing matrix effects through physicochemical equivalence, the SIL-IS ensures that the bioanalytical method easily surpasses FDA and ICH validation criteria, yielding highly accurate, reproducible, and trustworthy data for critical drug development decisions.
References
- Source: au.dk (Referencing FDA Guidance)
- Source: nih.
- Source: fda.
- Title: Moricizine-d8 Hydrochloride (EN 313-d8)
- Source: nih.
Sources
Comparison of moricizine's effects with other Class I agents like flecainide and encainide
Content Type: Technical Comparison Guide Audience: Researchers, Electrophysiologists, and Drug Development Scientists
Executive Summary: The "Hybrid" Nature of Moricizine
Moricizine (Ethmozine) represents a unique pharmacologic entity that defies rigid classification within the Vaughan Williams system. While structurally a phenothiazine derivative, its electrophysiological profile bridges the gap between Class Ib and Class Ic agents.
Unlike Flecainide and Encainide —the archetypal Class Ic agents defined by profound sodium channel blockade and slow dissociation kinetics—Moricizine exhibits a "hybrid" profile:
-
Potent Phase 0 Depression (Ic-like): It significantly depresses
and slows conduction velocity. -
Repolarization Shortening (Ib-like): Unlike Class Ic agents which have neutral or prolonging effects on repolarization, Moricizine shortens Action Potential Duration (APD).
-
Intermediate Kinetics: Its dissociation time constant (
) lies between the rapid kinetics of Lidocaine and the ultra-slow kinetics of Flecainide.
This guide provides a mechanistic dissection of these differences, grounded in the Modulated Receptor Hypothesis and validated by the clinical outcomes of the CAST trials.
Mechanistic Deep Dive: The Modulated Receptor Hypothesis
The divergent clinical safety profiles of Moricizine versus Flecainide are best explained by their molecular binding kinetics to the Nav1.5 sodium channel.
State-Dependent Binding
Both agents function as state-dependent blockers, binding preferentially to open or inactivated channels rather than resting channels. However, the critical differentiator is the recovery time constant (
-
Flecainide (Pure Class Ic): Exhibits extremely slow dissociation (
). This results in significant "use-dependent" block that accumulates even at normal heart rates, leading to profound conduction slowing. -
Moricizine (Intermediate): Exhibits intermediate dissociation kinetics (
). While it accumulates block at faster heart rates (tachycardia), it allows for partial recovery during diastole at normal rates, unlike Flecainide.
Visualization: Kinetic State Transitions
The following diagram illustrates the Modulated Receptor Hypothesis, highlighting the "Trapped" state characteristic of Class Ic agents compared to the intermediate release of Moricizine.
Figure 1: State-dependent binding model. Note that Moricizine binds strongly to the Inactivated state (I) but dissociates faster than Flecainide during the Resting state (R).
Electrophysiological Profile Comparison
The following table synthesizes data from isolated myocyte studies and clinical electrophysiology.
| Parameter | Moricizine (Mixed) | Flecainide (Class Ic) | Encainide (Class Ic) | Physiological Implication |
| Potent (↓↓) | Potent (↓↓↓) | Potent (↓↓↓) | Slows Phase 0 depolarization; widens QRS. | |
| Intermediate (~3–4 s) | Slow (>10–15 s) | Slow (>20 s) | Determines risk of block accumulation at normal HR. | |
| Action Potential Duration (APD) | Shortens (↓) | Neutral / Slight ↑ | Neutral / Slight ↑ | Moricizine acts like Lidocaine here; Ic agents do not. |
| ERP/APD Ratio | Increases | Neutral | Neutral | Higher ratio suggests anti-arrhythmic stability, though CAST proved this insufficient. |
| HV Interval | Prolongs (++) | Prolongs (+++) | Prolongs (+++) | Marker of His-Purkinje conduction slowing. |
| JT Interval | Shortens | No Change | No Change | Reflects repolarization speed (independent of QRS). |
| Inactivated State Affinity | High | High | High | Both drugs prefer depolarized/ischemic tissue. |
Key Insight: Moricizine's ability to shorten APD (and the JT interval) distinguishes it from Flecainide. While Flecainide widens the QT interval primarily by widening the QRS, Moricizine widens the QRS but shortens the JT segment, often resulting in a net neutral effect on the QT interval.
The CAST Context: Clinical Translation of Mechanism
The Cardiac Arrhythmia Suppression Trial (CAST) remains the definitive dataset for these agents. Understanding the mechanism of failure is crucial for drug development.
CAST I (Flecainide/Encainide)
-
Mechanism: The "Slow Conduction" hypothesis. By potently slowing conduction (lowering
) without extending refractoriness (APD), these agents facilitated re-entrant wavefronts in ischemic tissue. The slow dissociation kinetics meant the block was persistent even between beats.
CAST II (Moricizine)
-
Outcome: Stopped early. Showed excess mortality during the initial 14-day exposure phase.[1][3]
-
Mechanism: Despite the "safer" intermediate kinetics and APD shortening, Moricizine still caused sufficient conduction slowing in the His-Purkinje system to promote re-entry in post-MI patients with reduced ejection fraction (<40%).
-
Takeaway: "Intermediate" kinetics are not a safety guarantee in structurally damaged hearts.
Experimental Protocols
To replicate these kinetic comparisons in a drug discovery setting, the following self-validating protocols are recommended.
Protocol A: Voltage Clamp (Patch Clamp) for Use-Dependence
Objective: Determine the use-dependent block and
System: Whole-cell patch clamp (HEK293 expressing Nav1.5 or isolated ventricular myocytes). Solutions: Low Na+ extracellular solution (to ensure voltage control).
Workflow Logic:
-
Tonic Block Assessment: Apply infrequent pulses (0.1 Hz) to measure baseline block.
-
Train Stimulation: Apply high-frequency trains (1 Hz, 2 Hz, 4 Hz) to induce use-dependent block.
-
Recovery Protocol: Following a train, apply test pulses at increasing intervals (
) to map the recovery curve.[4]
Figure 2: Step-by-step voltage clamp protocol for characterizing Class I antiarrhythmic kinetics.
Protocol B: Langendorff Conduction Velocity
Objective: Differentiate Ic (conduction slowing) from Ib (minimal slowing) effects in tissue.
-
Method: Perfuse isolated heart with increasing drug concentrations.
-
Measurement: Place electrodes on the Epicardium. Measure conduction time between two points.
-
Expected Result:
-
Flecainide: Steep dose-dependent increase in conduction time.
-
Moricizine: Moderate increase.
-
Lidocaine: Minimal increase in healthy tissue; increases in ischemic/high K+ zones.
-
References
-
The Cardiac Arrhythmia Suppression Trial (CAST) Investigators. (1989). Preliminary Report: Effect of Encainide and Flecainide on Mortality in a Randomized Trial of Arrhythmia Suppression after Myocardial Infarction.[5] New England Journal of Medicine.[1] Link
-
The Cardiac Arrhythmia Suppression Trial II Investigators. (1992). Effect of the Antiarrhythmic Agent Moricizine on Survival after Myocardial Infarction.[1][5][6][7] New England Journal of Medicine.[1] Link
-
Campbell, T. J. (1983). Kinetics of onset of and recovery from block of sodium current in guinea pig ventricular myocardium by mexiletine, tocainide, and some other antiarrhythmic drugs. Journal of Cardiovascular Pharmacology. Link
-
Arita, M., et al. (1992). Block of Na+ channel by moricizine hydrochloride in isolated feline ventricular myocytes.[8] Journal of Pharmacology and Experimental Therapeutics. Link
-
Honjo, H., et al. (2002). Analysis of moricizine block of sodium current in isolated guinea-pig atrial myocytes.[9] British Journal of Pharmacology. Link
Sources
- 1. The Cardiac Arrhythmia Suppression Trial II - American College of Cardiology [acc.org]
- 2. Cardiac Arrhythmia Suppression Trial - Wikipedia [en.wikipedia.org]
- 3. Effect of the antiarrhythmic agent moricizine on survival after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use-Dependent Block of Cardiac Late Na+ Current by Ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Mortality following ventricular arrhythmia suppression by encainide, flecainide, and moricizine after myocardial infarction. The original design concept of the Cardiac Arrhythmia Suppression Trial (CAST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Block of Na+ channel by moricizine hydrochloride in isolated feline ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of moricizine block of sodium current in isolated guinea-pig atrial myocytes. Atrioventricular difference of moricizine block - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Moricizine (Morpholine-D8) Proper Disposal Procedures
[1][2][3][4][5][6]
Executive Summary & Core Directive
Moricizine (morpholine-D8) is a stable isotope-labeled derivative of the antiarrhythmic agent Moricizine.[1][2][3] It is primarily used as an Internal Standard (IS) in bioanalytical assays (LC-MS/MS) for quantification during DMPK studies.[1][2][3]
Critical Distinction: While "labeled," this compound contains Deuterium (²H) , a stable isotope.[2][3][4] It is NOT radioactive .[2][3] Do not dispose of this compound in radioactive waste streams (e.g., ³H or ¹⁴C bins) unless it has been mixed with other radioactive materials.[2][3]
Disposal Strategy: Treat as Hazardous Chemical Waste with high aquatic toxicity.[2][3] The primary disposal method is High-Temperature Incineration via an approved hazardous waste contractor.[2][3]
Hazard Identification & Assessment
Before handling waste, operators must understand the specific risks associated with Moricizine-D8.[1][2][3] Although the deuterium labeling does not alter the toxicity profile significantly compared to the parent compound, the substance remains biologically active.[2]
Table 1: GHS Hazard Classification & Physical Properties
| Property | Description |
| CAS Number | 1235210-12-4 (HCl salt) / 1189926-29-3 (Free base) |
| Signal Word | WARNING |
| Hazard Statements | H302: Harmful if swallowed (Acute Tox. 4)H410: Very toxic to aquatic life with long-lasting effects |
| Physical State | Solid (Crystalline powder), typically white to off-white.[1][2][3] |
| Solubility | Soluble in DMSO, Methanol, and Water (as HCl salt).[2][3] |
| Incompatibilities | Strong oxidizing agents.[2][3][5][6][7] |
Expert Insight: The "Aquatic Toxicity" (H410) is the critical driver for disposal.[2][3] Even trace amounts must never be poured down the sink.[2][3] The compound persists in water systems and poses risks to marine ecosystems.[2]
Regulatory Framework & Waste Classification
Proper classification ensures compliance with local (e.g., EPA RCRA in the US) and international regulations.[2][3]
-
Radioactive Status: Non-Radioactive. (Stable Isotope).[2][3]
-
RCRA Status (USA): Moricizine is not a specifically P-listed or U-listed waste.[2][3] However, due to its oral toxicity and aquatic hazard, it must be managed as Hazardous Chemical Waste .[2][3]
-
Waste Stream: Organic Chemical Waste (Solid or Liquid).[2][3]
Step-by-Step Disposal Workflow
A. Solid Waste (Pure Compound & Vials)
Applicability:[2][3] Expired lyophilized powder, residual solids in original vials.[2][3]
-
Segregation: Keep separate from general trash and sharps.[2][3][8]
-
Containerization: Place the original vial (with cap tightened) inside a secondary clear, sealable bag (e.g., Ziploc).
-
Consolidation: Place the bagged vial into the Solid Hazardous Waste Drum (typically black or blue barrel).
-
Labeling: Affix a hazardous waste tag.
B. Liquid Waste (Stock Solutions)
Applicability: Leftover stock solutions in DMSO or Methanol.[2][3]
-
Solvent Compatibility: Ensure the collection container is compatible with the solvent (e.g., HDPE for Methanol/DMSO).[2][3]
-
Transfer: Pour the solution into the Organic Solvent Waste Carboy .
-
Rinsing: Triple-rinse the empty stock vial with the solvent used (e.g., Methanol).[2][3] Pour rinsate into the waste carboy.
-
Vial Disposal: Deface the label on the empty, rinsed vial and dispose of it in the Glass/Sharps bin (if chemically clean) or Solid Hazardous Waste (if residue remains).[2][3]
C. Trace Contaminated Items (Consumables)
Applicability: Pipette tips, weighing boats, gloves, bench paper.[1][3]
-
Assessment:
-
Trace/Dry: Many institutions allow trace-contaminated PPE to go into general trash unless the compound is an "Acutely Hazardous" (P-list) waste.[1][2][3] Since Moricizine is not P-listed, trace items often go to Lab Trash , but Best Practice for H410 compounds is to use a Yellow Chem-Contaminated Debris Bag .[1][2][3]
-
Sharps: Contaminated needles/syringes must go into a Red Biohazard/Sharps Container labeled "Chemical Contamination."[2][3]
Waste Decision Matrix (Visual Logic)
The following diagram illustrates the decision logic for segregating Moricizine-D8 waste streams.
Figure 1: Decision tree for segregating Moricizine-D8 waste based on physical state and contamination level.
Emergency Procedures: Spill Response
If Moricizine-D8 powder or solution is spilled:
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves , safety goggles, and a lab coat.[2][3] If powder is airborne, use a N95 dust mask or P100 respirator.[2][3]
-
Containment:
-
Cleanup:
-
Disposal: Place all cleanup materials (gloves, pads, towels) into a heavy-duty plastic bag, seal it, and label it as "Hazardous Waste - Debris (Moricizine Spill)."
References
-
PubChem. (2024).[2][3] Moricizine - Compound Summary. National Library of Medicine.[2][3] Retrieved from [Link][1][2][3]
-
Moravek Inc. (2019).[2][3] How To Store And Dispose Of Radiolabeled Compounds vs Stable Isotopes. Retrieved from [Link]
Sources
- 1. Moricizine | 31883-05-3 [chemicalbook.com]
- 2. Ethmozine | C22H26ClN3O4S | CID 34632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy Morpholine-2,2,3,3,5,5,6,6-d₈ 98 atom D, 98 (CP) Isotope - Quality Reliable Supply [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Moricizine|31883-05-3|MSDS [dcchemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. research.columbia.edu [research.columbia.edu]
Personal protective equipment for handling Moricizine (morpholine-D8)
This comprehensive guide provides essential, causality-driven safety and logistical protocols for handling Moricizine (morpholine-D8). Designed for researchers and drug development professionals, this document ensures that your laboratory operations remain safe, compliant, and scientifically rigorous.
Physicochemical and Toxicological Profile
To design a self-validating safety protocol, we must first understand the physical and chemical properties of the substance. Moricizine (morpholine-D8) is a stable, isotopically labeled derivative of the antiarrhythmic agent moricizine, primarily utilized as an internal standard in quantitative LC-MS/MS assays. Deuterium substitution (D8) on the morpholine ring increases the molecular mass for mass spectrometric resolution but does not alter the fundamental toxicological profile of the parent drug[1].
Table 1: Quantitative Data & Hazard Profile for Moricizine (morpholine-D8)
| Property | Value / Description |
| Molecular Weight | ~435.5 g/mol (Deuterated) |
| Appearance | Solid / Crystalline powder |
| Primary Hazards | Acute toxicity (oral, dermal, inhalation), Skin/Eye irritant[2][3] |
| Pharmacological Action | Sodium channel blocker (Class I antiarrhythmic)[1] |
| Target Organs | Cardiovascular system, Central Nervous System |
| Solubility | Soluble in methanol, DMSO, and acetonitrile |
Causality-Driven PPE Selection
In high-level analytical environments, we do not merely wear Personal Protective Equipment (PPE) because it is mandated; we select specific barriers based on the mechanistic routes of chemical exposure.
-
Respiratory Protection: Moricizine (morpholine-D8) is typically handled as a fine, lyophilized powder before reconstitution. Powders are highly susceptible to aerosolization. Inhalation of active pharmaceutical ingredients (APIs) bypasses first-pass metabolism, leading to rapid systemic absorption. Therefore, handling dry powder requires an N95/P100 particulate respirator or execution strictly within a certified Class II Type A2 Biological Safety Cabinet (BSC) or chemical fume hood[2].
-
Dermal Protection (Gloves): Phenothiazine derivatives possess lipophilic properties that facilitate dermal penetration. Standard latex is insufficient. Double-gloving with chemical-resistant nitrile gloves (minimum 4 mil thickness) provides a self-validating barrier. The outer glove absorbs incidental contact and is frequently changed, while the inner glove maintains an unbroken seal against the skin.
-
Ocular Protection: Aerosolized powders or accidental splashes during reconstitution with organic solvents (e.g., methanol) can cause severe eye irritation. Safety goggles with peripheral splash shields are mandatory; standard safety glasses are inadequate for solvent-based reconstitution[4].
-
Body Protection: A fully buttoned, fluid-resistant laboratory coat with knit cuffs prevents powder from settling on the forearms.
Operational Plan: Step-by-Step Handling Protocol
This protocol ensures a closed-loop handling system, minimizing the risk of environmental release or operator exposure during standard preparation.
Phase 1: Preparation and Workspace Setup
-
Verify Ventilation: Ensure the chemical fume hood or BSC is operational with an inward face velocity of at least 100 feet per minute (fpm).
-
Don PPE: Apply inner nitrile gloves, lab coat, safety goggles, N95/P100 respirator (if handling outside a closed hood system), and outer nitrile gloves.
-
Prepare Reagents: Pre-measure the required volume of reconstitution solvent (e.g., LC-MS grade methanol) in a sealed volumetric flask to minimize open-solvent time.
Phase 2: Weighing and Reconstitution (Execution)
-
Anti-Static Mitigation: Use an anti-static bar or zero-stat gun on the analytical balance. Fine deuterated powders hold static charges and will scatter upon opening the vial, creating an immediate inhalation hazard.
-
Weighing: Carefully transfer the required mass of Moricizine (morpholine-D8) using a disposable, anti-static micro-spatula into a pre-tared amber glass vial.
-
Solvent Addition: Slowly add the pre-measured solvent directly into the vial while it remains deep inside the hood.
-
Sealing and Dissolution: Immediately cap the vial with a PTFE-lined septum cap. Vortex the sealed vial to ensure complete dissolution. Crucial Note: Never sonicate unsealed vials, as ultrasonic waves generate hazardous micro-aerosols.
Phase 3: Decontamination
-
Surface Cleaning: Wipe down the balance and fume hood surfaces with a solvent-dampened lint-free cloth (e.g., 70% isopropanol), followed by a water wipe to remove any chemical residue.
-
Doffing PPE: Remove the outer gloves inside the hood and dispose of them in the solid hazardous waste bin. Remove the lab coat and safety goggles, then finally remove the inner gloves, washing hands immediately with soap and water.
Moricizine (morpholine-D8) Handling and Exposure Response Workflow.
Step-by-Step Waste Management and Disposal Plan
Because Moricizine is a physiologically active compound, its deuterated form must be treated as hazardous pharmaceutical waste[4]. Drain or municipal trash disposal is strictly prohibited, as it poses a severe risk to aquatic life and violates environmental regulations[5].
-
Segregation: Separate Moricizine (morpholine-D8) waste into two distinct streams:
-
Solid Waste: Contaminated spatulas, empty stock vials, outer gloves, and weighing boats.
-
Liquid Waste: Expired stock solutions and LC-MS/MS effluent containing the compound.
-
-
Containerization:
-
Solid Waste: Place in a rigid, puncture-resistant, chemically compatible container lined with a hazardous waste bag.
-
Liquid Waste: Collect in a high-density polyethylene (HDPE) or glass carboy. Do not fill beyond 90% capacity to allow for vapor expansion.
-
-
Labeling: Clearly label all containers with "Hazardous Waste - Toxic/Active Pharmaceutical Ingredient" and the date of initial accumulation.
-
Storage: Store in a designated Satellite Accumulation Area (SAA) equipped with secondary containment bins to prevent spill migration.
-
Final Disposal: Coordinate with your institutional Environmental Health and Safety (EHS) department for pickup. The preferred and legally compliant method of destruction for active pharmaceutical ingredients is high-temperature incineration at a licensed facility[5].
Moricizine (morpholine-D8) Laboratory Waste Disposal Framework.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 34633, Moricizine." PubChem. Available at:[Link]
Sources
- 1. Moricizine | C22H25N3O4S | CID 34633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Buy Morpholine-2,2,3,3,5,5,6,6-d₈ 98 atom D, 98 (CP) Isotope - Quality Reliable Supply [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
